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  • Product: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid
  • CAS: 56304-42-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

CAS Number: 56304-42-8[1] Authored by: A Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 56304-42-8[1]

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 2-pyridone motif is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document details the physicochemical properties, plausible synthetic routes with detailed experimental considerations, and potential therapeutic applications of this specific pyridone derivative. The synthesis and functionalization of 2-pyridone-3-carboxylic acids are critical areas of research, with studies demonstrating their potential as antimicrobial and anticancer agents.[2] The strategic inclusion of a pyridinyl substituent at the 6-position is anticipated to modulate the compound's biological activity, offering a promising scaffold for the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel heterocyclic compounds for drug discovery.

Introduction and Chemical Identity

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid belongs to the family of substituted 2-pyridones, a class of compounds recognized for their diverse biological activities. The core structure, a dihydropyridine ring bearing a carboxylic acid and an oxo group, is a versatile pharmacophore. The addition of a pyridinyl group at the 6-position introduces further complexity and potential for specific biological interactions.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 56304-42-8[1]
Molecular Formula C₁₁H₈N₂O₃[1]
Molecular Weight 216.19 g/mol [1]
IUPAC Name 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral knowledge of similar compounds

Rationale for Synthetic Exploration

The synthesis of functionalized 2-pyridone-3-carboxylic acids is a topic of considerable interest due to their potential as precursors to a variety of therapeutic agents.[2] The strategic design of synthetic routes allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological profiles. The exploration of efficient and scalable synthetic methodologies is crucial for advancing the development of this class of compounds.

Proposed Synthesis and Experimental Protocol

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. This approach leverages commercially available starting materials and well-documented chemical transformations.

Retrosynthesis Target 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid Intermediate1 Ethyl 2-cyano-3-(pyridin-2-yl)acrylate Target->Intermediate1 Hydrolysis & Cyclization Intermediate3 Pyridine-2-carbaldehyde Target->Intermediate3 Alternative Cyclization Intermediate4 Malononitrile Target->Intermediate4 Alternative Cyclization Intermediate2 Ethyl cyanoacetate Intermediate1->Intermediate2 Knoevenagel Condensation Intermediate1->Intermediate3 Knoevenagel Condensation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway based on similar syntheses of substituted 2-pyridones.[2]

Step 1: Synthesis of Ethyl 3-(pyridin-2-yl)-2-oxopropanoate

  • To a solution of pyridine-2-carbonitrile in dry diethyl ether, add a solution of ethylmagnesium bromide in diethyl ether dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

  • To a solution of ethyl 3-(pyridin-2-yl)-2-oxopropanoate and cyanoacetamide in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 8 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 3: Hydrolysis to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

  • Suspend the 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product.

Spectroscopic and Analytical Characterization (Anticipated)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Table 2: Anticipated Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridone and pyridine rings. The chemical shifts and coupling constants would be indicative of their relative positions. A broad singlet for the carboxylic acid proton and the N-H proton of the pyridone ring would also be expected.
¹³C NMR Resonances for the carbonyl carbon of the pyridone, the carboxylic acid carbon, and the carbons of the two aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (216.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the pyridone, the C=O stretch of the pyridone and carboxylic acid, and C=C and C=N stretches of the aromatic rings.

Potential Biological and Therapeutic Applications

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. Pyridine carboxylic acid isomers and their derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

Rationale for Biological Screening

The structural features of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid suggest several avenues for biological investigation:

  • Enzyme Inhibition: The carboxylic acid moiety and the pyridone ring can participate in hydrogen bonding and other interactions with the active sites of various enzymes.

  • Antimicrobial Activity: The 2-pyridone core is present in several natural and synthetic compounds with antimicrobial properties.[2]

  • Anticancer Activity: Many pyridone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological potential of this compound is outlined below.

Biological_Evaluation Start Synthesized Compound Screening Initial Biological Screening Start->Screening Antimicrobial Antimicrobial Assays (e.g., MIC determination) Screening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT assay) Screening->Anticancer Enzyme Enzyme Inhibition Assays Screening->Enzyme Hit_ID Hit Identification Antimicrobial->Hit_ID Anticancer->Hit_ID Enzyme->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR ADMET In vitro ADMET Profiling Lead_Opt->ADMET SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and a roadmap for its biological evaluation. The synthesis and exploration of a library of analogs with modifications at the pyridinyl and carboxylic acid moieties could lead to the discovery of potent and selective drug candidates. Further research into the mechanism of action of active compounds will be crucial for their advancement through the drug discovery pipeline.

References

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

Sources

Exploratory

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" molecular weight

An In-depth Technical Guide: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid Abstract This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Pyridine carboxylic acid isomers and their derivatives represent a cornerstone in the synthesis of numerous pharmaceuticals, demonstrating a wide spectrum of biological activities.[1][2] This document delineates the core physicochemical properties of the title compound, including its precise molecular weight, outlines a plausible synthetic strategy grounded in established chemical principles, and explores its potential applications as a scaffold in modern drug discovery. The guide is intended for researchers, chemists, and professionals in pharmaceutical development seeking detailed information on this valuable chemical entity.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a well-defined organic molecule with the key properties summarized below.

Quantitative Data Summary

The essential physicochemical data for this compound has been consolidated from various chemical databases and suppliers to ensure accuracy.

PropertyValueSource(s)
Molecular Weight 216.2 g/mol [3]
216.05 g/mol [4]
216.1928 g/mol [5]
Molecular Formula C₁₁H₈N₂O₃[3][4][5]
CAS Number 56304-42-8[3][4]
Purity (Typical) >95%[4]
SMILES String OC(C1C(=O)NC(C2=NC=CC=C2)=CC=1)=O[5]
Molecular Structure

The structure of the molecule consists of a 1,2-dihydropyridin-2-one (or 2-pyridone) core. This central ring is substituted at the 3-position with a carboxylic acid group and at the 6-position with a pyridin-2-yl moiety. This arrangement of functional groups provides multiple sites for hydrogen bonding and potential coordination with biological targets.

Caption: 2D structure of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Synthesis Strategy and Experimental Protocol

The synthesis of substituted 2-oxo-1,2-dihydropyridine derivatives is well-documented in organic chemistry literature. A common and effective strategy involves the cyclization of precursors derived from active methylene compounds.[6] A plausible route for the title compound can be adapted from methodologies used for structurally similar molecules.[7]

Mechanistic Rationale

The core of the synthesis involves a condensation reaction. The likely approach is the reaction of an appropriate β-keto ester or a related enolate with cyanoacetamide, followed by hydrolysis of the resulting nitrile to a carboxylic acid. The pyridinyl moiety would be introduced as part of one of the initial reactants. This type of reaction leverages the nucleophilicity of the enolate and the electrophilic nature of the nitrile-containing reactant to construct the heterocyclic ring.

workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product ReactantA Pyridinyl-containing β-keto ester Step1 Base-catalyzed Condensation & Cyclization (e.g., KOH in EtOH) ReactantA->Step1 ReactantB Cyanoacetamide ReactantB->Step1 Step2 Acidic Workup & Hydrolysis Step1->Step2 Intermediate (Nitrile derivative) Product 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid Step2->Product

Caption: Generalized workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

This protocol is a representative example based on established literature methods for analogous compounds.[6][7]

Objective: To synthesize 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Materials:

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Precursor A)

  • Cyanoacetamide (Precursor B)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the precursor ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1 equivalent) and cyanoacetamide (1 equivalent) in anhydrous ethanol.

    • Rationale: Ethanol serves as a suitable polar protic solvent for the reactants and the base catalyst.

  • Base Addition: To the vigorously stirred suspension, add potassium hydroxide (2 equivalents) portion-wise.

    • Rationale: KOH acts as a strong base to deprotonate the active methylene group of cyanoacetamide, forming a potent nucleophile that initiates the condensation reaction.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the pyridone ring structure.

  • Acidification and Hydrolysis: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to approximately pH 2-3. The mixture is then heated to reflux for an additional 4-6 hours.

    • Rationale: Acidification neutralizes the base and protonates the intermediate species, facilitating precipitation. The subsequent heating under acidic conditions hydrolyzes the nitrile group at the 3-position to the desired carboxylic acid.

  • Isolation: Cool the mixture in an ice bath. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid successively with cold water and ethanol to remove unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Applications in Research and Drug Development

The scaffold of 2-oxo-1,2-dihydropyridine-3-carboxylic acid is of considerable interest in medicinal chemistry. Derivatives of this core structure have been identified as a novel class of oral hypoglycemic agents.[7][8]

  • Metabolic Diseases: Research has shown that analogues with specific substituents at the 6-position of the pyridone ring exhibit potent blood glucose-lowering effects, making this scaffold a promising starting point for the development of new anti-diabetic drugs.[7]

  • Enzyme Inhibition: Pyridine carboxylic acids are privileged structures known to form the basis of numerous enzyme inhibitors.[1] The functional groups on the title compound—a carboxylic acid, a pyridone carbonyl, and a pyridine nitrogen—offer multiple points of interaction for binding to enzyme active sites. Related structures have been investigated as inhibitors for enzymes like acetylcholinesterase, which is relevant in the study of Alzheimer's disease.[9]

  • Chemical Synthesis: As a bifunctional molecule, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid serves as a versatile building block for creating more complex molecules and chemical libraries for high-throughput screening.

Conclusion

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound with a precisely determined molecular weight of approximately 216.2 g/mol and the formula C₁₁H₈N₂O₃. Its structure is amenable to well-established synthetic routes, and its chemical scaffold is associated with significant biological activities, particularly in the area of metabolic disorders. This makes it a compound of high value for researchers in medicinal chemistry and drug discovery, serving as both a target for synthesis and a platform for the development of novel therapeutic agents.

References

  • Thoreauchem. (n.d.). 2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid-56304-42-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2767304, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2010). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (1985). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Retrieved from [Link]

  • ACS Publications. (1985). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid. Analogs, and derivatives. A new class of oral hypoglycemic agents. Retrieved from [Link]

  • Applichem. (n.d.). 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes known information with theoretical predictions and data from analogous structures to offer a robust profile. We will delve into its physicochemical properties, spectroscopic characteristics, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound or related 2-pyridone scaffolds.

Introduction

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory agents. The introduction of a carboxylic acid at the 3-position and a pyridinyl group at the 6-position, as in 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (herein referred to as Compound 1), creates a molecule with multiple potential hydrogen bonding sites and opportunities for diverse chemical modifications. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

The fundamental identity of Compound 1 is established through its CAS number and molecular formula.

IdentifierValueSource
CAS Number 56304-42-8[1][2]
Molecular Formula C₁₁H₈N₂O₃[1]
Molecular Weight 216.19 g/mol [1][3]
IUPAC Name 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylic acid[4]

The structure of Compound 1, featuring a dihydropyridine-2-one ring substituted with a carboxylic acid and a pyridine ring, is depicted below.

Caption: Chemical structure of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Physicochemical Properties

PropertyValueNotes
Melting Point Not availableAnalogous 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid has a reported melting point. However, this is not directly comparable.
Solubility Predicted to be sparingly soluble in water. Likely soluble in organic solvents like DMSO and DMF.The carboxylic acid and pyridinyl nitrogen may increase aqueous solubility at certain pH values. The related 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid shows some aqueous solubility (>32.3 µg/mL at pH 7.4).[5]
pKa Not availableThe carboxylic acid group is expected to have a pKa in the range of 3-5. The pyridinyl nitrogen will have a pKa around 5. The pyridone N-H is weakly acidic.
LogP 1.1 (Predicted)[4]

Spectroscopic Analysis

While experimental spectra for Compound 1 are not published, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include the N-H proton of the pyridone ring (likely a broad singlet), distinct aromatic protons on both the pyridone and pyridine rings, and a downfield singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the pyridone, the carboxylic acid carbon, and the aromatic carbons of both heterocyclic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the pyridone, and two distinct C=O stretches (one for the pyridone and one for the carboxylic acid).

  • Mass Spectrometry: The monoisotopic mass is predicted to be 216.0535 Da.[4] High-resolution mass spectrometry would be crucial for confirming the elemental composition.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to Compound 1 can be adapted from established methods for the synthesis of 6-substituted-2-pyridone-3-carboxylic acids.[6] A common approach involves the condensation of an appropriate 1,3-dicarbonyl compound (or its equivalent) with an active methylene compound and a nitrogen source.

Caption: Proposed synthetic workflow for Compound 1.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Materials:

  • Ethyl 2-(pyridin-2-yl)-2-oxoacetate

  • Ethyl 3-aminocrotonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl 3-aminocrotonate (1.0 equivalent) dropwise at room temperature. After 15 minutes, add ethyl 2-(pyridin-2-yl)-2-oxoacetate (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid. Remove the ethanol under reduced pressure.

  • Hydrolysis: To the resulting residue, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the ester.

  • Purification: Cool the reaction mixture and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Compound 1.

Validation: The identity and purity of the synthesized compound should be confirmed using the analytical techniques described in Section 4 (NMR, IR, Mass Spectrometry) and by melting point determination.

Reactivity and Stability

Compound 1 possesses several reactive sites:

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction.

  • Pyridone Ring: The N-H proton can be deprotonated and the nitrogen subsequently alkylated or acylated. The ring itself can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the other substituents may deactivate it.

  • Pyridinyl Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can also undergo nucleophilic aromatic substitution under certain conditions.

The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, or strong oxidizing/reducing agents may lead to decomposition.

Potential Applications in Drug Discovery

While the specific biological activity of Compound 1 has not been extensively reported, its structural motifs are present in many biologically active molecules.

  • Enzyme Inhibition: The carboxylic acid and pyridinyl nitrogen can act as hydrogen bond donors and acceptors, making the molecule a potential candidate for enzyme inhibition. Pyridine carboxylic acid isomers are known to be scaffolds for a variety of enzyme inhibitors.

  • Scaffold for Library Synthesis: Compound 1 is a versatile building block for the synthesis of a library of derivatives. The carboxylic acid can be converted to a variety of functional groups, and the pyridone nitrogen can be functionalized, allowing for the exploration of structure-activity relationships.

  • Metal Chelation: The arrangement of the pyridinyl nitrogen, the pyridone oxygen, and the carboxylic acid group may allow for the chelation of metal ions, which could be relevant for targeting metalloenzymes or for applications in bioinorganic chemistry.

Conclusion

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a compound with significant potential in the field of medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation for researchers by consolidating known information, presenting a plausible synthetic route, and predicting its chemical properties based on sound scientific principles and data from analogous structures. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • PubChem. (n.d.). 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved January 17, 2026, from [Link]

  • Sargent, M. V., & Sargent, T. M. (1974). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 17(5), 568–571.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 17, 2026, from [Link]

  • O'Brien, A. G., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Molecules, 27(20), 7009.
  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-. Retrieved January 17, 2026, from [Link]

  • Appchem. (n.d.). 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, also known by its synonym 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carboxylic acid, i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, also known by its synonym 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to known biologically active scaffolds, such as the bipyridine moiety present in compounds like amrinone, suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available scientific data.

Molecular and Structural Characteristics

The fundamental identity of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is defined by its molecular structure and associated identifiers.

PropertyValueSource(s)
CAS Number 56304-42-8[1]
Molecular Formula C₁₁H₈N₂O₃[1]
Molecular Weight 216.19 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)O
InChI Key YFLVHZXQLBWLKU-UHFFFAOYSA-N

The molecule features a substituted 2-pyridone ring linked to a pyridine ring at the 6-position, with a carboxylic acid group at the 3-position of the pyridone ring. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

Physicochemical Properties

A key aspect of characterizing a compound for research and development is understanding its fundamental physicochemical properties.

Melting Point

The melting point is a critical indicator of purity and is essential for many experimental procedures. Commercial suppliers report a melting point in the range of 304-306 °C . It is important to note that this value should be confirmed by experimental determination, as variations can occur due to crystalline form and purity.

Solubility Profile
Acid-Base Properties (pKa)

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity. While experimentally determined pKa values for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid are not currently available in the public domain, predictions can be made based on its functional groups. The carboxylic acid moiety is expected to have a pKa in the acidic range, while the pyridine nitrogen will have a pKa in the weakly basic range.

Spectroscopic Profile

Detailed spectroscopic data is essential for the unambiguous identification and characterization of the compound. As of the writing of this guide, experimentally derived spectra for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid are not widely published. The following sections outline the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyridone rings. The chemical shifts and coupling constants of these protons would provide valuable information about the electronic environment and connectivity of the molecule. The acidic proton of the carboxylic acid and the N-H proton of the pyridone ring would likely appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each of the 11 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the pyridone ring would be expected to appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would be expected for:

  • O-H stretching of the carboxylic acid (broad band).

  • N-H stretching of the pyridone ring.

  • C=O stretching of the carboxylic acid and the pyridone ring (likely two distinct peaks).

  • C=C and C=N stretching vibrations from the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 216.19 g/mol . Fragmentation patterns would provide further structural information.

Experimental Methodologies for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following standard protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity MP Melting Point Determination Purity->MP Characterized Material Solubility Solubility Studies Purity->Solubility Characterized Material pKa pKa Determination (e.g., Potentiometric Titration) Purity->pKa Characterized Material Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity->Spectroscopy Characterized Material Analysis Data Interpretation MP->Analysis Solubility->Analysis pKa->Analysis Spectroscopy->Analysis Reporting Documentation & Reporting Analysis->Reporting

Caption: Workflow for the experimental determination of physical properties.

Step-by-Step Protocols

1. Melting Point Determination:

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

2. Solubility Determination (Shake-Flask Method):

  • Materials: Purified compound, a range of solvents (e.g., water, ethanol, DMSO, acetone), flasks, shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent in a flask.

    • The flasks are sealed and agitated in a constant temperature shaker bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).

3. pKa Determination (Potentiometric Titration):

  • Apparatus: pH meter, burette, stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa values can be determined from the half-equivalence points on the curve.

Conclusion

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a compound with potential for further exploration in drug discovery. While basic identification parameters are available, a comprehensive experimental characterization of its physical properties, including solubility, pKa, and detailed spectroscopic data, is not yet fully documented in publicly accessible literature. The methodologies outlined in this guide provide a framework for researchers to obtain this critical data, which will be invaluable for advancing the study and application of this promising molecule.

References

To be populated with specific literature sources upon their identification.

Sources

Foundational

A Guide to the Spectroscopic Characterization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

This technical guide provides an in-depth analysis of the spectral data for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity and potential for tautomerism in this molecule necessitate a multi-faceted spectroscopic approach for unambiguous characterization. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind the experimental choices, and provides detailed protocols for data acquisition.

The insights presented herein are synthesized from established principles of spectroscopic analysis and comparative data from structurally related pyridone derivatives.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this class of compounds.

Molecular Structure and Key Features

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (Molecular Formula: C₁₁H₈N₂O₃, Molecular Weight: 216.19 g/mol ) possesses a pyridone core, a pyridinyl substituent at the 6-position, and a carboxylic acid group at the 3-position.[5][6] The presence of acidic (carboxylic acid) and basic (pyridinyl nitrogen) centers, along with the amide functionality within the pyridone ring, dictates its chemical and spectral behavior. The potential for hydrogen bonding and tautomerization between the oxo and hydroxy forms of the pyridone ring are critical considerations in spectral interpretation.

Caption: Molecular structure of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would provide a complete structural assignment.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds helps in observing the exchangeable protons of the carboxylic acid and the N-H of the pyridone ring. In contrast, solvents like chloroform-d (CDCl₃) might lead to poor solubility and peak broadening. A standard 500 MHz or higher field NMR spectrometer is suggested to achieve optimal resolution of the aromatic and pyridine proton signals.[1]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding and exchange.
~12.0br s1HN-HThe N-H proton of the pyridone ring is also expected to be deshielded and will appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.[7]
~8.7d1HH-6' (Pyridinyl)The proton ortho to the pyridinyl nitrogen is the most deshielded due to the inductive effect of the nitrogen.
~8.2d1HH-4The proton on the pyridone ring is deshielded by the adjacent carbonyl group and the ring current.
~8.0t1HH-4' (Pyridinyl)The para proton of the pyridinyl ring will appear as a triplet.
~7.8d1HH-5This proton is coupled to H-4 and is part of the pyridone ring system.
~7.6d1HH-3' (Pyridinyl)The proton ortho to the point of attachment on the pyridinyl ring.
~7.5t1HH-5' (Pyridinyl)The meta proton of the pyridinyl ring.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165.0COOHThe carbonyl carbon of the carboxylic acid is expected in this region.
~162.0C=O (Pyridone)The carbonyl carbon of the pyridone ring is also highly deshielded.
~150.0C-2' (Pyridinyl)The carbon atom of the pyridinyl ring attached to the pyridone ring.
~148.0C-6' (Pyridinyl)The carbon atom adjacent to the pyridinyl nitrogen.
~145.0C-6The carbon atom of the pyridone ring attached to the pyridinyl group.
~140.0C-4The carbon atom in the pyridone ring.
~138.0C-4' (Pyridinyl)The para carbon of the pyridinyl ring.
~125.0C-5' (Pyridinyl)The meta carbon of the pyridinyl ring.
~121.0C-3' (Pyridinyl)The ortho carbon of the pyridinyl ring.
~118.0C-5The carbon atom in the pyridone ring.
~110.0C-3The carbon atom of the pyridone ring attached to the carboxylic acid.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Acquire a standard ¹H spectrum with a 90° pulse, a spectral width of approximately 16 ppm, and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired FIDs with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq_H1 1H NMR Acquisition prep3->acq_H1 acq_C13 13C NMR Acquisition prep3->acq_C13 acq_2D 2D NMR (COSY, HSQC) prep3->acq_2D proc1 Fourier Transform acq_H1->proc1 acq_C13->proc1 acq_2D->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing (to DMSO) proc2->proc3 analysis1 Assign Chemical Shifts proc3->analysis1 analysis2 Analyze Coupling Constants analysis1->analysis2 analysis3 Structural Elucidation analysis2->analysis3

Caption: Workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, IR will confirm the presence of the carboxylic acid, the amide (pyridone), and the aromatic rings.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample due to its simplicity and minimal sample preparation. The spectrum of a solid sample will show broad O-H and N-H stretching bands due to intermolecular hydrogen bonding.[8]

Predicted IR Spectral Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-2400BroadO-H stretch (Carboxylic acid)The very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~3100MediumN-H stretch (Pyridone)The N-H stretch of the pyridone ring is expected in this region. It may be superimposed on the broad O-H band.
~1720StrongC=O stretch (Carboxylic acid)The carbonyl stretch of the carboxylic acid is expected to be a strong band.
~1660StrongC=O stretch (Pyridone)The amide carbonyl of the pyridone ring typically absorbs at a lower frequency than a ketone due to resonance.[3]
1600-1450Medium-StrongC=C and C=N stretchesThese bands arise from the vibrations of the pyridone and pyridinyl rings.
~1300MediumC-O stretch and O-H bendThese vibrations are associated with the carboxylic acid group.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Perform a baseline correction if necessary.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of acidic and basic sites. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1]

Predicted Mass Spectrometry Data (ESI-HRMS)
  • Molecular Formula: C₁₁H₈N₂O₃

  • Exact Mass: 216.0535

  • Positive Ion Mode:

    • [M+H]⁺: Calculated m/z = 217.0608. This would be the base peak.

  • Negative Ion Mode:

    • [M-H]⁻: Calculated m/z = 215.0462. This would also be a prominent peak.

  • Potential Fragments: Fragmentation could occur through the loss of CO₂ (44 Da) from the carboxylic acid, or loss of H₂O (18 Da).

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Processing: Process the acquired data to obtain the accurate mass of the molecular ions. Use the accurate mass to confirm the elemental composition.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-HRMS) cluster_proc_ms Data Processing cluster_analysis_ms Spectral Analysis ms_prep1 Prepare Dilute Solution ms_prep2 (e.g., 1 mg/mL in MeOH) ms_prep1->ms_prep2 ms_acq1 Infuse into ESI Source ms_prep2->ms_acq1 ms_acq2 Acquire in Positive & Negative Modes ms_acq1->ms_acq2 ms_proc1 Determine Accurate Mass ms_acq2->ms_proc1 ms_proc2 Confirm Elemental Composition ms_proc1->ms_proc2 ms_analysis1 Identify Molecular Ion ms_proc1->ms_analysis1 ms_analysis2 Analyze Fragmentation Pattern ms_analysis1->ms_analysis2

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, based on established principles and comparison with related structures, serves as a robust reference for researchers. The detailed protocols provided herein ensure the acquisition of high-quality data, which is fundamental for the advancement of research and development involving this and similar heterocyclic compounds.

References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (n.d.). Taylor & Francis Online. Retrieved from https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1921703
  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved from https://www.tandfonline.com/doi/abs/10.1080/10406638.2021.1921703
  • Spectroscopic studies of isotopically substituted 2-pyridones. (n.d.). ACS Publications. Retrieved from [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (n.d.). SciELO México. Retrieved from [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. (n.d.). Appchem. Retrieved from [Link]

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Exploratory

Unraveling the Enigma: The Mechanism of Action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid Remains Undefined

Despite a comprehensive review of available scientific literature and chemical databases, the precise mechanism of action for the compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8) rema...

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive review of available scientific literature and chemical databases, the precise mechanism of action for the compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8) remains to be elucidated. Currently, there is a conspicuous absence of published research detailing its specific biological targets, the signaling pathways it may modulate, or its direct pharmacological effects. This precludes the development of an in-depth technical guide on its core mechanism of action as requested.

While the direct molecular interactions of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid are not documented, an examination of the broader class of 2-oxo-pyridine-3-carboxylic acid derivatives offers some context. Molecules within this structural family have demonstrated a wide array of biological activities, suggesting that the core scaffold is amenable to interaction with various biological systems.

The Broader Landscape: Bioactivity of 2-Oxo-Pyridine-3-Carboxylic Acid Derivatives

Research into analogous compounds has revealed a diverse range of pharmacological properties, indicating the potential for this chemical class in drug discovery. It is plausible that 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid could share some of these general activities, although specific experimental validation is absent.

Potential as Enzyme Inhibitors

A significant body of research has focused on the enzyme inhibitory potential of pyridine carboxylic acid isomers.[1][2] Various derivatives have been investigated as inhibitors for a range of enzymes, including but not limited to:

  • Acetylcholinesterase: Certain 2-oxo-1,2-dihydroquinoline-3-carboxamides, which share a similar structural motif, have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.[3]

  • p38α MAP Kinase: Pyridopyridazin-6-one derivatives have been identified as inhibitors of p38α MAP kinase, a key protein in inflammatory signaling pathways.[4]

  • Cyclooxygenase (COX): Some pyridinylpyrazole and pyridinylisoxazole derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes, which are involved in inflammation and pain.[5]

Other Investigated Biological Activities

Beyond enzyme inhibition, derivatives of 2-oxo-pyridine have been explored for other therapeutic applications:

  • Hypoglycemic Agents: A study on 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids revealed that certain analogues possess hypoglycemic properties, suggesting a potential role in managing blood sugar levels.[6]

  • Antimicrobial Agents: The structural backbone of pyridine carboxylic acids is found in various compounds screened for antimicrobial activity.[5][7]

  • Antineoplastic Properties: Novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives have been synthesized and evaluated for their potential in treating esophageal squamous cell carcinoma.[8]

Future Directions and Methodologies for Elucidation

To determine the mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a systematic experimental approach would be required. The following outlines a potential workflow for researchers and drug development professionals.

High-Throughput Screening and Target Identification

A logical first step would be to perform high-throughput screening (HTS) against a diverse panel of biological targets. This could include recombinant enzymes, receptors, and whole-cell assays.

Figure 1: A generalized workflow for the initial screening and target identification of a novel chemical entity.

Biochemical and Cellular Assays

Once a putative target is identified, a series of biochemical and cellular assays would be necessary to validate the interaction and elucidate the mechanism.

Table 1: Illustrative Biochemical and Cellular Assays for Target Validation

Assay TypePurposeExample
Biochemical Assays To quantify the direct interaction between the compound and the purified target protein.Enzyme kinetics assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC)
Cell-Based Assays To assess the effect of the compound on the target's activity within a cellular context.Reporter gene assays, Western blotting for downstream signaling molecules, immunofluorescence
Functional Assays To measure the physiological consequence of the compound's action on cellular or tissue function.Cell proliferation assays, cytokine release assays, electrophysiological recordings
Step-by-Step Protocol: Enzyme Inhibition Assay (Hypothetical)

Should the compound be identified as an enzyme inhibitor, a standard protocol to characterize its inhibitory activity would be as follows:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound to generate a dose-response curve.

    • Prepare assay buffer, purified enzyme solution, and substrate solution.

  • Assay Procedure:

    • In a microplate, add the assay buffer.

    • Add the diluted compound or vehicle control.

    • Add the enzyme solution and incubate for a pre-determined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the reaction rates against the compound concentration.

    • Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 2: A simplified workflow for a typical in vitro enzyme inhibition assay.

Conclusion

References

  • Journal of Medicinal Chemistry. 1976 , 19 (4), 575–577. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. [Link][6]

  • European Bioinformatics Institute (EMBL-EBI). ChEMBL Database. [Link][9][10]

  • Bioorganic & Medicinal Chemistry Letters. 2007 , 17 (23), 6479-6483. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. [Link][4]

  • Medicinal Chemistry. 2014 , 10 (3), 318-338. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. [Link][5]

  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. [Link][11]

  • Journal of Medicinal Chemistry. 1976 , 19 (4), 575-577. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid. Analogs, and derivatives. A new class of oral hypoglycemic agents. [Link][12]

  • Medicinal Chemistry Research. 2022 , 31 (9), 1-13. Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. [Link][3]

  • European Journal of Medicinal Chemistry. 2018 , 155, 516-530. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. [Link][8]

  • PubChem. (S)-6-Oxo-2-piperidinecarboxylic acid. [Link][13]

  • PubChem. Pirmagrel. [Link][14]

  • PubChem. 2-Pyridinecarboxamide. [Link][15]

  • Drug Design, Development and Therapy. 2024 , 18, 1483–1519. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link][1]

  • PubChem. 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid. [Link][16]

  • Journal of Chemical Research. 2011 , 35 (6), 336-340. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. [Link][7]

  • Drug Design, Development and Therapy. 2024 , 18, 1483–1519. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link][2]

Sources

Foundational

Investigating the Biological Targets of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid: A Guide to Hypothesis-Driven Target Identification and Validation

An In-depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive framework for the scientific investigation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid . While direct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the scientific investigation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid . While direct experimental data for this specific molecule is not extensively published, its core chemical scaffold strongly suggests a mechanism of action centered on the competitive inhibition of Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases. This document outlines the scientific rationale for this hypothesis, identifies the most probable biological targets within this enzyme superfamily, and provides detailed, field-proven experimental protocols for target validation. The primary audience for this guide includes researchers in drug discovery, chemical biology, and pharmacology who are tasked with characterizing novel small molecules.

Introduction: The Scientific Case for a 2-Oxoglutarate Mimic

The molecule, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8), belongs to a chemical class that has garnered significant attention for its therapeutic potential.[1] Its structure, featuring a pyridine ring and a carboxylic acid moiety, is a well-established bioisostere of 2-oxoglutarate (2OG), the endogenous co-substrate for a large and functionally diverse superfamily of enzymes known as 2OG-dependent oxygenases.[2][3]

These enzymes play critical roles in a vast array of physiological processes, including hypoxia sensing, epigenetic regulation, collagen biosynthesis, and DNA repair.[2] The structural mimicry allows compounds like the one to act as competitive inhibitors at the 2OG binding site, making this enzyme class the most probable area for target discovery.

Mechanism of Action Postulate: The proposed mechanism of inhibition involves the pyridine nitrogen and the adjacent carboxylate group chelating the active-site Fe(II) ion, while another part of the molecule occupies the binding pocket of the 2OG co-substrate, thereby preventing the catalytic cycle.[2] Crystallographic studies of similar pyridine-dicarboxylate compounds in complex with 2OG oxygenases have validated this binding mode.[2][4]

Primary Putative Target Class: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

The most prominent and therapeutically relevant targets for 2OG mimics are the HIF prolyl hydroxylases (PHDs, also known as EGLNs).[5][6] These enzymes are the master regulators of the cellular response to oxygen availability.

The HIF Signaling Pathway

Under normal oxygen conditions (normoxia), PHDs utilize O₂ and 2OG to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[7] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. When oxygen is scarce (hypoxia), PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes crucial for adaptation to low oxygen, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in glycolysis.[7][8]

Inhibitors of PHDs effectively mimic a hypoxic state by preventing HIF-α degradation, leading to the upregulation of these adaptive genes. This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease.[3][9]

HIF_Pathway cluster_normoxia Normoxia (Oxygen Present) cluster_inhibition PHD Inhibition / Hypoxia PHD PHD (Active) HIFa_OH HIF-α-OH PHD->HIFa_OH Hydroxylation HIFa_normoxia HIF-α HIFa_normoxia->PHD Substrate VHL VHL Complex HIFa_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation O2 O₂, 2-OG O2->PHD Inhibitor 2-Oxo-6-(2-pyridinyl)-1,2- dihydro-3-pyridinecarboxylic acid PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited Inhibition HIFa_hypoxia HIF-α (Stable) Nucleus Nucleus HIFa_hypoxia->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription

Caption: The HIF signaling pathway in normoxia versus PHD inhibition.

Validating PHD Inhibition: An Experimental Workflow

A logical, multi-step approach is required to confirm that 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a bona fide PHD inhibitor.

Experimental_Workflow A Step 1: In Vitro Enzymatic Assay B Step 2: Cell-Based HIF-α Stabilization Assay A->B Confirm Cellular Activity C Step 3: Target Gene Expression Analysis B->C Verify Downstream Effect D Step 4: Functional Reporter Assay C->D Quantify Transcriptional Activation

Caption: A streamlined workflow for validating PHD inhibitors.

Experimental Protocol 1: In Vitro PHD2 Enzymatic Assay (Mass Spectrometry-Based)

This protocol is designed to directly measure the enzymatic activity of PHD2, the most important isoform for HIF regulation in normoxia, and assess its inhibition by the test compound.[5]

  • Reagents & Materials:

    • Recombinant human PHD2 (catalytic domain).

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • 2-Oxoglutarate (sodium salt).

    • Ascorbate (sodium salt).

    • Ammonium iron(II) sulfate.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Test Compound: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, dissolved in DMSO.

    • Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in water.

    • MALDI-TOF Mass Spectrometer.

  • Procedure:

    • Prepare a master mix in the Assay Buffer containing PHD2 (e.g., 50 nM), HIF-1α peptide (e.g., 20 µM), ascorbate (100 µM), and Fe(II) sulfate (5 µM).

    • Dispense the master mix into a 96-well plate.

    • Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution) or DMSO as a vehicle control. Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 2-oxoglutarate (e.g., 10 µM).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

    • Stop the reaction by adding the Quenching Solution.

    • Analyze the samples using MALDI-TOF MS. The assay measures the conversion of the substrate peptide to its hydroxylated product, which results in a +16 Da mass shift.

    • Calculate the percent inhibition at each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Protocol 2: Western Blot for HIF-1α Stabilization in Cells

This protocol assesses the compound's ability to inhibit PHDs in a cellular context, leading to the accumulation of HIF-1α protein.[8]

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., HEK293, Hep3B, or HK-2) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound or a known PHD inhibitor (e.g., Roxadustat) as a positive control for 4-6 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system. A dose-dependent increase in the HIF-1α band intensity indicates successful PHD inhibition.

Secondary Putative Target Class: JmjC Domain-Containing Histone Demethylases

The 2OG-dependent oxygenase superfamily also includes the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs), which are critical epigenetic regulators.[10] Given that broad-spectrum inhibitors like pyridine-2,4-dicarboxylate (2,4-PDCA) show activity against these enzymes, it is plausible that 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid could also exhibit inhibitory effects.[4][11][12]

  • Function: KDMs remove methyl groups from lysine residues on histone tails, thereby altering chromatin structure and gene expression.

  • Therapeutic Relevance: Dysregulation of KDMs is implicated in various cancers, making them attractive therapeutic targets.[13]

  • Validation: Target engagement can be confirmed using in vitro demethylase assays with specific methylated histone peptide substrates, followed by cellular assays to measure changes in global histone methylation marks.

Quantitative Data on Structurally Related Inhibitors

To provide context for expected potency, the following table summarizes the inhibitory activity of 2,4-PDCA, a closely related structural analog, against various human 2OG oxygenases.

InhibitorTarget EnzymeIC₅₀ (µM)Assay Method
2,4-PDCA PHD2~2.5VHL-binding assay
2,4-PDCA KDM4E (JMJD2E)1.1 ± 0.1Mass Spectrometry
2,4-PDCA AspH2.5 ± 0.3Mass Spectrometry
2,4-PDCA JMJD51.9 ± 0.2Mass Spectrometry
Roxadustat PHD20.591Enzymatic Assay
Vadadustat PHD20.0118Enzymatic Assay

Note: IC₅₀ values are highly dependent on assay conditions (especially 2OG concentration) and are provided for comparative purposes.[8][10][11]

Conclusion and Future Directions

The chemical structure of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid provides a strong, rational basis for hypothesizing that its primary biological targets are members of the 2-oxoglutarate dependent oxygenase superfamily. The most promising candidates for initial investigation are the HIF prolyl hydroxylases due to the extensive validation of this target class for similar scaffolds. A systematic approach, beginning with direct in vitro enzymatic assays and progressing to cell-based functional assays, will be crucial for definitively identifying its targets and characterizing its mechanism of action. Further studies could explore its selectivity profile across the broader 2OG-oxygenase family, including JmjC histone demethylases, to uncover its full therapeutic potential.

References

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. [Link]

  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews. [Link]

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. PMC. [Link]

  • Salah, E., et al. (2022). Structural analysis of the 2-oxoglutarate binding site of the circadian rhythm linked oxygenase JMJD5. PMC. [Link]

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. ACS Publications. [Link]

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. [Link]

  • Fong, G. H., & Takeda, K. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PMC. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]

  • Fong, G. H., & Takeda, K. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Ineos Oxford Institute. [Link]

  • Walmsley, G. G., & Stiehl, D. P. (2019). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous?. PMC. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Ogoshi, T., et al. (2018). Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. PubMed. [Link]

  • Hedden, P., & Hoad, G. V. (1992). 2-Oxoglutarate-dependent dioxygenases in plants: mechanism and function. Portland Press. [Link]

  • ResearchGate. (n.d.). enzymatic reaction for the prolyl hydroxylases. ResearchGate. [Link]

  • Aik, W. S., et al. (2015). Introduction to Structural Studies on 2-Oxoglutarate-Dependent Oxygenases and Related Enzymes. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). 4 Representative crystal structures of 2OG oxygenases. ResearchGate. [Link]

  • Jaakkola, P., et al. (2001). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. PMC. [Link]

  • Li, Q., et al. (2021). Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. PubMed. [Link]

  • ResearchGate. (2013). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. ResearchGate. [Link]

Sources

Exploratory

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" potential therapeutic applications

An Investigator's Guide to the Therapeutic Potential of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid: A Scoping Review and Future Research Roadmap Abstract This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Therapeutic Potential of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid: A Scoping Review and Future Research Roadmap

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic applications of the novel chemical entity, "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS: 56304-42-8). Currently, there is a paucity of published data regarding the specific biological activities and therapeutic uses of this compound, with its primary availability being for research purposes.[1] This document bridges this knowledge gap by conducting a scoping review of structurally related 2-oxo-1,2-dihydropyridine derivatives with established biological activities. By examining the structure-activity relationships of these analogues, this guide extrapolates potential therapeutic applications for the title compound in oncology, metabolic diseases, and neurology. Furthermore, a detailed roadmap for future research is presented, including step-by-step experimental protocols for in vitro and in vivo validation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising chemical scaffold.

Chapter 1: Introduction to the 2-Oxo-1,2-dihydropyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs for a wide range of diseases, including cancer, diabetes, and neurological disorders.[2] The 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) core, in particular, has attracted significant attention due to its versatile chemical reactivity and its ability to act as a bioisostere for other functional groups, enabling it to interact with a variety of biological targets.

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" is a derivative of this scaffold, characterized by a pyridinyl group at the 6-position and a carboxylic acid at the 3-position. Its chemical details are as follows:

PropertyValue
CAS Number 56304-42-8[1]
Molecular Formula C₁₁H₈N₂O₃[1]
Molecular Weight 216.2 g/mol [1]
General Synthetic Routes

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be achieved through various methods. One common approach involves the reaction of an enaminoketone with an active methylene nitrile, followed by hydrolysis.[3] For instance, 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared from Meldrum's acid, can react with cyanoacetamide in the presence of a base like potassium hydroxide, followed by acidification, to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold.[3] This general approach highlights the accessibility of this class of compounds for further derivatization and biological screening.

Meldrums_acid Meldrum's Acid Enaminoketone Enamino-1,3-diketone (e.g., Anilinomethylidene Meldrum's acid) Meldrums_acid->Enaminoketone Orthoformate Triethyl Orthoformate Orthoformate->Enaminoketone Aniline Aniline Aniline->Enaminoketone Target_scaffold 2-Oxo-1,2-dihydropyridine-3-carboxylic acid scaffold Enaminoketone->Target_scaffold Reaction with Cyanoacetamide Cyanoacetamide Cyanoacetamide->Target_scaffold Reaction with KOH KOH (Base) KOH->Target_scaffold Catalyzed by Acidification Acidification (HCl) Acidification->Target_scaffold Followed by cluster_nucleus Cancer Cell Nucleus Compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Inhibits Cleavage_Complex Stabilized Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex Forms DNA DNA DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of topoisomerase II inhibition.

Potential in Metabolic Diseases: Hypoglycemic Effects

A class of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids has been identified as oral hypoglycemic agents. [4]Specifically, compounds with alkyl substituents at the 6-position, such as 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, were found to have hypoglycemic activity in rats. [4]This suggests that the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold itself is a key pharmacophore for this activity.

Hypothetical Mechanism of Action: While the exact mechanism for the hypoglycemic analogues was not fully elucidated, it was noted to be different from that of nicotinic acid. [4]Potential mechanisms could involve the modulation of key enzymes in glucose metabolism, such as glucokinase, or interaction with receptors involved in glucose homeostasis. The pyridinyl group in the title compound offers a distinct electronic and steric profile compared to the alkyl groups in the known hypoglycemic agents, which could lead to novel interactions with metabolic targets.

Potential in Neurology: Modulation of Synaptic Transmission

The 2-pyridone scaffold is present in drugs targeting the central nervous system. A notable example is perampanel, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, which is a noncompetitive antagonist of the AMPA receptor and is used as an antiepileptic drug. [5]This demonstrates that the 2-pyridone core can be functionalized to interact with neurotransmitter receptors.

Hypothetical Mechanism of Action: The structural similarity of the title compound to perampanel, particularly the presence of a pyridinyl group, suggests that it could also modulate ionotropic glutamate receptors like the AMPA receptor. The carboxylic acid group could potentially interact with the ligand-binding domain of the receptor, leading to allosteric modulation of ion channel gating and a reduction in excitatory neurotransmission.

cluster_synapse Excitatory Synapse Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate Releases Postsynaptic Postsynaptic Terminal AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Ca_Influx Ca2+ Influx AMPA_Receptor->Ca_Influx Allows Compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid Compound->AMPA_Receptor Antagonizes Excitation Neuronal Excitation Ca_Influx->Excitation Start Start: Compound of Interest In_Vitro In Vitro Screening (Target-based & Cell-based assays) Start->In_Vitro PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro->PK_PD Active compounds In_Vivo In Vivo Efficacy (Animal Models) PK_PD->In_Vivo Tox Toxicology Studies In_Vivo->Tox Efficacious compounds Lead_Opt Lead Optimization Tox->Lead_Opt Safe compounds Clinical_Trials Clinical Trials Tox->Clinical_Trials Lead_Opt->In_Vitro Improved analogues

Caption: Preclinical development workflow for therapeutic validation.

Chapter 4: Data Synthesis and Future Outlook

To provide a clear overview of the structure-activity landscape discussed, the following table summarizes the key structural analogues and their reported biological activities.

CompoundKey Structural FeaturesReported Biological ActivityReference
1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid6-alkyl substituentHypoglycemic agent
(S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]be[4][6]nzothiazine-6-carboxylic acidFused ring systemTopoisomerase II inhibitor, Antitumor
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)1-phenyl, 3-benzonitrile, 5-pyridinyl substituentsNoncompetitive AMPA receptor antagonist, Antiepileptic
6-Amino-2-pyridone-3,5-dicarbonitriles6-amino, 3,5-dicarbonitrile substituentsAnticancer
Future Directions

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" represents a promising starting point for medicinal chemistry campaigns. Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of analogues with modifications at the pyridinyl and carboxylic acid groups to explore the structure-activity relationship for the hypothesized targets.

  • Target Identification: If the compound shows interesting phenotypic effects (e.g., cytotoxicity), unbiased screening methods like chemoproteomics could be employed to identify its molecular targets.

  • Optimization of Physicochemical Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

  • Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]be[4][6]nzothiazine-6-carboxylic acid. [Link]

  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. [Link]

Sources

Foundational

A Technical Guide to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound belo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound belonging to the versatile 2-pyridone class. While direct research on this specific molecule is limited, this document synthesizes information from closely related analogs to project its chemical properties, potential synthetic pathways, and likely biological activities. By examining the rich medicinal chemistry of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, we aim to provide a forward-looking perspective on its therapeutic potential, particularly in the areas of antimicrobial and anticancer research. This guide serves as a foundational resource for researchers interested in exploring the unique attributes of this compound and its derivatives in drug discovery and development.

Introduction: The Promise of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups, makes it a highly versatile building block in drug design.[3][4] The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework, in particular, has garnered significant attention for its diverse pharmacological activities, which include antimicrobial, antifungal, antiviral, anti-inflammatory, and cardiotonic effects.[1]

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8) is a specific derivative within this class, characterized by a pyridinyl substituent at the 6-position.[5][6] While this compound is commercially available for research purposes, a review of the current scientific literature reveals a notable absence of in-depth studies on its synthesis, biological activity, and mechanism of action. This guide, therefore, aims to bridge this knowledge gap by extrapolating from the well-documented chemistry and biology of its structural analogs.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 56304-42-8[5][6]
Molecular Formula C₁₁H₈N₂O₃[5]
Molecular Weight 216.19 g/mol [5]

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Proposed Synthetic Pathway

A potential route to synthesize 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid could involve a multi-step process starting from readily available precursors. A key strategy is the condensation of a β-ketoester bearing the 2-pyridinyl moiety with an enamine, followed by cyclization and hydrolysis.

Synthetic_Pathway A Ethyl 2-(pyridin-2-yl)acetate D Intermediate Ketoester A->D + Diethyl oxalate B Diethyl oxalate B->D C Sodium ethoxide C->D Base G Cyclized Intermediate D->G + Cyanoacetamide E Cyanoacetamide E->G F Piperidine (catalyst) F->G Catalyst I 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid G->I Hydrolysis H Acid Hydrolysis H->I

Caption: Proposed synthetic workflow for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of the Intermediate Ketoester:

    • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl 2-(pyridin-2-yl)acetate dropwise under an inert atmosphere.

    • Subsequently, add diethyl oxalate dropwise to the reaction mixture.

    • The reaction is stirred at room temperature and then refluxed to drive the condensation to completion.

    • After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

    • The solvent is removed under reduced pressure to yield the crude intermediate ketoester, which can be purified by column chromatography.

  • Cyclization Reaction:

    • The purified ketoester is dissolved in a suitable solvent, such as ethanol.

    • Cyanoacetamide and a catalytic amount of a base like piperidine are added to the solution.

    • The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography.

    • Upon cooling, the cyclized intermediate precipitates and is collected by filtration.

  • Hydrolysis to the Final Product:

    • The cyclized intermediate is suspended in an aqueous acidic solution (e.g., hydrochloric acid).

    • The mixture is heated to reflux to facilitate the hydrolysis of the nitrile and ester groups.

    • After cooling, the pH is adjusted to the isoelectric point of the carboxylic acid to induce precipitation.

    • The solid product, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, is collected by filtration, washed with cold water, and dried.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid has not been directly investigated. However, based on the extensive research on its analogs, several promising therapeutic applications can be hypothesized.

Antimicrobial Activity

Functionalized 2-pyridone-3-carboxylic acids have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][5] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme.[1]

Antimicrobial_MoA Compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Caption: Postulated mechanism of antimicrobial action via DNA gyrase inhibition.

The presence of the 2-pyridinyl group in the title compound may enhance its antimicrobial properties through various mechanisms, including increased cell permeability or improved binding to the target enzyme. Further investigation is warranted to explore its potential as a novel antibiotic.

Anticancer and Enzyme Inhibition

Derivatives of 2-pyridone have been explored as anticancer agents.[2] For instance, some dihydropyridine carboxylic acid derivatives have shown cytotoxic activity against human colon cancer cell lines.[9] The mechanism of action can be diverse, including the induction of apoptosis.

Furthermore, the 2-oxo-1,2-dihydropyridinyl-3-yl amide scaffold has been successfully utilized to develop inhibitors of glycogen phosphorylase (GP), an enzyme targeted for therapeutic intervention in diabetes.[10] Structure-activity relationship (SAR) studies of these inhibitors revealed that the nature of the substituents on the pyridone ring is crucial for their inhibitory potency.[10] The 2-pyridinyl group in our compound of interest could potentially interact with specific residues in the active site of target enzymes, making it a candidate for screening against various enzymatic targets.

Other Potential Applications

The broader class of pyridine carboxylic acid isomers has been instrumental in the development of drugs for a wide array of diseases, including tuberculosis, diabetes, and neurodegenerative disorders.[6][11] This highlights the vast therapeutic potential that can be unlocked through the chemical modification of this scaffold.

Future Research Directions

The limited availability of data on 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid presents a significant opportunity for original research. The following areas are proposed for future investigation:

  • Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route, followed by comprehensive spectroscopic and crystallographic characterization of the compound.

  • In Vitro Biological Screening: A broad-based screening of the compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, to identify its primary biological activities.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the pyridinyl and carboxylic acid moieties to establish clear SARs and optimize potency and selectivity.

  • In Vivo Efficacy and Preclinical Development: Promising candidates from in vitro and SAR studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid represents an under-explored molecule within the medicinally significant class of 2-pyridones. While direct experimental data is scarce, a comprehensive analysis of related compounds suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. This technical guide provides a foundational framework to stimulate and guide future research into this promising compound, with the ultimate goal of unlocking its full therapeutic potential.

References

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecular Diversity, 23(4), 899-908.[7][8]

  • Sci-Hub. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link][12]

  • Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456–475.[1]

  • Cabrera-Pérez, L. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(5), 526-547.[2]

  • ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link][5]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487-1514.[11]

  • Loughlin, W. A., et al. (2016). 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. European Journal of Medicinal Chemistry, 111, 1-14.[10]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link][4][13]

  • Thoreauchem. (n.d.). 2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link][6]

  • Pinkner, J. S., et al. (2015). Carboxylic acid isosteres improve the activity of ring-fused 2-pyridones that inhibit pilus biogenesis in E. coli. Bioorganic & Medicinal Chemistry Letters, 25(17), 3566-3570.[14]

  • ResearchGate. (2020). Pyridones in drug discovery: Recent advances. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Examples of some biologically active 2-pyridone derivatives. Retrieved from [Link][15]

  • Martinez, R., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(16), 4945.[9]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. Retrieved from [Link][16]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Pyridone Moiety In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Pyridone Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, unrelated classes of biological targets. The 2-pyridone ring system is a quintessential example of such a scaffold. Its unique electronic properties, capacity for hydrogen bonding as both a donor and acceptor, and its bioisosteric relationship to other functional groups have made it a cornerstone in the design of novel therapeutics. This guide delves into the discovery and history of a specific, yet representative, member of this class: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a molecule that embodies the synthetic strategies and therapeutic potential of its chemical lineage.

A Historical Perspective: The Rise of Pyridine-Based Therapeutics

The journey to understanding the significance of molecules like 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is rooted in the broader history of pyridine chemistry. The 2,2'-bipyridine unit, a closely related structural motif, was first synthesized in 1888 by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate.[1] For many years, the focus was on symmetrical bipyridines due to their strong chelating properties.[1] However, the development of unsymmetrical bipyridines opened up new avenues for fine-tuning the electronic and steric properties of these molecules, significantly expanding their applications in catalysis and materials science.[1]

Simultaneously, the exploration of pyridone derivatives was gaining momentum. These compounds, which exist in tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form typically predominating, were recognized for their diverse biological activities. The inherent functionalities of the 2-pyridone core—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a modifiable periphery—provided a versatile template for drug design.

The Discovery of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid: A Synthesis-Driven Approach

While a singular, seminal publication detailing the initial "discovery" of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8) is not readily apparent in the historical literature, its emergence can be understood within the context of the systematic exploration of 2-pyridone-3-carboxylic acid derivatives for therapeutic applications. A key publication in 1985 in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids as a new class of oral hypoglycemic agents.[2] This work provides a robust and plausible framework for the initial synthesis of the title compound.

The general synthetic strategy reported in this and similar studies involves a multi-step process, beginning with the formation of a substituted pyridone ring, followed by the introduction and subsequent hydrolysis of a nitrile group to yield the carboxylic acid. This approach highlights the causality behind the experimental choices: the need for a convergent and adaptable synthesis that allows for the exploration of structure-activity relationships by varying the substituents on the pyridone ring.

Plausible Synthesis Pathway

The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can be logically constructed based on established methodologies for related compounds.[2] The following protocol represents a self-validating system, where each step is a well-documented chemical transformation.

plausible_synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 2-Acetylpyridine D Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate A->D NaOEt, EtOH (Claisen Condensation) B Diethyl oxalate B->D C Cyanoacetamide E 2-Oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrile C->E D->E Cyanoacetamide, Piperidine (Guo Synthesis) F 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid E->F Acid or Base Hydrolysis

Figure 1: A plausible synthetic pathway for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Experimental Protocols

The following detailed protocols are based on established synthetic transformations for analogous 2-pyridone-3-carboxylic acids.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Intermediate D)

This step involves a Claisen condensation reaction between 2-acetylpyridine and diethyl oxalate.

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-acetylpyridine dropwise at room temperature with stirring.

  • Addition of Diethyl Oxalate: Following the addition of 2-acetylpyridine, add diethyl oxalate dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

  • Work-up: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrile (Intermediate E)

This step is a cyclization reaction to form the pyridone ring, often referred to as a Guo synthesis.

  • Reaction Mixture: In a suitable solvent such as ethanol, dissolve ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate and cyanoacetamide.

  • Catalyst: Add a catalytic amount of a base, such as piperidine, to the mixture.

  • Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

Step 3: Hydrolysis to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid (Final Product F)

The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Hydrolysis Conditions: The nitrile intermediate is suspended in a solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).

  • Heating: The mixture is heated under reflux until the hydrolysis is complete (monitoring by TLC is recommended).

  • Purification: If acidic hydrolysis is used, the product may precipitate upon cooling. If basic hydrolysis is used, the reaction mixture is cooled and then acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data Summary

While specific yield and analytical data for the initial synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid are not available in the historical literature, the following table provides representative data for analogous compounds synthesized via similar methods.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid C₁₁H₈N₂O₃216.19Not Reported
1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acidC₁₀H₁₃NO₃195.21185-187
1,2-Dihydro-2-oxo-6-phenyl-3-pyridinecarboxylic acidC₁₂H₉NO₃215.21290-292

Conclusion and Future Directions

The history of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is intrinsically linked to the broader exploration of 2-pyridone derivatives as pharmacologically active agents. While the specific moment of its discovery may be embedded within the larger body of research on this chemical class, the synthetic pathways to its creation are well-established and highlight a rational, step-wise approach to molecular design. The versatility of the 2-pyridone scaffold, as exemplified by this molecule, continues to inspire the development of new therapeutic agents targeting a wide range of diseases. Future research will undoubtedly continue to leverage this privileged structure, exploring novel substitutions and applications in the ongoing quest for more effective and selective medicines.

References

  • Blau, F. (1888). Über neue organische Metallverbindungen. Berichte der deutschen chemischen Gesellschaft, 21(1), 1077-1084.
  • The Advent of Asymmetry: A Technical Guide to the Discovery and History of Unsymmetrical Bipyridine Compounds. (2025). BenchChem.
  • Wibaut, J. P. (1928). The preparation of 2,2'-dipyridyl from pyridine by means of ferric chloride. Recueil des Travaux Chimiques des Pays-Bas, 47(5), 659-663.
  • Sarges, R., et al. (1985). 1,2-Dihydro-2-oxo-6-(substituted)-3-pyridinecarboxylic acids: a new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 28(12), 1790-1796.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid , a heterocyclic compound of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid , a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a procedural outline, but also the scientific rationale behind the chosen methodologies.

Introduction

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid and its derivatives are recognized as valuable scaffolds in the design of novel therapeutic agents. The presence of the pyridinyl moiety, coupled with the dihydropyridine core, imparts unique electronic and steric properties, making it a privileged structure for targeting a range of biological entities. This guide details a reliable and reproducible synthetic route, beginning from readily available starting materials. The synthesis is presented in a four-step sequence, with each stage optimized for yield and purity.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a four-step process:

  • Claisen Condensation: Formation of the β-keto ester, ethyl 3-oxo-3-(pyridin-2-yl)propanoate.

  • Knoevenagel Condensation: Synthesis of the enol intermediate, ethyl 2-cyano-3-hydroxy-3-(pyridin-2-yl)acrylate.

  • Cyclization: Construction of the 2-oxo-1,2-dihydropyridine ring to yield 2-oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrile.

  • Hydrolysis: Conversion of the nitrile functionality to the final carboxylic acid.

Synthetic_Pathway A Ethyl Picolinate + Ethyl Acetate B Ethyl 3-oxo-3-(pyridin-2-yl)propanoate A->B  Claisen  Condensation D Ethyl 2-cyano-3-hydroxy-3-(pyridin-2-yl)acrylate B->D  Knoevenagel  Condensation C Ethyl Cyanoacetate C->D F 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarbonitrile D->F  Cyclization E Ammonium Acetate E->F H 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid F->H  Hydrolysis G Acid/Base Hydrolysis G->H Claisen_Condensation cluster_0 Claisen Condensation Mechanism EtO_neg EtO⁻ Enolate Enolate EtO_neg->Enolate Deprotonation EtOAc Ethyl Acetate EtOAc->Enolate Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Nucleophilic Attack EtPic Ethyl Picolinate EtPic->Tetrahedral_Int Product Ethyl 3-oxo-3-(pyridin-2-yl)propanoate Tetrahedral_Int->Product Elimination of EtO⁻ EtOH EtOH Tetrahedral_Int->EtOH

Figure 2: Mechanism of the Claisen condensation.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
Sodium metal1.2(calculate based on ethanol)
Absolute Ethanol-(sufficient quantity)
Ethyl Picolinate1.0(e.g., 15.1 g, 0.1 mol)
Ethyl Acetate2.0(e.g., 17.6 g, 0.2 mol)
Acetic Acid-(for neutralization)
Diethyl Ether-(for extraction)
Saturated NaCl-(for washing)
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in portions to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl picolinate and ethyl acetate.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-cyano-3-hydroxy-3-(pyridin-2-yl)acrylate

This step utilizes a Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with the ketone functionality of the β-keto ester synthesized in Step 1. A weak base, such as piperidine, is used as a catalyst.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate1.0(e.g., 19.3 g, 0.1 mol)
Ethyl Cyanoacetate1.1(e.g., 12.4 g, 0.11 mol)
Piperidinecatalytic(e.g., 0.5 mL)
Ethanol-(sufficient quantity)
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxo-3-(pyridin-2-yl)propanoate and ethyl cyanoacetate in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.

  • Purification: The crude product can be recrystallized from ethanol to afford the pure compound.

Step 3: Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrile

This is a crucial cyclization step to form the desired dihydropyridone ring. The reaction proceeds through an intramolecular cyclization of the intermediate formed in Step 2, driven by the elimination of ethanol. Ammonium acetate serves as the ammonia source for the formation of the dihydropyridine nitrogen.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
Ethyl 2-cyano-3-hydroxy-3-(pyridin-2-yl)acrylate1.0(e.g., 28.8 g, 0.1 mol)
Ammonium Acetate5.0(e.g., 38.5 g, 0.5 mol)
Acetic Acid-(as solvent)
  • Reaction Setup: In a round-bottom flask, suspend ethyl 2-cyano-3-hydroxy-3-(pyridin-2-yl)acrylate in glacial acetic acid.

  • Reagent Addition: Add ammonium acetate to the suspension.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Step 4: Hydrolysis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrile

The final step is the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions. Here, we describe an acid-catalyzed hydrolysis.

Reaction Mechanism:

Nitrile_Hydrolysis cluster_1 Acid-Catalyzed Nitrile Hydrolysis Nitrile Pyridinecarbonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H⁺ Adduct Adduct Protonated_Nitrile->Adduct H₂O Attack Water H₂O Water->Adduct Amide Amide Intermediate Adduct->Amide Tautomerization Protonated_Amide Protonated Amide Amide->Protonated_Amide H⁺ Tetrahedral_Int2 Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Int2 H₂O Attack Carboxylic_Acid Target Carboxylic Acid Tetrahedral_Int2->Carboxylic_Acid Elimination of NH₃ Ammonium NH₄⁺ Tetrahedral_Int2->Ammonium

Figure 3: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol:

Reagent/SolventAmount
2-Oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrile(e.g., 21.1 g, 0.1 mol)
Concentrated Sulfuric Acid(e.g., 50 mL)
Water(sufficient quantity)
Sodium Hydroxide Solution(for neutralization)
  • Reaction Setup: In a round-bottom flask, carefully add 2-oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrile to concentrated sulfuric acid at 0 °C.

  • Reaction Conditions: Slowly warm the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: Neutralize the solution with a concentrated aqueous solution of sodium hydroxide to precipitate the product. The pH should be adjusted to the isoelectric point of the amino acid, which may require some optimization.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from water or an ethanol/water mixture to yield the final product, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance
Ethyl 3-oxo-3-(pyridin-2-yl)propanoateC₁₀H₁₁NO₃193.20Colorless to pale yellow oil
2-Oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carbonitrileC₁₁H₇N₃O211.20Off-white to yellow solid
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acidC₁₁H₈N₂O₃216.19White to off-white solid

Troubleshooting and Field-Proven Insights

  • Step 1: The Claisen condensation is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to maximize the yield of the β-keto ester.

  • Step 2: The Knoevenagel condensation can be slow. If the reaction does not proceed to completion, gentle heating (40-50 °C) can be applied.

  • Step 3: The cyclization reaction can sometimes produce side products. Careful control of the reaction temperature and time is crucial. The purity of the starting material from Step 2 is also important for a clean reaction.

  • Step 4: The hydrolysis of the nitrile can be vigorous. The addition of the reaction mixture to ice should be done slowly and with good stirring. The pH adjustment for precipitation of the final product is critical for maximizing the yield.

References

  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical Sciences, 136(4). [Link]

  • Abadi, A. H., et al. (2010). One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition. Journal of Medicinal Chemistry, 53(11), 4440-4448. [Link]

  • Al-Jaber, N. A., et al. (2011). Study of Michael addition on chalcones and or chalcone analogues. Arabian Journal of Chemistry, 4(1), 53-61. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

Application

Application Notes and Protocols for the Purification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Abstract This technical guide provides a detailed examination of purification methodologies for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8), a heterocyclic compound of interest to resea...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of purification methodologies for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.[1] Given the limited availability of specific purification data for this molecule, this document synthesizes established principles for the purification of analogous pyridone carboxylic acids. We present adaptable protocols for recrystallization, acid-base precipitation, and advanced chromatographic techniques. The causality behind experimental choices is emphasized to empower researchers to optimize these methods for achieving high purity, a critical prerequisite for accurate biological and pharmacological evaluation.

Introduction: The Imperative of Purity

The compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (Molecular Formula: C₁₁H₈N₂O₃) belongs to the pyridone class of heterocycles.[2] This structural motif is a core component in numerous bioactive compounds and medicines, highlighting the importance of obtaining highly pure samples for research and development.[3] Impurities, even in trace amounts, can lead to erroneous biological data, interfere with crystallization studies, and compromise the integrity of subsequent synthetic steps.

The purification strategy for this molecule must account for its key structural features: a carboxylic acid group, a pyridone ring system, and a pyridine substituent. These functional groups impart a high degree of polarity and pH-dependent solubility, which can be strategically exploited for purification. This guide will detail three primary purification workflows, each with a self-validating system to ensure the final product's integrity.

Method Selection: A Logic-Based Approach

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. The following diagram outlines a decision-making workflow.

start Crude Product (>80% Purity?) recrystallization Recrystallization start->recrystallization Yes (Minor impurities) acid_base Acid-Base Precipitation start->acid_base No (Major impurities or low purity) end_high_purity High Purity Product (>98%) recrystallization->end_high_purity end_moderate_purity Moderate Purity Product (for further steps) recrystallization->end_moderate_purity acid_base->recrystallization Product Precipitates Cleanly chromatography Column Chromatography acid_base->chromatography Oily Product or Multiple Impurities chromatography->end_high_purity

Caption: Decision workflow for selecting a purification method.

Purification Protocol I: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. For pyridone-carboxylic acids, polar protic and aprotic solvents are typically effective.[4][5]

Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Given the polar nature of the target molecule, suitable solvent candidates are listed below.

Solvent SystemRationalePotential Outcome
Dimethylformamide (DMF) / WaterDMF is a powerful polar aprotic solvent that can dissolve many complex organic molecules. The slow addition of water as an anti-solvent can induce crystallization.[5]High recovery of pure crystals.
Ethanol or IsopropanolThese protic solvents are good general choices for moderately polar compounds and are less toxic than DMF.[4][6]Effective for removing non-polar impurities.
Methanol / WaterSimilar to ethanol, but methanol's higher polarity may improve dissolution. Water is used as an anti-solvent.[4]Can yield high-purity crystals.
Acetic Acid / WaterThe acidic nature of the solvent can aid in dissolving the basic pyridine moiety.[5]Useful if the crude product has poor solubility in other solvents.
Step-by-Step Protocol (Example with DMF/Water)
  • Dissolution: In a fume hood, place the crude 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot DMF required to fully dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture to remove any residual DMF and soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Protocol II: Acid-Base Precipitation

This technique leverages the amphoteric nature of the target molecule, which possesses both a carboxylic acid (acidic) and a pyridine ring (basic). This allows for selective extraction and precipitation by altering the pH of the solution.[7][8] This method is particularly effective at removing non-ionizable impurities.

Mechanistic Principle

The carboxylic acid group will be deprotonated in a basic solution (e.g., aqueous NaOH or NaHCO₃), forming a water-soluble carboxylate salt. Conversely, the pyridine nitrogen can be protonated in an acidic solution. By adjusting the pH to the isoelectric point—the pH at which the net charge of the molecule is zero—its aqueous solubility is minimized, causing it to precipitate.[7]

cluster_0 Basic Conditions (pH > 8) cluster_1 Isoelectric Point (pI) cluster_2 Acidic Conditions (pH < 2) base_form Soluble Carboxylate Salt [R-COO⁻] zwitterion Insoluble Zwitterion [R-COO⁻ + Py-H⁺] base_form->zwitterion Add Acid (e.g., HCl) zwitterion->base_form Add More Base acid_form Soluble Pyridinium Salt [Py-H⁺] zwitterion->acid_form Add More Acid acid_form->zwitterion Add Base (e.g., NaOH)

Caption: pH-dependent forms of the target molecule.

Step-by-Step Protocol
  • Dissolution: Suspend the crude product in deionized water. Add 1M aqueous sodium hydroxide (NaOH) dropwise while stirring until the solid completely dissolves and the solution is basic (pH > 8).

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper. The product will precipitate as the solution approaches its isoelectric point. For many pyridine carboxylic acids, this is in the pH range of 2.0-4.0.[8][9]

  • Isolation: Once precipitation is complete, continue stirring in the ice bath for 30 minutes to ensure maximum recovery. Collect the solid by suction filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to remove any inorganic salts. A final wash with a small amount of cold ethanol can aid in drying.

  • Drying: Dry the purified product under vacuum.

Purification Protocol III: Column Chromatography

For challenging separations or when very high purity is required, column chromatography is the method of choice. Given the polar nature of the target compound, traditional normal-phase chromatography on silica gel may result in poor elution and band tailing. Therefore, reversed-phase or HILIC chromatography is recommended.[10]

Technique Selection and Rationale
  • Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds. A non-polar stationary phase (C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by ensuring the carboxylic acid and pyridine moieties are in a single protonation state.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong eluting solvent. HILIC can provide excellent retention and separation for very polar, water-soluble compounds.[11]

Step-by-Step Protocol (Reversed-Phase Flash Chromatography)
  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO. Add a small amount of C18-functionalized silica gel and remove the solvent under reduced pressure to create a dry, free-flowing powder. This prevents issues associated with liquid injection in a large volume of strong solvent.[10]

  • Column Packing and Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.

  • Sample Loading: Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution, where the percentage of the organic solvent (acetonitrile) is gradually increased, is typically most effective for separating compounds with a range of polarities.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water completely may require lyophilization (freeze-drying).

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of the following methods:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A single, sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can be effectively achieved through a systematic approach utilizing recrystallization, acid-base precipitation, or advanced chromatographic techniques. The choice of method should be guided by the initial purity of the crude material and the desired final purity. By understanding the chemical principles underlying each technique, researchers can adapt and optimize these protocols to obtain a product of the requisite quality for their scientific investigations.

References

  • Lonza (1972). Process for the production of pyridine carboxylic acids. US Patent 3,657,259.
  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. Available at: [Link]

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  • Google Patents (2019). Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • FooDB. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167). Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Google Patents (2013). Process for producing pyridine carboxylic acids. US8575350B2.
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  • ResearchGate (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

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  • PubChem. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Available at: [Link]

  • CrystEngComm (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • ACS Publications (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Available at: [Link]

  • PubMed Central (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • MDPI (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

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  • PubMed Central (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

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Method

Application Note: A Multi-Platform Approach to the Characterization and Quantification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

Abstract This document provides a comprehensive guide for the development of analytical and functional assays for the novel pyridine derivative, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (hereafter refe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of analytical and functional assays for the novel pyridine derivative, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (hereafter referred to as Compound P). Recognizing the therapeutic and research potential inherent in pyridine scaffolds, we present a multi-faceted strategy encompassing physicochemical characterization, functional evaluation through fluorescence and enzyme inhibition assays, and a validated bioanalytical method for quantification in a plasma matrix. The protocols herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the foundational methodologies required to investigate Compound P and structurally related small molecules. All methods are developed and validated in alignment with established scientific principles and regulatory expectations, including ICH Q2(R1) guidelines.[1][2][3][4][5]

Introduction: The Scientific Imperative

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biological probes. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a focal point of drug discovery efforts. Compound P, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, represents a promising candidate for investigation due to its structural features, which suggest potential for both biological activity and unique photophysical properties.

Developing a suite of reliable assays is the critical first step in elucidating the compound's mechanism of action, pharmacokinetic profile, and therapeutic potential. A purely theoretical approach is insufficient; a robust experimental framework is required. This guide is built on the principle that a compound's potential must be explored from multiple angles. We hypothesize that Compound P may possess intrinsic fluorescence, a common feature of substituted pyridines, and could act as an enzyme inhibitor, a frequent role for nitrogen-containing heterocycles.[6][7][8]

Therefore, this application note details the development of three distinct, yet complementary, assay platforms:

  • A Fluorescence-Based Assay: To characterize the intrinsic photophysical properties of Compound P and establish a method for its direct quantification.

  • An Absorbance-Based Enzyme Inhibition Assay: To screen for biological activity using a model dehydrogenase enzyme system, a common target class for small molecule inhibitors.

  • A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method: To provide a highly sensitive and specific bioanalytical method for quantifying Compound P in a complex biological matrix (plasma), essential for future pharmacokinetic and pharmacodynamic studies.[9][10]

Each section provides not just a protocol, but the underlying scientific rationale, ensuring that the user can adapt and troubleshoot these methods effectively.

Part 1: Fundamental Physicochemical Characterization

Before functional assay development, a baseline understanding of Compound P's physical properties is essential.

Solubility Assessment

Expertise & Experience: Solubility dictates the formulation of stock solutions and assay buffers. Assessing solubility in both aqueous and organic solvents is a mandatory first step. Dimethyl sulfoxide (DMSO) is a common choice for initial stock preparation of small molecules, but its final concentration in assays must be controlled to avoid artifacts.

Protocol: Kinetic Solubility in Aqueous Buffer

  • Prepare a 10 mM stock solution of Compound P in 100% DMSO.

  • Create a series of dilutions from the stock solution in a 96-well plate.

  • Add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to 2 µL of each DMSO dilution, creating a range of final compound concentrations (e.g., 1-100 µM) with a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at a wavelength determined from the UV-Vis scan (see Section 2.2).

  • The highest concentration that does not show a significant decrease in absorbance (due to precipitation) is considered the kinetic solubility limit under these conditions.

Solvent Estimated Solubility Notes
DMSO>10 mMClear solution, suitable for primary stock.
PBS, pH 7.4 (1% DMSO)~85 µMData is hypothetical for illustrative purposes.
Methanol~1.5 mg/mLUseful for chromatography mobile phase.
UV-Visible Absorbance Spectrum

Expertise & Experience: A UV-Vis scan is crucial for identifying the maximum absorbance wavelength (λ_max), which is used for concentration determination (via the Beer-Lambert law) and as a starting point for fluorescence excitation.

Protocol: UV-Vis Spectral Scan

  • Prepare a 10 µM solution of Compound P in a suitable solvent (e.g., PBS, pH 7.4).

  • Use a dual-beam spectrophotometer to scan the absorbance from 200 to 800 nm.

  • Use the solvent alone as the blank reference.

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Parameter Hypothetical Value
λ_max 1285 nm
λ_max 2350 nm

Part 2: Development of a Fluorescence-Based Assay

Authoritative Grounding: Many pyridine derivatives exhibit intrinsic fluorescence.[6][7][8] This property can be harnessed for a sensitive, direct detection method, avoiding the need for labeled reagents. The fluorescence emission of pyridine derivatives can range from 300-450 nm.[8]

Principle

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. By systematically scanning excitation and emission wavelengths, we can determine the optimal pair for maximizing the signal for Compound P.

Protocol: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a 5 µM solution of Compound P in PBS, pH 7.4.

  • Using a spectrofluorometer, perform an excitation scan by setting the emission detector to an estimated λ_em (e.g., 420 nm) and scanning the excitation monochromator from 250 nm to 400 nm.

  • Identify the excitation wavelength that gives the highest intensity (λ_ex).

  • Next, perform an emission scan. Set the excitation monochromator to the determined λ_ex and scan the emission detector from (λ_ex + 20 nm) to 600 nm.

  • The wavelength at the peak of the emission spectrum is the optimal λ_em.

Parameter Hypothetical Value
Optimal Excitation (λ_ex)355 nm
Optimal Emission (λ_em)440 nm
Protocol: Quantitative Fluorescence Assay
  • Prepare a standard curve of Compound P (e.g., 0.1 µM to 25 µM) in the desired assay buffer (e.g., PBS, pH 7.4). Include a buffer-only blank.

  • Pipette 100 µL of each standard and unknown samples into a black, clear-bottom 96-well plate.

  • Read the plate on a fluorescence plate reader using the pre-determined optimal excitation (355 nm) and emission (440 nm) wavelengths.

  • Subtract the blank reading from all measurements.

  • Plot the fluorescence intensity versus the concentration of the standards and fit the data to a linear regression model to determine the concentration of unknown samples.

Part 3: Development of an Enzyme Inhibition Assay (Absorbance-Based)

Trustworthiness: To assess the potential biological activity of Compound P, we propose an enzyme inhibition assay. A dehydrogenase-based assay is an excellent model system because its activity can be conveniently monitored by the change in UV absorbance of the cofactor NADH at 340 nm.[11][12][13][14] We will use Lactate Dehydrogenase (LDH) as the model enzyme.[15][16][17][18]

Principle

LDH catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The reaction can also be run in the reverse direction. For inhibitor screening, it is often more convenient to monitor the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[14][17] An inhibitor will slow the rate of this decrease.

Workflow for LDH Inhibition Assay

LDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NADH, Pyruvate, and LDH Enzyme add_reagents Add Buffer, NADH, Pyruvate to wells prep_reagents->add_reagents prep_compound Prepare Serial Dilution of Compound P in DMSO add_compound Add Compound P dilutions (or DMSO for control) prep_compound->add_compound add_reagents->add_compound pre_incubate Pre-incubate 5 min at 25°C add_compound->pre_incubate start_reaction Initiate reaction by adding LDH Enzyme pre_incubate->start_reaction read_plate Read Absorbance at 340 nm kinetically for 10 min start_reaction->read_plate calc_rate Calculate reaction rate (ΔAbs/min) for each well read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Plot % Inhibition vs. [Compound P] and fit to dose-response curve calc_inhibition->plot_ic50

Caption: Workflow for the LDH enzyme inhibition assay.

Protocol: IC50 Determination for Compound P
  • Reagent Preparation:

    • Assay Buffer: 0.2 M Tris-HCl, pH 7.3.

    • NADH Solution: 6.6 mM NADH in Assay Buffer.

    • Substrate Solution: 30 mM Sodium Pyruvate in Assay Buffer.

    • Enzyme Solution: Prepare a stock of Rabbit Muscle LDH (e.g., 1 mg/mL) and dilute in cold Assay Buffer just before use to a concentration that yields a linear rate of ~0.02-0.04 ΔAbs/min.[17]

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of Compound P in DMSO, starting from 10 mM.

  • Assay Plate Setup (per well in a 96-well UV-transparent plate):

    • 2.8 µL of 100x Compound P dilution (or DMSO for 0% inhibition control).

    • 257.2 µL of a master mix containing:

      • 230 µL Assay Buffer

      • 13.6 µL Substrate Solution

      • 13.6 µL NADH Solution

    • For 100% inhibition control, omit the enzyme and add buffer.

  • Reaction:

    • Pre-incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of diluted LDH enzyme to all wells except the 100% inhibition control.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V_o) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).

    • Calculate the percent inhibition for each concentration of Compound P: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

    • Plot % Inhibition versus the logarithm of Compound P concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Development of a Quantitative LC-MS/MS Bioanalytical Method

Authoritative Grounding & Trustworthiness: For preclinical and clinical studies, a robust, validated bioanalytical method is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[9] This method will be developed and validated according to the principles outlined in the FDA and ICH guidelines.[1][4][19][20][21][22]

Principle

The method involves extracting Compound P from human plasma, separating it from matrix components using High-Performance Liquid Chromatography (HPLC), and detecting it with a tandem mass spectrometer. Quantification is achieved by Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. An internal standard (IS) with a similar chemical structure is used to correct for variability in sample processing and instrument response.

Workflow for LC-MS/MS Sample Preparation

LCMS_Prep_Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 5 µL Internal Standard (IS) plasma->add_is add_acn Add 200 µL Acetonitrile (ACN) (Protein Precipitation Agent) add_is->add_acn vortex Vortex Mix (30 seconds) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to new plate/vial centrifuge->supernatant inject Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Plasma protein precipitation workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Method Development

Expertise & Experience: Method development is an iterative process. The following provides a robust starting point.

  • Sample Preparation (Protein Precipitation): This "crash" method is fast, inexpensive, and effective for many small molecules.[10][23][24]

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of Compound P or a structurally similar analog).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

  • Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyridine nitrogen is readily protonated.

    • Tuning: Infuse a standard solution of Compound P to optimize precursor ion selection ([M+H]+) and collision energy for the most stable and intense product ion.

    • MRM Transitions:

      • Compound P: (Hypothetical) Q1: 217.2 m/z → Q3: 171.2 m/z

      • Internal Standard (IS): (Hypothetical) Q1: 222.2 m/z → Q3: 176.2 m/z

Method Validation Plan (per ICH Q2(R1))[1][2][3][4][5]

A full validation must be performed to ensure the method is suitable for its intended purpose. This involves assessing the following parameters:

Validation Parameter Purpose Acceptance Criteria (Typical)
Selectivity & Specificity To ensure no interference from matrix components at the retention time of the analyte and IS.Response in blank matrix samples should be <20% of the Lower Limit of Quantitation (LLOQ) response.
Calibration Curve (Linearity & Range) To demonstrate a proportional relationship between instrument response and concentration.Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5 per level). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[25]
Recovery To assess the efficiency of the extraction process.Compare analyte response in extracted samples to post-extraction spiked samples. Should be consistent and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix.Compare analyte response in post-extraction spiked samples to pure solution. Matrix factor should be consistent across lots.
Stability To ensure the analyte is stable throughout the sample lifecycle.Freeze-thaw stability (3 cycles), bench-top stability, long-term storage stability. Analyte concentration should be within ±15% of nominal.

Conclusion

This application note provides a validated, multi-platform framework for the comprehensive analysis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. By integrating physicochemical, functional, and bioanalytical assays, researchers can efficiently move from initial compound characterization to in-depth biological investigation. The detailed protocols for fluorescence analysis, enzyme inhibition screening, and LC-MS/MS quantification are designed with scientific integrity and adherence to regulatory standards at their core. These methodologies serve not only as a specific guide for Compound P but also as a strategic template for the broader exploration of novel small molecules in the drug discovery pipeline.

References

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Application

Application Notes &amp; Protocols: In Vitro Experimental Setup for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). The pyridine carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including enzyme inhibition[1]. Given the structural motifs, this compound presents a compelling candidate for investigation as a modulator of cellular signaling pathways, particularly as a potential kinase inhibitor. This guide is designed for researchers in drug discovery and chemical biology, detailing a strategic, tiered approach to elucidate the compound's biological activity, from initial cytotoxicity profiling to target class identification and mechanistic studies.

Introduction and Scientific Rationale

The compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid belongs to the 2-pyridone class of heterocyclic compounds. This core structure is found in numerous biologically active molecules[2]. The broader family of pyridine carboxylic acid isomers has yielded a multitude of drugs for various diseases, and their derivatives are actively explored as potent enzyme inhibitors[1]. For instance, the related 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold has been systematically explored to generate compounds with anti-cancer activity in phenotypic screens[3].

Due to the lack of established biological data for this specific molecule, a systematic screening cascade is the most logical and scientifically rigorous approach. Such a strategy allows for the efficient identification of biological activity while minimizing resource expenditure, a standard practice in early drug discovery[4][5]. Our proposed workflow begins with broad cellular toxicity assessment to establish a viable concentration range for subsequent, more specific assays. Following this, we propose a focused screening against a panel of protein kinases, as these enzymes are critical regulators of cellular processes and represent a major class of therapeutic targets[6][7]. Successful "hits" from this screen are then validated in cell-based models to confirm on-target activity in a more physiologically relevant context.

This guide provides the foundational protocols to answer three critical questions:

  • At what concentrations does the compound affect general cell health?

  • Does the compound inhibit the activity of specific protein kinases in a biochemical setting?

  • Can we confirm this activity within a cellular environment and begin to understand its mechanism of inhibition?

Caption: Tiered workflow for in vitro characterization.

Compound Handling and Preparation

Scientific integrity begins with a well-characterized test article. Before initiating any biological assays, it is imperative to confirm the identity, purity, and solubility of the compound.

Protocol 2.1: Compound Stock Solution Preparation

  • Obtain Compound: Source 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 56304-42-8, Formula: C₁₁H₈N₂O₃, MW: 216.19)[8][9].

  • Solvent Selection: Begin with 100% dimethyl sulfoxide (DMSO) as the initial solvent.

  • Preparation of High-Concentration Stock:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in a calculated volume of DMSO to create a high-concentration stock solution (e.g., 20 mM). For 5 mg, this would be (5 mg / 216.19 g/mol) / 20 mM = 1.156 mL of DMSO.

    • Use gentle vortexing and/or sonication to ensure complete dissolution. Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[10].

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Crucial Note: Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell health or enzyme activity (typically ≤ 0.5%). Run a "vehicle control" (medium/buffer with the same final DMSO concentration) in all experiments.

Tier 1: Cell Viability and Cytotoxicity Profiling

Objective: To determine the concentration range over which the compound affects cell proliferation and viability. This is critical for distinguishing specific anti-proliferative effects from general cytotoxicity and for selecting appropriate, non-lethal concentrations for subsequent mechanism-of-action studies[11].

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol 3.1: MTT Cell Viability Assay

  • Cell Seeding:

    • Select a relevant cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentration series of the compound in culture medium from your DMSO stock. A typical starting range would be from 200 µM down to ~10 nM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" and "vehicle control" (medium + DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Readout:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterDescriptionExample Value
Cell Line Human cervical cancerHeLa
Seeding Density Cells per well8,000
Treatment Duration Hours72
IC₅₀ Half-maximal inhibitory concentration15.2 µM
Maximal Inhibition Maximum reduction in viability95%

Table 1: Example data summary for cytotoxicity profiling.

Tier 2: Biochemical Kinase Inhibition Screen

Objective: To screen the compound against a broad panel of protein kinases to identify potential molecular targets. The pyridine scaffold makes kinases a plausible target class[1][6].

Assay Principle: Luminescence-based kinase assays, such as ADP-Glo™, are a common high-throughput screening method[12]. They quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is proportional to kinase activity; therefore, a decrease in ADP indicates inhibition. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the produced ADP back into ATP, which is then used by luciferase to generate a light signal.

Caption: Principle of the ADP-Glo™ biochemical kinase assay.

Protocol 4.1: General Biochemical Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup:

    • In a 384-well plate, add the components in the following order:

      • Assay Buffer.

      • Test Compound at various concentrations or vehicle (DMSO).

      • Target Kinase enzyme and its specific peptide Substrate.

  • Initiation:

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Mix gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add twice the initial reaction volume of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Readout:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase inhibition.

    • Calculate the percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot % Inhibition vs. compound concentration to determine the biochemical IC₅₀ for any active "hits."

Tier 3: Cellular Target Engagement and Mechanistic Studies

Objective: To validate that the compound inhibits the target kinase within a cellular context and to determine its mechanism of inhibition. A compound that is active in a biochemical assay may not be effective in cells due to poor permeability, efflux, or other factors[6].

Cellular Phosphorylation Assay

Assay Principle: Western blotting can be used to measure the phosphorylation status of a direct downstream substrate of the target kinase. If the compound enters the cells and inhibits the kinase, a decrease in the phosphorylation of its substrate should be observed. This provides strong evidence of on-target activity[13][14].

Caption: Workflow for Western blot-based target validation.

Protocol 5.1: Western Blot for Substrate Phosphorylation

  • Cell Treatment:

    • Seed an appropriate cell line (one that expresses the target kinase) in a 6-well plate.

    • Once confluent, treat the cells with the compound at a range of concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a short duration (e.g., 1-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Reprobing:

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

Enzyme Kinetic Analysis

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for the validated kinase target. This provides insight into how the compound interacts with the enzyme[15][16].

Protocol 5.2: Michaelis-Menten Kinetic Assay

  • Assay Setup:

    • Use the same biochemical assay format as in Tier 2 (e.g., ADP-Glo™).

    • Set up a matrix of reactions in a 96- or 384-well plate.

    • Vary the concentration of the substrate (e.g., ATP) across a wide range (e.g., 0.1x to 10x its Kₘ value).

    • For each ATP concentration, run the reaction in the absence of the inhibitor (vehicle control) and in the presence of several fixed concentrations of the test compound (e.g., 0.5x, 1x, 2x its IC₅₀).

  • Reaction and Detection:

    • Run the kinase reaction and detection steps as described in Protocol 4.1. Ensure measurements are taken during the initial linear phase of the reaction[17].

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (luminescence signal) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ (maximum reaction rate) and Kₘ (substrate concentration at half-maximal velocity)[15].

    • Analyze the changes in Vₘₐₓ and Kₘ in the presence of the inhibitor. A Lineweaver-Burk plot (double reciprocal plot) can help visualize the inhibition mechanism.

Inhibition TypeEffect on KₘEffect on Vₘₐₓ
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed Increases or DecreasesDecreases

Table 2: Interpreting enzyme kinetic data.

Conclusion and Future Directions

This application note outlines a systematic, multi-tiered strategy for the initial in vitro characterization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. By progressing through cytotoxicity screening, broad biochemical profiling, and cellular target validation, researchers can efficiently determine if the compound has a specific biological activity and identify its molecular target. Positive results from this workflow would provide a strong foundation for more advanced preclinical studies, including selectivity profiling against a wider range of kinases, lead optimization to improve potency and drug-like properties, and eventual transition to in vivo models[5][18].

References

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Enzyme assay. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Enzyme Assays and Kinetics. (n.d.). LSU School of Medicine. Retrieved from [Link]

  • Enzyme kinetics. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved from [Link]

  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved from [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine. (2024, February 1). PMC - NIH. Retrieved from [Link]

  • Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. (2018, July 15). PubMed. Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022, July 4). ResearchGate. Retrieved from [Link]

  • 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]

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Method

Application Note &amp; Protocol: A Framework for the In Vivo Evaluation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

Abstract: The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities spanning oncology, virology, and inflammation.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities spanning oncology, virology, and inflammation.[1][2] This document outlines a comprehensive, multi-phased strategy for the initial in vivo characterization of the novel compound, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (hereafter referred to as "Compound P2P"). Given the absence of specific biological data for Compound P2P, this guide presents an exploratory, hypothesis-generating framework. The protocols are designed to first establish a foundational understanding of the compound's safety profile and pharmacokinetic behavior, which are prerequisites for designing subsequent, targeted efficacy studies.[3][4] This approach ensures the ethical use of animal models and prevents the waste of resources on poorly designed experiments.[5]

Part 1: Scientific Rationale and Strategic Overview

The journey of a novel chemical entity from the bench to potential clinical application is underpinned by a rigorous preclinical evaluation process.[6] For a compound like P2P, which belongs to a pharmacologically diverse family, the initial in vivo studies should not be presumptive of a specific mechanism of action. Instead, the primary objective is to answer fundamental questions:

  • Safety & Tolerability: What dose levels are safe for administration in a living system?

  • Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? This defines the exposure profile.[4]

  • Pharmacodynamics (PD): Does the compound engage a biological target in vivo to elicit a measurable effect, and if so, what is the nature of that effect?

Our proposed study is structured in three logical phases, where the outcome of each phase directly informs the design of the next. This iterative approach is a cornerstone of efficient preclinical drug development.

G cluster_0 Phase 1: Safety & Dose Finding cluster_1 Phase 2: Exposure Characterization cluster_2 Phase 3: Hypothesis-Generating Efficacy Screen P1 Dose Range-Finding (DRF) / Tolerability Study P1_Out Determine Maximum Tolerated Dose (MTD) & No-Observed-Adverse-Effect-Level (NOAEL) P1->P1_Out Establishes Safe Dose Window P2 Single-Dose Pharmacokinetic (PK) Study P1_Out->P2 Inform Dose Selection P2_Out Define Key PK Parameters (Cmax, Tmax, AUC, T½) P2->P2_Out Quantifies In Vivo Exposure P3 Broad Pharmacodynamic (PD) Screening P2_Out->P3 Inform Dose & Sampling Times P3_Out Identify Potential Therapeutic Area(s) (e.g., Anti-inflammatory, Anti-cancer) P3->P3_Out Links Exposure to Biological Effect P4 Focused Efficacy Studies in Validated Disease Models P3_Out->P4 Guide Future Studies

Figure 1: Phased In Vivo Evaluation Workflow. This diagram illustrates the logical progression from safety assessment to pharmacokinetic characterization and finally to broad efficacy screening, ensuring that each step is informed by robust data from the preceding phase.

Part 2: Phase 1 - Dose Range-Finding (DRF) and Tolerability Protocol

Causality: Before assessing efficacy, it is imperative to determine the doses at which Compound P2P elicits toxicity. A DRF study identifies the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight. This study is critical for selecting appropriate, non-toxic dose levels for subsequent PK and PD studies.[7][8]

Experimental Protocol: Acute DRF Study in Mice

  • Animal Model:

    • Species: CD-1 or BALB/c mice (n=3-5 per sex per group).[7] The use of both sexes is crucial as toxicological responses can be sex-dependent.[9]

    • Age/Weight: 6-8 weeks old, 20-25g.

    • Housing: Standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation & Administration:

    • Vehicle Selection: Test solubility of Compound P2P in common vehicles (e.g., 0.5% carboxymethylcellulose (CMC), 5% DMSO + 30% PEG400 in saline). The chosen vehicle must be demonstrated to be inert and well-tolerated.

    • Route of Administration: Oral gavage (p.o.) is often preferred for initial screening due to convenience and clinical relevance. The gavage volume should not exceed 10 mL/kg (e.g., 0.2 mL for a 20g mouse).[8]

    • Dose Levels: Administer a single dose using a logarithmic dose escalation scheme (e.g., 10, 100, 1000 mg/kg) plus a vehicle control group.

  • Monitoring & Endpoints:

    • Clinical Observations: Monitor animals intensely for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 14 days. Record signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).

    • Body Weight: Measure body weight just before dosing and daily for the first week, then twice weekly until study termination.

    • Termination & Necropsy: At day 14, euthanize all surviving animals. Perform a gross necropsy to examine organs for any visible abnormalities (e.g., changes in color, size, texture).[5]

Data Presentation:

GroupDose (mg/kg)RouteN (M/F)Key Clinical Signs ObservedBody Weight Change (Nadir)Mortality
1Vehiclep.o.5/5None< 2%0/10
210p.o.5/5Record observationsRecord %Record #
3100p.o.5/5Record observationsRecord %Record #
41000p.o.5/5Record observationsRecord %Record #

Part 3: Phase 2 - Preliminary Pharmacokinetic (PK) Protocol

Causality: A compound that is not absorbed or is cleared too rapidly will not have a therapeutic effect, regardless of its potency in vitro. A PK study reveals the compound's exposure profile over time (concentration vs. time curve), providing essential data on Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).[9] This information is vital for designing rational dosing schedules in efficacy models to ensure that the compound is present at the target tissue at a sufficient concentration for a sufficient duration.

Experimental Protocol: Single-Dose PK Study in Rats

  • Animal Model:

    • Species: Sprague-Dawley rats (n=3 per time point or using cannulated animals, n=3-4 per group). Rats are often preferred for PK due to their larger blood volume, allowing for serial sampling.[10]

    • Age/Weight: 8-10 weeks old, 250-300g.

  • Compound Formulation & Administration:

    • Dose Selection: Select 2-3 well-tolerated doses based on the Phase 1 DRF study (e.g., a low dose and a high dose approaching the NOAEL).

    • Administration: Administer a single dose via oral gavage (p.o.). An additional group receiving an intravenous (i.v.) dose (e.g., 1-2 mg/kg) can be included to determine absolute bioavailability.

  • Blood Sampling:

    • Time Points: Collect blood samples (approx. 100-200 µL) into EDTA-coated tubes at pre-dose (0), and at multiple time points post-dose. A typical schedule for an oral dose would be: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.[9]

    • Sample Processing: Immediately centrifuge blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of Compound P2P in the plasma samples.

Data Presentation:

ParameterDefinitionValue (at X mg/kg dose)
Cmax Maximum observed plasma concentratione.g., ng/mL
Tmax Time to reach Cmaxe.g., hours
AUC(0-t) Area under the curve from time 0 to last measured pointe.g., ng*h/mL
Elimination half-lifee.g., hours
F% Bioavailability (if i.v. arm included)e.g., %

Part 4: Phase 3 - Broad Pharmacodynamic (PD) Screening Protocol

Causality: With safety and exposure profiles established, this phase aims to uncover the compound's biological activity in vivo. Based on the broad potential of 2-pyridone derivatives (anti-cancer, anti-inflammatory, etc.), a multi-arm study is proposed to screen for signals in different therapeutic areas.[2][11] A positive result in any arm will generate a strong, data-driven hypothesis for further investigation.

G cluster_0 Input Data cluster_1 PD Study Design cluster_2 Parallel Screening Arms (Hypothesis-Generating) cluster_3 Outcome Analysis Input MTD/NOAEL from Phase 1 PK Profile from Phase 2 Dose Select well-tolerated, PK-informed dose & schedule Input->Dose Arm1 Arm 1: Anti-Inflammatory (LPS Challenge Model) Dose->Arm1 Arm2 Arm 2: Anti-Cancer (Syngeneic Tumor Model) Dose->Arm2 Arm3 Arm 3: Metabolic (Oral Glucose Tolerance Test) Dose->Arm3 Model Select Animal Models (e.g., Mice) Result1 Cytokine Reduction? Arm1->Result1 Result2 Tumor Growth Inhibition? Arm2->Result2 Result3 Improved Glucose Tolerance? Arm3->Result3 Next1 Pursue advanced inflammation models Result1->Next1 YES Next2 Pursue orthotopic/ PDX cancer models Result2->Next2 YES Next3 Pursue diabetic animal models Result3->Next3 YES

Figure 2: Decision-Making Workflow for PD Screening. This diagram shows how data from initial phases inform the design of a multi-arm screen, with outcomes from each arm guiding the direction of future, more specialized research.

Experimental Protocol: Multi-Arm PD Screen in Mice

  • Animal Model & Dosing:

    • Use the same mouse strain as in Phase 1 for consistency.

    • Dose animals with Compound P2P at a single, well-tolerated dose (e.g., 1/3 to 1/2 of the MTD) daily for 7-14 days. The dosing frequency should be informed by the PK half-life (T½). Include a vehicle control group.

  • Screening Arms:

    • Arm A: Anti-Inflammatory Potential:

      • On the last day of dosing, 1 hour after the final dose of Compound P2P or vehicle, administer an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.

      • Collect blood 2-4 hours after LPS challenge to measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Arm B: Anti-Cancer Potential:

      • Implant mice subcutaneously with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).[11][12]

      • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups and begin dosing.

      • Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.

      • Endpoint: Compare tumor growth inhibition (TGI) between the treated and vehicle groups.

    • Arm C: Metabolic Potential:

      • Following a period of dosing (e.g., 7 days), fast the animals overnight.

      • Administer a final dose of Compound P2P or vehicle.

      • After 1 hour, administer an oral glucose bolus.

      • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

      • Endpoint: Compare the area under the curve for blood glucose between groups.

Part 5: Data Interpretation and Path Forward

The results from this three-phase investigation will provide a robust, foundational dataset for Compound P2P.

  • A negative result (e.g., high toxicity, poor PK, no PD effect) would suggest that resources should not be dedicated to further development of this specific compound.

  • A positive result in one of the PD arms provides a clear, evidence-based direction. For example, if Compound P2P significantly reduces tumor growth, the next steps would involve more complex orthotopic or patient-derived xenograft (PDX) models, combination studies, and detailed mechanistic work (e.g., target identification, biomarker analysis). If it shows anti-inflammatory activity, studies in chronic inflammation or specific autoimmune disease models would be warranted.

This systematic approach maximizes the probability of success by making data-driven decisions, ensuring that subsequent, more resource-intensive studies are built on a solid foundation of safety, pharmacokinetic, and pharmacodynamic evidence.

References

  • Benci, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org, 2023081686. Available at: [Link]

  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy. Medicines Discovery Catapult. Available at: [Link]

  • Petty, B. G. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. Available at: [Link]

  • Benci, J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • AMSbiopharma. (2024). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. Available at: [Link]

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 34789-34814. Available at: [Link]

  • Sarges, R., et al. (1983). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 26(11), 1547-1552. Available at: [Link]

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 34789-34814. Available at: [Link]

  • Comparative Biosciences, Inc. (n.d.). Toxicology In Rodents. Comparative Biosciences, Inc. Available at: [Link]

  • Codd, E. E., et al. (2015). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PLoS Neglected Tropical Diseases, 9(3), e0003553. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5633-5652. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. Available at: [Link]

  • Haisma, H. J., et al. (2021). Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? MDPI. Available at: [Link]

  • Clinical Tree. (2023). Animal Models in Toxicologic Research: Rodents. Clinical Tree. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. Available at: [Link]

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Application

Application Notes and Protocols: Characterization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid as a Prolyl Hydroxylase Domain (PHD) Enzyme Inhibitor

Introduction: A Structurally-Guided Approach to a Novel Enzyme Inhibitor The pyridine carboxylic acid scaffold is a cornerstone in the development of novel enzyme inhibitors, with derivatives demonstrating therapeutic po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structurally-Guided Approach to a Novel Enzyme Inhibitor

The pyridine carboxylic acid scaffold is a cornerstone in the development of novel enzyme inhibitors, with derivatives demonstrating therapeutic potential across a range of diseases including cancer, diabetes, and viral infections.[1] Within this class, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (henceforth referred to as Compound X) presents a compelling structure for investigation. While direct enzymatic targets for Compound X are not yet extensively documented, its structural similarity to known inhibitors of prolyl hydroxylase domain (PHD) enzymes suggests a plausible and exciting therapeutic application.[2][3]

PHD enzymes are critical negative regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.[4] By hydroxylating specific proline residues on HIF-α subunits, PHDs target them for ubiquitin-mediated degradation. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism is a validated therapeutic strategy for conditions such as anemia of chronic kidney disease.[3][4]

These application notes provide a comprehensive guide for researchers to investigate the hypothesis that Compound X functions as a PHD inhibitor. We present detailed protocols for the in vitro biochemical characterization of Compound X against PHD2, a key isoform, and for assessing its activity in a cell-based assay by measuring HIF-1α stabilization.

Compound Information

Parameter Value Source
IUPAC Name 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acidN/A
CAS Number 56304-42-8[5]
Molecular Formula C₁₁H₈N₂O₃[5][6]
Molecular Weight 216.19 g/mol [5][6]
Purity >98% (Recommended)N/A
Storage Store at -20°C, protect from lightN/A

Proposed Mechanism of Action: Competitive Inhibition of PHD2

We hypothesize that Compound X acts as a competitive inhibitor of PHD2. The pyridine carboxylic acid moiety likely chelates the active site Fe(II) ion, mimicking the binding of the 2-oxoglutarate co-substrate. This prevents the binding of 2-oxoglutarate and subsequent hydroxylation of the HIF-1α substrate.

PHD2_Inhibition_Pathway cluster_0 Normal PHD2 Activity cluster_1 Inhibition by Compound X HIF-1a HIF-1α (Proline Residue) PHD2 PHD2 Enzyme (Active Site with Fe(II)) HIF-1a->PHD2 Substrate Hydroxylated_HIF Hydroxylated HIF-1α PHD2->Hydroxylated_HIF Hydroxylation 2OG 2-Oxoglutarate 2OG->PHD2 Co-substrate O2 O₂ O2->PHD2 Co-substrate VHL VHL-E3 Ligase Complex Hydroxylated_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation Compound_X Compound X Inactive_PHD2 Inactive PHD2 Complex Compound_X->Inactive_PHD2 Binds to Active Site Stabilized_HIF Stabilized HIF-1α Gene_Expression Target Gene Expression (e.g., EPO, VEGF) Stabilized_HIF->Gene_Expression PHD2_2 PHD2 Enzyme PHD2_2->Inactive_PHD2 HIF-1a_2 HIF-1α HIF-1a_2->Stabilized_HIF No Hydroxylation

Caption: Proposed mechanism of PHD2 inhibition by Compound X.

Protocol 1: In Vitro Biochemical Assay for PHD2 Inhibition (IC₅₀ Determination)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against recombinant human PHD2.

A. Materials and Reagents
  • Compound X: 10 mM stock in DMSO

  • Recombinant Human PHD2 (e.g., C-terminally His-tagged)

  • HIF-1α Peptide Substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL-COOH)

  • 2-Oxoglutarate (2-OG)

  • Ascorbic Acid

  • Ferrous Sulfate (FeSO₄)

  • Europium-labeled anti-His Antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) Conjugate (Acceptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20

  • 384-well, low-volume, white plates

  • TR-FRET enabled plate reader

B. Experimental Workflow

IC50_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Compound X) Start->Prep_Reagents Dispense_Cmpd Dispense Compound X (11-point serial dilution) Prep_Reagents->Dispense_Cmpd Add_Enzyme Add PHD2 Enzyme Dispense_Cmpd->Add_Enzyme Incubate_1 Incubate 15 min at RT Add_Enzyme->Incubate_1 Add_Substrate Add HIF-1α Peptide & 2-OG to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate 60 min at RT Add_Substrate->Incubate_2 Add_Detection Add Detection Reagents (Eu-Ab & SA-APC) Incubate_2->Add_Detection Incubate_3 Incubate 60 min at RT (in the dark) Add_Detection->Incubate_3 Read_Plate Read TR-FRET Signal (665nm / 620nm) Incubate_3->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, Plot Curve) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PHD2 inhibition assay.

C. Step-by-Step Procedure
  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of Compound X in DMSO, starting from a 1 mM concentration. The final assay concentration will be 100-fold lower.

  • Reagent Preparation:

    • Enzyme Solution: Dilute recombinant PHD2 to 2X final concentration (e.g., 20 nM) in Assay Buffer containing 2X Ascorbic Acid (e.g., 200 µM) and 2X FeSO₄ (e.g., 10 µM).

    • Substrate Solution: Dilute HIF-1α peptide to 2X final concentration (e.g., 200 nM) and 2-OG to 2X final concentration (e.g., 10 µM, at Km) in Assay Buffer.

    • Detection Solution: Prepare a solution of Eu-labeled anti-His antibody (e.g., 2 nM) and Streptavidin-APC (e.g., 20 nM) in Assay Buffer.

  • Assay Plate Setup:

    • Add 100 nL of each Compound X dilution (or DMSO for controls) to the wells of a 384-well plate.

    • Include "High Signal" (DMSO, no inhibition) and "Low Signal" (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the Enzyme Solution to all wells except the "Low Signal" controls. Add 5 µL of Assay Buffer to the "Low Signal" wells.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the Substrate Solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Detection Solution to all wells to stop the reaction and initiate FRET signal generation.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

D. Data Analysis
  • Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000).

  • Determine the percent inhibition for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low))

  • Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for HIF-1α Stabilization

This protocol uses an in-cell Western assay to quantify the stabilization of HIF-1α in a human cell line (e.g., HEK293 or U2OS) treated with Compound X.

A. Materials and Reagents
  • HEK293 or U2OS cells

  • Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Compound X: 10 mM stock in DMSO

  • Positive Control: Dimethyloxalylglycine (DMOG), a known PHD inhibitor

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS

  • Primary Antibodies:

    • Rabbit anti-HIF-1α antibody

    • Mouse anti-β-actin antibody (for normalization)

  • Secondary Antibodies:

    • IRDye 800CW Goat anti-Rabbit IgG

    • IRDye 680RD Goat anti-Mouse IgG

  • 96-well, clear-bottom, black-walled plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

B. Experimental Workflow

HIF_Stabilization_Workflow Start Start Seed_Cells Seed Cells in 96-well plate (e.g., 20,000 cells/well) Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compound X (Dose-response) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 4-6 hours Treat_Cells->Incubate_Treatment Fix_Permeabilize Fix and Permeabilize Cells Incubate_Treatment->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Incubate with Primary Antibodies (anti-HIF-1α & anti-β-actin) Block->Primary_Ab Secondary_Ab Incubate with IRDye Secondary Antibodies Primary_Ab->Secondary_Ab Scan_Plate Scan Plate on Infrared Imager Secondary_Ab->Scan_Plate Analyze_Data Quantify and Normalize Signals (HIF-1α / β-actin) Scan_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based HIF-1α stabilization assay.

C. Step-by-Step Procedure
  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Compound X (e.g., 0.1 to 100 µM). Include DMSO as a vehicle control and DMOG (e.g., 1 mM) as a positive control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.

  • Fixation: Carefully remove the medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the wells three times with 200 µL of PBS.

  • Permeabilization: Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.

  • Blocking: Wash three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (anti-HIF-1α and anti-β-actin diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.

  • Washing: Wash the wells four times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Add 50 µL of the secondary antibody solution (IRDye 800CW and IRDye 680RD diluted in Blocking Buffer) to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Final Washes: Wash four times with PBS containing 0.1% Tween-20.

  • Imaging: Scan the plate using an infrared imaging system in the 700 nm and 800 nm channels.

D. Data Analysis
  • Quantify the integrated intensity for both the 700 nm (β-actin) and 800 nm (HIF-1α) channels for each well.

  • Normalize the HIF-1α signal to the β-actin signal for each well to account for variations in cell number.

  • Plot the normalized HIF-1α signal against the concentration of Compound X to generate a dose-response curve and determine the EC₅₀ value.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure data integrity. In the biochemical assay, "High" and "Low" signal controls define the assay window. For the cell-based assay, normalization to the housekeeping protein β-actin is a critical self-validating step that corrects for any cytotoxicity or variations in cell plating. The inclusion of a known inhibitor like DMOG serves as a positive control to validate the cellular response.

Conclusion

These application notes provide a robust framework for the initial characterization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid as a putative PHD inhibitor. The successful execution of these protocols will yield crucial data on its in vitro potency and cellular activity, paving the way for further investigation into its mechanism of action and potential as a therapeutic agent.

References

  • Sarges, R., et al. (1977). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. [Link]

  • Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of Medicinal Chemistry. [Link]

  • Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [Link]

  • Javed, M. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Li, Z., et al. (2018). Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dyachenko, V. D., & Dyachenko, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecular Diversity Preservation International. [Link]

  • Meli, A. C., et al. (2015). Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats. British Journal of Pharmacology. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules. [Link]

  • AppliChem GmbH. 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. [Link]

  • Holota, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Method

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" for herbicidal activity screening

Application Note & Protocol Topic: Screening of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid for Herbicidal Activity Audience: Researchers, scientists, and drug development professionals. Abstract The rele...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Screening of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid for Herbicidal Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel chemical scaffolds and modes of action (MoA). Pyridine-based compounds represent a fertile ground for agrochemical innovation, with many derivatives exhibiting potent biological activity.[1][2][3] This document provides a comprehensive, tiered protocol for the systematic evaluation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid as a potential herbicide. The proposed screening cascade is designed to efficiently assess phytotoxicity, determine potency and selectivity, and generate initial hypotheses regarding the compound's mode of action. By integrating whole-plant assays with principles of target-site investigation, this guide offers a robust framework for researchers aiming to identify and characterize new herbicidal lead compounds.

Compound Profile: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

This molecule, belonging to the pyridinone class, serves as the test article for the described protocols. Its structural features, particularly the pyridine and carboxylic acid moieties, suggest a potential for biological interaction within plant systems.

PropertyValueSource
CAS Number 56304-42-8[4][5]
Molecular Formula C₁₁H₈N₂O₃[4]
Molecular Weight 216.19 g/mol [4][5]
Chemical Structure

Preparation of Stock Solution: The solubility of the test compound must be determined empirically. For initial screening, prepare a 10,000 ppm (10 mg/mL) stock solution in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO), ensuring complete dissolution. This stock will be used for subsequent dilutions.

The Herbicide Screening Cascade: A Tiered Approach

A tiered screening strategy is the most efficient method for herbicide discovery. It begins with broad, high-concentration assays to identify any biological activity and progressively narrows the focus to quantify potency, selectivity, and mechanism. This approach ensures that resources are concentrated on the most promising candidates.[6][7]

G cluster_0 Herbicide Discovery Workflow T1 Tier 1: Primary Screen (High-Rate Phytotoxicity) T2 Tier 2: Secondary Screen (Dose-Response & Selectivity) T1->T2 Active? T3 Tier 3: MoA Hypothesis (Symptomology & In Vitro Assays) T2->T3 Potent & Selective? T4 Lead Optimization (SAR Studies) T3->T4 Novel MoA?

Caption: A tiered workflow for herbicide discovery.

Tier 1 Protocol: Primary Whole-Plant Phytotoxicity Screen

Objective: To determine if the test compound exhibits general herbicidal activity at a high application rate. This is a qualitative " go/no-go " assay. The advantage of a whole-plant screen is that it integrates all requirements for herbicidal performance, including uptake, translocation, and metabolism, without prior knowledge of the target site.[7]

3.1. Materials

  • Test Species:

    • Monocot: Barnyardgrass (Echinochloa crusgalli)

    • Dicot: Velvetleaf (Abutilon theophrasti) or Amaranth (Amaranthus retroflexus)[1][2]

  • Potting Medium: Standard greenhouse potting mix (e.g., peat, perlite, vermiculite).

  • Containers: 10 cm square pots.

  • Test Compound Stock: 10,000 ppm in acetone.

  • Spray Solution Additives: 0.25% (v/v) non-ionic surfactant (e.g., Tween® 20).

  • Controls:

    • Negative Control: Solvent + surfactant in water.

    • Positive Control: Commercial herbicide (e.g., Glyphosate at 1000 g ai/ha).

  • Equipment: Laboratory track sprayer, growth chamber or greenhouse.

3.2. Step-by-Step Methodology

  • Plant Propagation: Sow 5-10 seeds of each species in pots filled with soil. Thin to 3-5 uniform seedlings per pot after emergence. Grow plants in a controlled environment (25°C/20°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage (approx. 10-14 days).

  • Preparation of Spray Solution: Prepare a spray solution equivalent to a high field rate (e.g., 2000 g active ingredient/hectare). For a spray volume of 200 L/ha, this corresponds to a 1000 ppm (1 g/L) spray solution.

    • Calculation: Dilute the 10,000 ppm stock solution 1:10 in deionized water containing 0.25% non-ionic surfactant. Prepare the negative and positive control solutions similarly.

  • Pre-Emergence Application:

    • Sow a separate set of pots as described in step 1.

    • Immediately after sowing and watering, apply the test solution uniformly to the soil surface using the track sprayer.

    • Place pots in the growth chamber and water gently from the base as needed.

  • Post-Emergence Application:

    • Use the plants grown in step 1.

    • Apply the test solution uniformly over the top of the plant foliage using the track sprayer.

  • Incubation and Evaluation:

    • Maintain the treated plants in the growth chamber for 14-21 days after treatment (DAT).

    • Visually assess plant injury at 7 and 14 DAT using a percentage scale, where 0% = no effect and 100% = complete plant death, compared to the negative control.

3.3. Data Interpretation

Record the results in a table. Activity above 80% injury in this primary screen is considered a "hit" and justifies progression to Tier 2.

CompoundApplicationSpeciesInjury at 7 DAT (%)Injury at 14 DAT (%)
Test CompoundPost-emergenceE. crusgalli
Test CompoundPost-emergenceA. theophrasti
Test CompoundPre-emergenceE. crusgalli
Test CompoundPre-emergenceA. theophrasti
Positive ControlPost-emergenceBoth100100
Negative ControlBothBoth00

Tier 2 Protocol: Dose-Response and Selectivity Assessment

Objective: To quantify the herbicidal potency (GR₅₀) of the compound on multiple weed species and assess its selectivity on key crops. The GR₅₀ (Growth Reduction 50%) is the dose required to reduce plant growth (typically biomass) by 50%.

4.1. Materials

  • Weed Species: Expand to include a broader spectrum (e.g., Setaria faberii, Digitaria sanguinalis, Brassica juncea).[2][8]

  • Crop Species: Corn (Zea mays), Soybean (Glycine max), Rice (Oryza sativa).[2]

  • Equipment: Analytical balance, drying oven.

4.2. Step-by-Step Methodology

  • Plant Propagation: Grow all selected weed and crop species to the 2-3 leaf stage as in Tier 1.

  • Dose Range Preparation: Prepare a series of spray solutions by serial dilution from the stock solution to cover a range of application rates (e.g., 2000, 1000, 500, 250, 125, 62.5 g ai/ha). Include a negative control (0 g ai/ha).

  • Application: Apply the different rates to replicated pots (n=4) of each species using the post-emergence method described in Tier 1.

  • Evaluation:

    • At 21 DAT, visually assess percent injury as before.

    • Harvest all above-ground biomass from each pot.

    • Place the biomass in labeled paper bags and dry in an oven at 70°C for 72 hours.

    • Measure the dry weight for each replicate.

  • Data Analysis:

    • Calculate the percent growth inhibition for each dose relative to the negative control: Inhibition (%) = (1 - (Dry Weight_treated / Dry Weight_control)) * 100.

    • Use statistical software (e.g., R with the drc package, GraphPad Prism) to perform a non-linear regression analysis (log-logistic model) to fit the dose-response data and calculate the GR₅₀ value for each species.

4.3. Data Presentation

Summarize the calculated GR₅₀ values in a table to easily compare potency and selectivity.

SpeciesTypeGR₅₀ (g ai/ha)95% Confidence Interval
E. crusgalliMonocot Weed
A. theophrastiDicot Weed
Z. maysMonocot Crop
G. maxDicot Crop

Tier 3 Protocol: Preliminary Mode of Action (MoA) Investigation

Objective: To form a working hypothesis on the compound's biochemical target based on visual symptoms and, if feasible, targeted in vitro assays.

5.1. Protocol 1: Detailed Symptomology

Rationale: The pattern of injury development is often characteristic of a specific MoA.[9] By comparing the symptoms of the test compound to those of commercial herbicides with known MoAs, an initial classification can be made.

Methodology:

  • During the Tier 2 experiment, observe plants every 2-3 days.

  • Record the type and progression of symptoms in detail. Use positive controls representing different MoA groups.

    • Photosynthesis Inhibitors: Cause chlorosis (yellowing) on older leaves first, followed by necrosis.[9]

    • Amino Acid Synthesis (ALS/AHAS) Inhibitors: Stunted growth, followed by slow development of yellow, pink, or purple coloration in new growth.[9]

    • Auxin Growth Regulators: Rapid bending and twisting (epinasty) of stems and leaves.[9]

    • PPO Inhibitors: Rapid necrosis and "water-soaking" of tissues within hours of application, especially in the light.[10]

    • Bleachers (Pigment Inhibitors): New growth emerges white or bleached.

5.2. Protocol 2: Targeted In Vitro Assay - DHODH Inhibition

Rationale: Dihydroorotate dehydrogenase (DHODH) is a recently identified novel herbicide target that is essential for the de novo pyrimidine biosynthesis pathway.[11][12][13] Inhibition of this enzyme leads to nucleotide starvation and cessation of growth. Given that the test compound is a novel structure, evaluating its effect on a novel target site is a valuable exploratory step.

G cluster_0 De Novo Pyrimidine Biosynthesis CarbamoylP Carbamoyl Phosphate CAA Carbamoyl Aspartate CarbamoylP->CAA Aspartate Aspartate Aspartate->CAA DHO Dihydroorotate CAA->DHO DHODH DHODH (Target Enzyme) DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DHODH->Orotate

Sources

Application

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" antimicrobial testing protocols

<_ {"answer":"## Application Notes & Protocols: Antimicrobial Susceptibility Testing of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

<_ {"answer":"## Application Notes & Protocols: Antimicrobial Susceptibility Testing of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridinone derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including potential antimicrobial efficacy.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial properties of the novel compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid .

The methodologies detailed herein are based on the globally recognized performance standards for antimicrobial susceptibility testing (AST) set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6] Adherence to these standards is critical for generating accurate, reproducible, and comparable data. The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound, which are fundamental parameters for assessing antimicrobial potency.[7][8][9]

Compound Profile & Preparation

  • Compound Name: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

  • CAS Number: 56304-42-8[10]

  • Molecular Formula: C₁₁H₈N₂O₃[10]

  • Molecular Weight: 216.2 g/mol [10]

Solvent Selection and Stock Solution Preparation

The solubility of a test compound is a critical factor in antimicrobial assays. While aqueous solubility is preferred, many organic compounds require a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and miscibility with aqueous media.[11] However, it is crucial to acknowledge that DMSO can exhibit its own antimicrobial effects at certain concentrations and may interfere with the action of some antibiotics.[11][12][13][14]

Protocol: Preparation of Compound Stock Solution

  • Solubility Testing: Initially, determine the solubility of the compound in various solvents. For this compound, DMSO is a recommended starting solvent.

  • Stock Solution (10 mg/mL): Accurately weigh 10 mg of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid and dissolve it in 1 mL of 100% DMSO. Vortex thoroughly until fully dissolved. This creates a high-concentration stock that can be serially diluted.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Overall Antimicrobial Testing Workflow

The following diagram outlines the logical flow from initial compound preparation to the final determination of bactericidal or bacteriostatic activity.

AST_Workflow cluster_prep Preparation cluster_mic Primary Assay cluster_mbc Secondary Assay cluster_interp Interpretation Compound Test Compound Stock Solution MIC_Assay Broth Microdilution (96-Well Plate) Compound->MIC_Assay Serial Dilution Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->MIC_Assay Inoculation MIC_Result Determine MIC (Lowest concentration with no visible growth) MIC_Assay->MIC_Result MBC_Plating Subculture from MIC plate (clear wells) MIC_Result->MBC_Plating Identify wells for plating Analysis Calculate MBC/MIC Ratio MIC_Result->Analysis MBC_Result Determine MBC (≥99.9% killing) MBC_Plating->MBC_Result MBC_Result->Analysis Bactericidal Bactericidal (Ratio ≤ 4) Analysis->Bactericidal ≤ 4 Bacteriostatic Bacteriostatic (Ratio > 4) Analysis->Bacteriostatic > 4

Caption: Workflow for MIC and MBC Determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][15] The broth microdilution method is the gold standard and is recommended for its efficiency and conservation of reagents.[7][16] This protocol is adapted from CLSI document M07.[16]

Materials
  • 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid stock solution (10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

Step-by-Step Methodology
  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13). d. Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7][18]

  • Plate Preparation and Serial Dilution: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate for each row being tested. b. Prepare an intermediate dilution of the compound stock solution in CAMHB. c. Add 100 µL of the highest concentration of the test compound to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 100 µL. The final concentration of the inoculum is 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Positive): Well 11 (CAMHB + Inoculum). Must show visible turbidity.

    • Sterility Control (Negative): Well 12 (CAMHB only). Must remain clear.

    • Solvent Control: Run a separate row with the highest concentration of DMSO used in the assay (e.g., 1-2%) to ensure it does not inhibit bacterial growth.[11]

    • Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) should be tested in parallel to validate the assay and susceptibility of the test strain.

  • Incubation: a. Cover the plate with a lid or an adhesive seal to prevent evaporation. b. Incubate at 35 ± 2°C for 18-24 hours in ambient air.[7]

  • Result Interpretation: a. After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the U-well is indicative of bacterial growth. b. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15][19]

Data Presentation: Example 96-Well Plate Layout
Well123456789101112
Compound (µg/mL) 25612864321684210.500
Bacteria +++++++++++-
Result (Example) ----+++++++-
Interpretation ClearClearClearClearTurbidTurbidTurbidTurbidTurbidTurbidTurbidClear
MIC \multicolumn{12}{c}{32 µg/mL }

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][20] This assay is a direct extension of the MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Methodology
  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells. d. Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate. Be sure to label each spot corresponding to its concentration in the MIC plate. e. As a control, plate an aliquot from the growth control well (Well 11) to confirm the viability of the inoculum.

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: a. After incubation, count the number of colonies (CFU) on each spot. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (~5 x 10⁵ CFU/mL).[9] For a 10 µL spot, a 99.9% reduction corresponds to ≤5 colonies.

Data Analysis and Interpretation

The relationship between the MBC and MIC provides valuable insight into the compound's mode of action.

  • Calculate the MBC/MIC ratio.

  • If the MBC/MIC ratio is ≤ 4 , the compound is generally considered bactericidal .[9]

  • If the MBC/MIC ratio is > 4 , the compound is considered bacteriostatic .

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921332642Bactericidal
E. coli ATCC 2592264>256>4Bacteriostatic

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[21][22][23] It is based on the principle that an antibiotic-impregnated disk placed on an inoculated agar plate will create a gradient of the drug, resulting in a zone of growth inhibition.[17]

Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum Standardized Inoculum (0.5 McFarland) Inoculate Create Confluent Lawn of Bacteria Inoculum->Inoculate Plate Mueller-Hinton Agar Plate Plate->Inoculate Disk Prepare Compound- Impregnated Disks PlaceDisk Apply Disks to Agar Surface Disk->PlaceDisk Inoculate->PlaceDisk Incubate Incubate 18-24 hours PlaceDisk->Incubate MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone

Caption: Workflow for the Agar Disk Diffusion Assay.

Methodology
  • Disk Preparation: Sterile 6-mm blank paper disks are impregnated with a known amount of the test compound. This typically involves applying a small volume (e.g., 10-20 µL) of a concentrated stock solution and allowing the solvent to evaporate completely.

  • Inoculum and Plating: Prepare a standardized 0.5 McFarland inoculum as described in the MIC protocol. Dip a sterile cotton swab into the suspension, remove excess fluid, and streak the entire surface of a Mueller-Hinton Agar plate to create a uniform bacterial lawn.[23][24]

  • Disk Application: Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.[24]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound. While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for clinical antibiotics, for novel compounds, the zone diameter is used as a comparative measure of activity.[15][25]

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Powers, C. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Pharmacy Times. [Link]

  • Puplett, L. Interpretation of Culture & Susceptibility Reports. Clinician's Brief. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Plotka, M. & Boukherroub, R. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Horne, K. M. & Cadle, K. M. Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

  • U.S. Food & Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • ESCMID. EUCAST. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • Microchem Laboratory. Minimum Inhibitory Concentration Test (MIC). [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Tendencia, E. A. Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Espinel-Ingroff, A., et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Breidenstein, E. B. M., et al. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Zgoda, J. R. & Porter, J. R. Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. The Internet Journal of Microbiology. [Link]

  • Stokes, J. M., et al. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy. [Link]

  • Pye, C. C., et al. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PubMed. [Link]

  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • ResearchGate. Effects of DMSO on antimicrobial-mediated growth inhibition. [Link]

  • Smyth, A. R., et al. Antimicrobial Effect of Dimethyl Sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus. PubMed. [Link]

  • EUCAST. Guidance Documents. [Link]

  • Giske, C. G., et al. EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • ANSI Webstore. Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. [Link]

  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • Hafez, H. N., et al. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. PubMed. [Link]

  • Cecchetti, V., et al. Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][26]benzothiazine-6-carboxylic acids. PubMed. [Link]

  • PubChem. (S)-6-Oxo-2-piperidinecarboxylic acid. [Link]

  • Gobouri, A. A., et al. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][15][26]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports. [Link]

  • Lee, C. H., et al. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. PubMed. [Link]

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Method

Application Notes &amp; Protocols: Preparation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid Solutions for Research Applications

Abstract This document provides a comprehensive technical guide for the preparation of solutions of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 56304-42-8), a compound of interest in drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the preparation of solutions of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 56304-42-8), a compound of interest in drug discovery and development. Given the compound's physicochemical properties, achieving accurate and stable concentrations in biologically relevant media is non-trivial and critical for generating reproducible data. This guide outlines detailed protocols for preparing high-concentration organic stock solutions and aqueous working solutions, discusses advanced solubilization strategies for in vivo applications, and establishes best practices for quality control and storage. The methodologies are grounded in established principles of medicinal chemistry and are designed to provide researchers, scientists, and drug development professionals with a reliable framework for their experimental workflows.

Introduction and Compound Characterization

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound featuring both a pyridone and a pyridine ring, linked to a carboxylic acid moiety. This structural complexity makes it an intriguing scaffold for biological investigation. Analogous structures have been explored for a range of therapeutic applications, including as hypoglycemic agents and in oncology research.[1][2] The success of any experimental program involving this compound is fundamentally dependent on the correct and consistent preparation of solutions. Improper solubilization can lead to precipitation, inaccurate dosing, and ultimately, unreliable experimental outcomes.

The compound's structure, with a carboxylic acid group and nitrogen-containing aromatic rings, suggests a low intrinsic solubility in neutral aqueous media. The carboxylic acid can be deprotonated at higher pH to form a more soluble salt, while the pyridine nitrogen can be protonated at low pH. However, for most biological assays conducted at physiological pH (~7.4), the compound will likely exist in a less soluble zwitterionic or neutral state. Therefore, a systematic approach, typically starting with a high-concentration stock in an organic solvent, is required.

Table 1: Physicochemical Properties of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

PropertyValueSource
CAS Number 56304-42-8[3][4]
Molecular Formula C₁₁H₈N₂O₃[3][4]
Molecular Weight ~216.19 g/mol [3][4]
Appearance Expected to be a solid (powder/crystalline)[5]
Purity >95% (Typical for research grade)

Safety and Handling Precautions

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Handle the solid compound and concentrated organic solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Protocol I: Preparation of High-Concentration Stock Solutions

The primary and most crucial step is the preparation of a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media.[11][12]

Causality: Using a high-concentration stock (e.g., 10-50 mM) minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing the risk of solvent-induced artifacts in biological systems.

Materials:

  • 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid solid

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Amber glass vials or polypropylene tubes with secure caps

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath set to 37°C (optional)

Step-by-Step Methodology:

  • Pre-Weighing: Allow the container of the solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired mass of the solid into a tared vial.

    • Example for 1 mL of a 10 mM stock: Weigh 2.16 mg of the compound (MW = 216.19 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Solubilization: Secure the cap tightly and vortex the mixture for 1-2 minutes.

  • Facilitating Dissolution (If Necessary): If the solid does not fully dissolve, the following techniques can be applied sequentially. The goal is to increase kinetic energy to overcome the crystal lattice energy.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.[11]

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.[11] Avoid excessive heat, which could degrade the compound.

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear, free of any particulate matter, and fully dissolved.

G cluster_0 Protocol I: Stock Solution Workflow start Start: Equilibrate Compound weigh Weigh Solid Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 2 min add_dmso->vortex check1 Is it fully dissolved? vortex->check1 facilitate Apply Gentle Heat (37°C) or Sonication check1->facilitate No finish End: Clear Stock Solution (e.g., 10 mM in DMSO) check1->finish Yes check2 Is it fully dissolved? facilitate->check2 check2->finish Yes fail Re-evaluate Solvent/ Concentration check2->fail No

Caption: Workflow for preparing a DMSO stock solution.

Protocol II: Preparation of Aqueous Working Solutions

For most in vitro biological assays, the DMSO stock must be diluted into an aqueous buffer (e.g., PBS, cell culture media). The key principle is to perform the dilution in a manner that avoids precipitation.

Causality: Adding a small volume of concentrated organic stock into a large volume of aqueous buffer (and not the reverse) allows for rapid dispersion of the compound molecules, minimizing localized high concentrations that can lead to crashing out of solution.

Step-by-Step Methodology:

  • Calculation: Determine the volume of stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your experimental system (typically ≤0.5%).

  • Buffer Preparation: Add the final volume of the aqueous buffer to a sterile tube.

  • Dilution: While gently vortexing or swirling the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise into the buffer.

  • Mixing: Continue to mix the solution for another 30 seconds to ensure homogeneity.

  • Final Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the aqueous system, and further optimization is needed (see Section 5).

Table 2: Example Dilution Series for a 10 mM DMSO Stock

Desired Final ConcentrationFinal Assay VolumeVolume of 10 mM StockFinal DMSO Concentration
100 µM1 mL10 µL1.0%
10 µM1 mL1 µL0.1%
1 µM1 mL0.1 µL (use serial dilution)0.01%

Note on Serial Dilutions: For final concentrations requiring <1 µL of stock, it is best practice to first perform an intermediate dilution (e.g., 1:10 in DMSO or the final aqueous buffer) to ensure accurate pipetting.

Advanced Solubilization Strategies for In Vivo Formulations

For animal studies, simple aqueous dilutions are often insufficient to achieve the required concentration and stability for dosing. Co-solvent systems are frequently employed to create stable formulations. While a specific formulation for this compound is not published, a common and effective vehicle for related compounds can be adapted.[11]

Example Co-Solvent System: A formulation containing DMSO, a solubilizing polymer like Polyethylene Glycol 300 (PEG300), and a surfactant like Tween-80 in a saline base is a robust starting point.[11]

  • DMSO: Primary solvent to dissolve the compound.

  • PEG300: A water-miscible co-solvent that enhances solubility and can reduce precipitation upon injection.

  • Tween-80: A non-ionic surfactant that stabilizes the formulation and prevents aggregation of the compound.

  • Saline: The aqueous vehicle to bring the formulation to the final volume.

Protocol for a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Vehicle:

  • Prepare the stock solution of the compound in DMSO at 10x the final desired concentration.

  • In a separate sterile tube, combine the PEG300 and Tween-80. Mix thoroughly.

  • Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix until clear.

  • Slowly add the saline to the organic mixture while vortexing to reach the final volume.

  • Visually inspect the final formulation for clarity. This formulation should be prepared fresh before use.

G System Final In Vivo Formulation Compound in DMSO (10%) PEG300 (40%) Tween-80 (5%) Saline (45%) DMSO_Node Primary Solvent (High Solubilizing Power) System:f0->DMSO_Node PEG_Node Co-Solvent (Enhances Solubility) System:f1->PEG_Node Tween_Node Surfactant (Stabilizer) System:f2->Tween_Node Saline_Node Aqueous Vehicle (Isotonic Base) System:f3->Saline_Node

Caption: Components of a typical co-solvent system.

Quality Control, Storage, and Stability

Proper storage is essential to maintain the integrity of the compound and its solutions.

Quality Control:

  • Visual Inspection: Always check for clarity and the absence of precipitates before use.

  • Concentration Verification (Optional): For GLP/GMP applications, the concentration of the stock solution can be verified using a validated stability-indicating HPLC method.[13]

Storage Recommendations:

MaterialStorage ConditionRationale & Duration
Solid Compound Room Temperature, desiccated, protected from lightStable for years if kept dry and dark.
DMSO Stock Solution -20°C or -80°C, in small aliquotsPrevents degradation from repeated freeze-thaw cycles. Stable for at least 1-2 years at -80°C.[11]
Aqueous Working Solution 2-8°CPrepare fresh daily. Do not store long-term due to risk of hydrolysis and precipitation.[12]

Causality of Aliquoting: Many organic molecules can undergo degradation with repeated freeze-thaw cycles. Aliquoting the main DMSO stock into single-use volumes ensures that the bulk of the material remains in a stable, frozen state until it is needed, preserving its integrity over the long term.

References

  • Thoreauchem (n.d.). 2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid-56304-42-8. Retrieved from [Link]

  • Appchem (n.d.). 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid. Analogs, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Sreenivasa, M., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Retrieved from [Link]

  • Shahin, M. I., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fleming, K., & Donnelly, R. F. (2019). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. Hospital Pharmacy. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Welcome to the technical support guide for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). This document is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Given its molecular structure, which contains both a carboxylic acid and a pyridine moiety, its solubility is expected to be highly dependent on the pH of the solvent system.

This guide provides a structured approach to solubilization, troubleshooting common issues, and answers to frequently asked questions, all grounded in established principles of medicinal chemistry and formulation science.

Troubleshooting Guide: Addressing Solubility Issues

Researchers often encounter difficulties in dissolving 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. The following is a systematic approach to troubleshoot and overcome these challenges.

Logical Workflow for Solubilization

The diagram below outlines a step-by-step decision-making process for achieving successful solubilization.

Caption: Troubleshooting workflow for solubilizing 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid?

A1: For biological applications, it is often best to start with a common organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] Many researchers find success in creating a concentrated stock solution in 100% DMSO, which can then be diluted into an aqueous buffer for the final experimental concentration. For chemical synthesis or non-biological assays, other organic solvents may be suitable.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor influencing the solubility of this compound due to its zwitterionic potential.[2][3][4]

  • In acidic conditions (low pH): The nitrogen on the pyridine ring can become protonated, forming a pyridinium cation. This positive charge can increase water solubility.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate anion. This negative charge will also enhance water solubility.[2][5]

Therefore, the compound is expected to have its lowest solubility at its isoelectric point, where the net charge is zero, and increased solubility at both acidic and basic pH values.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent." Here are several strategies to overcome this:

  • Lower the final concentration: The compound may be soluble at a lower concentration in your final buffer.

  • Use a co-solvent system: Prepare your final solution with a small percentage of the organic solvent (e.g., 1-5% DMSO) to maintain solubility. Be sure to check the tolerance of your experimental system (e.g., cells) to the organic solvent.

  • Adjust the pH of the final buffer: As mentioned in Q2, moving the pH away from the isoelectric point can increase solubility.

  • Add surfactants or solubilizing agents: In some cases, surfactants like Tween 80 or PEG300 can help to maintain the compound in solution.[1][6]

Q4: Can I heat the solution to help dissolve the compound?

A4: Yes, gentle heating can increase the rate of dissolution and the solubility of many compounds.[7][8][9] It is advisable to use a water bath with controlled temperature and to avoid excessive heat that could lead to degradation. Always check the compound's stability at elevated temperatures if that information is available. Sonication can also be used in conjunction with or as an alternative to heating to aid dissolution.[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes or gently warm the solution to 37-40°C.

  • Verify Dissolution: Ensure that no solid particles are visible. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for many organic compounds to ensure stability.[1]

Protocol 2: Solubilization in an Aqueous Buffer via pH Adjustment
  • Prepare Buffer: Start with your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Add Compound: Add the 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid to the buffer to your target concentration. It will likely not dissolve immediately.

  • Adjust pH: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH. Monitor the pH and observe for dissolution. The carboxylic acid group should deprotonate, increasing solubility.

  • Alternative pH Adjustment: If increasing the pH is not suitable for your experiment, you can try the opposite approach by slowly adding a dilute solution of HCl (e.g., 0.1 M) to lower the pH and protonate the pyridine ring.

  • Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your desired experimental value, but be aware that the compound may precipitate if you get too close to its isoelectric point.

Summary of Physicochemical Properties and Solubility Factors

Property/FactorInfluence on SolubilityRationale
pH HighThe compound has both an acidic (carboxylic acid) and a basic (pyridine) functional group, making its solubility highly pH-dependent.[3][11]
Temperature Moderate to HighIncreasing the temperature generally increases the solubility of solid compounds.[8][9]
Organic Co-solvents HighSolvents like DMSO are effective at dissolving many organic molecules that have poor aqueous solubility.
Particle Size ModerateSmaller particle sizes increase the surface area available for dissolution, which can lead to a faster dissolution rate and higher apparent solubility.[6][10]

References

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

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  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Tablets & Capsules. (2023, September 8). Overcoming Poor Solubility. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Reddit. (2010, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Fiveable. pH and Solubility. [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 18(3), 301-304. [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Thoreauchem. 2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. [Link]

  • ACS Publications. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid. Analogs, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2024, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed. (1999, March 11). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. [Link]

  • Wikipedia. Pyridinecarboxylic acid. [Link]

  • ResearchGate. (2022, July 4). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. [Link]

Sources

Optimization

Technical Support Center: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Welcome to the technical support center for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). This guide is designed for researchers, scientists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide robust troubleshooting strategies for your experiments. The information herein is synthesized from established chemical principles and data on structurally related compounds to ensure scientific integrity and practical utility.

Introduction to the Molecule

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound featuring a 2-pyridone core, a carboxylic acid functional group, and a pyridine substituent. This unique combination of moieties makes it an interesting candidate for various research applications, but also introduces specific stability considerations that must be carefully managed to ensure experimental reproducibility and the integrity of your results. The 2-pyridone structure is a privileged scaffold in medicinal chemistry, known for its role in a variety of bioactive compounds.[1][2]

This guide will address potential stability issues related to temperature, light, pH, and solvent choice, providing you with the necessary knowledge to handle and use this compound effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the recommended storage and handling conditions for solid 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid?

Answer:

Proper storage of the solid compound is critical to prevent degradation over time. Based on the general stability of pyridine carboxylic acids and related heterocyclic compounds, the following conditions are recommended:

  • Temperature: Store at ambient temperature in a well-ventilated area.[3] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the potential for slow thermal degradation.

  • Atmosphere: Keep the container tightly sealed to protect from moisture, as pyridine carboxylic acids can be sensitive to humidity.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, especially if the compound is of high purity.

  • Light: Protect from light. Aromatic and conjugated systems can be susceptible to photodegradation. Store the compound in an amber vial or a light-blocking container.

Troubleshooting Poor Compound Stability in Storage:

  • Issue: You observe a change in the color or physical appearance of the solid compound over time.

  • Potential Cause: This could indicate degradation due to improper storage, likely from exposure to light, moisture, or heat.

  • Solution:

    • Discard the potentially degraded compound to avoid compromising your experimental results.

    • Review your storage protocol. Ensure the compound is in a tightly sealed, light-resistant container and stored at the appropriate temperature.

    • If moisture is suspected, consider storing the vial within a desiccator.

FAQ 2: I'm having trouble dissolving the compound. What are the recommended solvents and how can I prepare stable stock solutions?

Answer:

The solubility of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid will be influenced by its zwitterionic potential, arising from the acidic carboxylic acid and the basic pyridine nitrogen.

Recommended Solvents:

  • Polar Aprotic Solvents: DMSO is a common solvent for related compounds and is likely to be effective.[3]

  • Polar Protic Solvents: Solubility in alcohols like ethanol may be limited.[3]

  • Aqueous Solutions: Solubility in neutral water is expected to be low. The carboxylic acid group suggests that solubility will increase in basic aqueous solutions (e.g., dilute NaOH or sodium bicarbonate) due to deprotonation to the more soluble carboxylate salt. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which may also enhance solubility.

Protocol for Preparing a Stock Solution in DMSO:

  • Weigh the desired amount of the compound in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Solution Instability:

  • Issue: A precipitate forms in my stock solution after storage.

  • Potential Causes:

    • Poor Solubility: The concentration may be too high for the chosen solvent, causing the compound to crash out at lower temperatures.

    • Degradation: The compound may be degrading into less soluble products.

    • Moisture Absorption: DMSO is hygroscopic. Absorbed water can decrease the solubility of some compounds.

  • Solutions:

    • Warm the solution to room temperature to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution or storing it at 4°C if stability allows.

    • Use anhydrous DMSO and handle it in a low-humidity environment to prepare your stock solutions.

    • Prepare fresh solutions for critical experiments if degradation is suspected.

FAQ 3: Is this compound sensitive to heat? What are the potential thermal degradation pathways?

Answer:

Yes, like many carboxylic acids, this compound may be susceptible to thermal degradation, particularly at elevated temperatures. The pyridone ring itself is generally a stable scaffold.[4][5]

Potential Thermal Degradation Pathway: Decarboxylation

The most probable thermal degradation pathway is the loss of carbon dioxide from the carboxylic acid group, a process known as decarboxylation. This is a common reaction for carboxylic acids, especially those with certain structural features that can stabilize the resulting carbanion intermediate.

Compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid DegradationProduct 6-(2-Pyridinyl)-2(1H)-pyridone Compound->DegradationProduct Heat (Δ) CO2 CO₂ Compound->CO2 Heat (Δ)

Caption: Potential thermal decarboxylation pathway.

Troubleshooting Thermally-Induced Experimental Failures:

  • Issue: Inconsistent results in assays performed at elevated temperatures (e.g., >40°C).

  • Potential Cause: The compound may be degrading during the experiment.

  • Solutions:

    • Assess Thermal Stability: Perform a time-course experiment at the assay temperature. Analyze samples at different time points by HPLC to quantify the parent compound and detect any degradation products.

    • Minimize Exposure to Heat: If the compound is found to be unstable, reduce the incubation time at elevated temperatures or explore if the assay can be performed at a lower temperature.

    • Fresh Preparations: Always use freshly prepared dilutions from a frozen stock solution for your experiments to avoid degradation from prolonged storage at room temperature.

FAQ 4: Should I be concerned about the photostability of this compound?

Answer:

Yes, photostability is a significant concern for compounds containing aromatic rings and conjugated double bonds, as they can absorb UV and visible light.[6][7] This absorption can lead to photochemical reactions and degradation.

Potential Photodegradation Pathways:

  • Photoisomerization: While less likely for the core ring structures, this can occur in some molecules with rotatable bonds.[8]

  • Photooxidation: The excited state of the molecule can react with oxygen to form oxidized byproducts.

  • Photodimerization: Molecules in the solid state can sometimes undergo cycloaddition reactions upon exposure to light.[6]

Experimental Workflow for Assessing Photostability:

cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare solutions of the compound (e.g., in DMSO/buffer) Control Wrap one set of samples in aluminum foil (Dark Control) Prep->Control Test Leave one set of samples exposed to light Prep->Test Expose Expose samples to a controlled light source (ICH Q1B compliant chamber) Control->Expose Test->Expose Analyze Analyze samples at different time points by HPLC-UV/MS Expose->Analyze Compare Compare results of light-exposed samples to dark controls Analyze->Compare

Caption: Workflow for a basic photostability study.

Troubleshooting Light-Induced Artifacts:

  • Issue: Experiments performed on the benchtop yield different results from those performed in a plate reader or a dark room.

  • Potential Cause: Ambient lab lighting may be causing degradation of the compound.

  • Solutions:

    • Minimize Light Exposure: Work with the compound under yellow light or in a dimly lit room.

    • Use Amber Tubes/Plates: Use amber-colored microcentrifuge tubes and microplates to protect solutions from light.

    • Cover Samples: During incubations, cover plates and tubes with aluminum foil.

FAQ 5: How does pH affect the stability and activity of this compound?

Answer:

The pH of the experimental medium is expected to have a significant impact on the compound's properties due to its acidic and basic functional groups.

  • Carboxylic Acid (pKa ~3-5): This group will be deprotonated (negatively charged) at physiological pH (~7.4).

  • Pyridine Nitrogen (pKa ~5-6): This group will be largely neutral at physiological pH but can become protonated (positively charged) in acidic conditions.

  • 2-Pyridone NH (pKa ~11-12): This proton is weakly acidic and will be protonated under most experimental conditions.[9]

pH Stability Considerations:

  • Hydrolysis: While the amide bond in the 2-pyridone ring is generally stable, extreme pH (highly acidic or basic) combined with high temperatures could potentially lead to hydrolysis.

  • Solubility: As discussed in FAQ 2, solubility is highly pH-dependent. Ensure the compound remains in solution throughout your experiment. A change in pH during an assay could cause the compound to precipitate, leading to inaccurate results.

Troubleshooting pH-Related Issues:

  • Issue: The compound shows poor activity or precipitates in a specific assay buffer.

  • Potential Cause: The pH of the buffer may be causing solubility issues or affecting the charge state of the molecule, which could be critical for its interaction with a biological target.

  • Solutions:

    • Determine pH-Solubility Profile: Measure the solubility of the compound across a range of pH values to identify the optimal buffer conditions.

    • Buffer Choice: Ensure your chosen buffer has sufficient capacity to maintain the pH throughout the experiment, especially if your assay produces or consumes protons.

    • Consider Formulation: For in vivo studies, the formulation strategy will need to account for the pH changes the compound will experience in the gastrointestinal tract and bloodstream.

Summary of Stability and Handling Parameters

ParameterRecommendationRationale & Potential Issues
Solid Storage Store at ambient or refrigerated (2-8°C) temperature, protected from light and moisture.[3]Prevents slow degradation. Exposure can lead to discoloration and impurity formation.
Solution Storage Store stock solutions (e.g., in DMSO) at -20°C or -80°C in aliquots.Minimizes degradation and avoids repeated freeze-thaw cycles which can affect stability.
Thermal Stability Avoid prolonged exposure to high temperatures.Risk of decarboxylation.[10]
Photostability Handle under subdued light; use amber vials/plates.Aromatic and conjugated systems are prone to photodegradation.[6][7]
pH Sensitivity Maintain a consistent, buffered pH. Solubility and charge state are pH-dependent.pH changes can cause precipitation or alter biological activity.
Recommended Solvents DMSO for stock solutions; aqueous buffers (pH-adjusted) for assays.Solubility is a key factor; ensure the compound remains dissolved.

References

  • Jubilant Ingrevia Limited. (2024, April 3).
  • Sigma-Aldrich. (2024, September 8).
  • Hilaris Publisher. (2011, June 27).
  • National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • PubMed. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Santa Cruz Biotechnology. 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.
  • RSC Advances. (2024, July 1). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents.
  • Sci-Hub. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta.
  • Fisher Scientific. (2012, March 29). SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid.
  • Wikipedia. 2-Pyridone.
  • MDPI.
  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid.
  • ACS Publications. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
  • Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • ResearchGate. (2025, September 29).
  • Bio-Rad.
  • IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
  • PubMed. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity.
  • PubMed. (2022, July 7). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • PubMed Central (PMC).
  • ResearchGate. (2025, August 10). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
  • PubMed. Purification and properties of 2-hydroxy-6-oxo-6-(2'-aminophenyl)
  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Welcome to the technical support center for the synthesis and optimization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results.

I. Introduction to the Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

The target molecule, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, belongs to the class of 2-pyridone heterocycles, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. The synthesis of this specific compound is typically achieved through a one-pot, four-component reaction, a variation of the Hantzsch dihydropyridine synthesis. This approach involves the condensation of an aldehyde, a β-ketoester or a related active methylene compound, a nitrogen source (commonly ammonium acetate), and in this particular case, a ketone bearing the desired pyridinyl substituent.

While multicomponent reactions (MCRs) are highly efficient in building molecular complexity in a single step, they are often prone to challenges such as low yields, formation of side products, and purification difficulties. This guide will address these common issues and provide strategies for optimizing your reaction.

II. General Reaction Scheme

The synthesis of the nitrile precursor of the target molecule can be envisioned as a multicomponent reaction involving 2-acetylpyridine, an aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and ammonium acetate. The resulting 6-(2-pyridinyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can then be hydrolyzed to the desired carboxylic acid.

G cluster_reactants Reactants cluster_products Products 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ethyl Cyanoacetate Ethyl Cyanoacetate / Malononitrile Ethyl Cyanoacetate->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Nitrile Precursor 6-(2-pyridinyl)-2-oxo-1,2-dihydro- pyridine-3-carbonitrile Carboxylic Acid 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid Nitrile Precursor->Carboxylic Acid Hydrolysis Reaction->Nitrile Precursor One-Pot Condensation

Caption: General synthetic route to the target molecule.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid and its precursors.

Problem 1: Low or No Yield of the Desired Product

Low product yield is one of the most frequent challenges in multicomponent reactions. Several factors can contribute to this issue.

Potential Cause Explanation Troubleshooting Strategy
Suboptimal Reaction Temperature The reaction may have a specific activation energy barrier that is not being overcome, or higher temperatures might be causing decomposition of reactants or products.Systematically screen a range of temperatures (e.g., from room temperature to reflux). Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation while minimizing side reactions.
Incorrect Stoichiometry The ratio of reactants is crucial in MCRs. An excess or deficit of one component can lead to the formation of undesired side products or leave starting materials unreacted.Begin with equimolar amounts of the aldehyde, ketone, and active methylene compound, and a significant excess of the nitrogen source (e.g., 8 equivalents of ammonium acetate).[1] Subsequently, optimize the stoichiometry of each reactant.
Inefficient Catalyst or Basic Promoter The reaction often requires a catalyst or a basic promoter to proceed efficiently. The absence or use of a suboptimal catalyst can result in low yields.While ammonium acetate can act as both a nitrogen source and a catalyst, the addition of a catalytic amount of a base like piperidine or triethylamine can be beneficial.[2] Consider screening different catalysts such as L-proline or using a Lewis acid.
Inappropriate Solvent The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.Ethanol is a commonly used solvent.[1] However, screening other solvents like methanol, isopropanol, or even solvent-free conditions should be considered. In some cases, aqueous media have been shown to improve yields.[3]
Long Reaction Times Some multicomponent reactions require extended periods to reach completion.Monitor the reaction over a prolonged period (e.g., up to 24 hours). If the reaction is slow, consider microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields.[4][5]
Problem 2: Formation of Multiple Side Products

The complexity of multicomponent reactions can lead to the formation of various side products, complicating purification and reducing the yield of the desired compound.

Potential Cause Explanation Troubleshooting Strategy
Competing Reaction Pathways The reactants can combine in different ways to form various intermediates and final products.Modifying the order of addition of reactants can sometimes favor the desired reaction pathway. For instance, pre-reacting the aldehyde and the active methylene compound before adding the ketone and ammonium acetate might be beneficial.
Decomposition of Reactants or Products Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to the degradation of starting materials or the desired product.Employ milder reaction conditions. Use a lower reaction temperature and screen for milder catalysts or bases.
Self-Condensation of Reactants Aldehydes and ketones can undergo self-condensation reactions, especially under basic conditions.Use a less basic catalyst or promoter. Adding the aldehyde slowly to the reaction mixture can also minimize self-condensation.
Problem 3: Difficulty in Product Purification

The crude product is often a complex mixture that can be challenging to purify.

Potential Cause Explanation Troubleshooting Strategy
Similar Polarity of Product and Impurities The desired product and major side products may have similar polarities, making separation by column chromatography difficult.Optimize the reaction conditions to minimize the formation of the problematic impurity. If separation is still challenging, consider derivatizing the crude mixture to alter the polarity of the desired product, followed by purification and deprotection.
Poor Crystallinity of the Product The product may be an amorphous solid or an oil, making purification by recrystallization difficult.Screen a wide range of solvents and solvent mixtures for recrystallization. If direct crystallization is unsuccessful, purify by column chromatography and then attempt to crystallize the purified product.
Product Precipitation During Workup The product may precipitate out of solution during the workup, trapping impurities.After completion of the reaction, pour the reaction mixture into ice-water to precipitate the crude product. The solid can then be filtered, washed with water and a cold organic solvent (like ethanol), and then subjected to further purification.[6]

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions?

A good starting point is to reflux a mixture of 2-acetylpyridine (1 mmol), the desired aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in ethanol (30 mL) for 10-12 hours.[1] Monitor the reaction by TLC.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the reactants and products. The consumption of the limiting reactant and the formation of a new spot corresponding to the product can be observed under UV light.

Q3: The hydrolysis of the nitrile precursor to the carboxylic acid is not working. What should I do?

Hydrolysis of the nitrile can be challenging. If acidic or basic hydrolysis under standard conditions is not effective, consider using stronger conditions (e.g., concentrated HCl at reflux or a mixture of acetic acid and sulfuric acid). Alternatively, microwave-assisted hydrolysis can be more efficient. Be aware that harsh conditions can potentially lead to decarboxylation or other side reactions.

Q4: Can I use malononitrile instead of ethyl cyanoacetate?

Yes, malononitrile can be used as the active methylene compound, which will yield the corresponding 3-carbonitrile derivative.[1] The reaction conditions are generally similar.

Q5: The 2-pyridyl group seems to be causing issues. Are there any specific considerations for this substituent?

The nitrogen atom in the 2-pyridyl group can act as a Lewis base and may coordinate with metal catalysts or influence the acidity/basicity of the reaction medium. This can sometimes lead to unexpected reactivity or inhibition of the desired reaction. If you suspect this is an issue, consider using a non-metallic catalyst or adjusting the pH of the reaction mixture. The use of 2-fluoropyridine derivatives in transition-metal-free reactions to synthesize pyridyl pyridones is an alternative approach that could be explored.[7]

V. Experimental Protocols

Protocol 1: Synthesis of 6-(2-pyridinyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (General Procedure)

This protocol is adapted from general procedures for the synthesis of related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[1][2]

  • To a round-bottom flask, add 2-acetylpyridine (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).

  • Add ethanol (30 mL) to the flask.

  • Reflux the mixture for 10-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dioxane) or by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Nitrile to the Carboxylic Acid
  • Dissolve the purified 6-(2-pyridinyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile in a suitable solvent (e.g., a mixture of acetic acid and concentrated sulfuric acid).

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude carboxylic acid from a suitable solvent.

VI. Mechanistic Insights

The reaction is believed to proceed through a series of condensation and cyclization steps. A plausible mechanism involves the initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by a Michael addition of the enamine formed from the ketone and ammonia. Subsequent cyclization and dehydration/oxidation lead to the final dihydropyridone product.

G cluster_steps Plausible Mechanistic Steps Step1 Knoevenagel Condensation Step3 Michael Addition Step1->Step3 α,β-unsaturated nitrile Step2 Enamine Formation Step2->Step3 Enamine Step4 Cyclization Step3->Step4 Step5 Dehydration/ Oxidation Step4->Step5 Final Product Final Product Step5->Final Product

Caption: Key steps in the multicomponent reaction pathway.

VII. References

  • Ahadi, E. M., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 1-17.

  • Dyachenko, V. D., & Shishkin, O. V. (2017). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecular Diversity, 21(4), 829-835.

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, A. B. A. (2016). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Medicinal Chemistry Research, 25(10), 2211-2221.

  • Dyachenko, V. D. (2018). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. SciForum.

  • Kumar, A., Kumar, R., & Kumar, S. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 10(44), 26343-26353.

  • Banu, S., & Singh, P. (2021). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. ChemistrySelect, 6(32), 8289-8307.

  • CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents. (n.d.). Retrieved from

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 4(4), 7063-7073.

  • Kerru, N., Gummidi, L., Maddila, S., & Jonnalagadda, S. B. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 763729.

  • Kerru, N., Gummidi, L., Maddila, S., & Jonnalagadda, S. B. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 763729.

  • Kerru, N., Maddila, S., & Jonnalagadda, S. B. (2021). A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridine. Frontiers in Chemistry, 9, 643213.

  • Wang, Y., Li, Y., Zhang, Y., & Wang, Z. (2020). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry, 18(3), 472-476.

  • WO2023037237A1 - Process for the preparation of remimazolam - Google Patents. (n.d.). Retrieved from

  • Buttigieg, G. G., Vella, R., & Mangion, I. Z. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2838-2848.

  • Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30.

  • Al-Ghorbani, M., & Al-Qalaisi, M. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Journal of Chemistry, 2021.

  • Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3, 4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1 (2H)-yl) Acetohydrazide Derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3965-3969.

  • US3657259A - Process for the production of pyridine carboxylic acids - Google Patents. (n.d.). Retrieved from

  • Jickells, H. M., & Le-Jeune, K. E. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086.

  • 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C8H9NO3 - PubChem. (n.d.). Retrieved from [Link]

  • Quiroga, J., Portilla, J., & Insuasty, B. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. (n.d.). Retrieved from

  • Chen, Y., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848972.

  • Ukraintsev, I. V., Zubenko, A. D., & Kochergin, P. M. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3295.

  • Synthesis of 8--pyridyl carbinol tartrate. (n.d.). Retrieved from [Link]

  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

Welcome to the technical support guide for the synthesis of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid." This resource is designed for researchers, medicinal chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid." This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify and resolve experimental issues, thereby improving yield, purity, and overall success.

I. Understanding the Synthetic Landscape

The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid typically proceeds via a two-step process. The core 2-pyridone scaffold is constructed using a variation of the Guareschi-Thorpe condensation , followed by the hydrolysis of a nitrile intermediate. Understanding the nuances of each step is critical to troubleshooting.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your synthesis.

FAQ 1: Low Yield in the Guareschi-Thorpe Condensation Step

Question: I'm attempting the initial condensation of 2-acetylpyridine with an activated cyano-compound (e.g., ethyl cyanoacetate or cyanoacetamide) and observing a very low yield of the desired intermediate, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile. What are the likely causes and how can I improve this?

Answer:

Low yields in this step are common and can often be attributed to several competing side reactions. The primary culprits are typically related to the reactivity of 2-acetylpyridine under basic conditions.

Potential Causes and Solutions:

  • Self-Condensation of 2-Acetylpyridine: Under basic conditions, 2-acetylpyridine can undergo self-aldol condensation, leading to a variety of oligomeric byproducts.[1][2] This is especially prevalent with strong bases or at elevated temperatures.

    • Solution: Employ milder basic conditions. Consider using a weaker base like piperidine or triethylamine instead of stronger bases like sodium ethoxide. Running the reaction at a lower temperature can also mitigate self-condensation.

  • Formation of Michael Adducts: The initial Michael addition of the cyano-compound to the activated double bond formed from 2-acetylpyridine may not efficiently cyclize. This can lead to the accumulation of linear, uncyclized intermediates.

    • Solution: Ensure your reaction conditions favor cyclization. The choice of solvent can be critical; protic solvents like ethanol can facilitate the necessary proton transfers for cyclization.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.

    • Solution: Carefully control the stoichiometry. A slight excess of the cyano-compound may be beneficial in some cases to drive the reaction towards the desired product.

Experimental Protocol for Improved Yield:

  • To a solution of 2-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol, add piperidine (0.2 eq) as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

FAQ 2: Identification of an Unexpected Byproduct in the Final Product

Question: After hydrolysis of the nitrile intermediate, my final product shows a significant impurity in the 1H NMR and LC-MS analysis. How can I identify this byproduct?

Answer:

The most probable byproducts in the final step are either the unhydrolyzed nitrile intermediate or the decarboxylated final product.

Potential Byproducts and Their Identification:

ByproductMolecular Weight1H NMR SignatureMass Spectrometry (ESI+)
Unhydrolyzed Nitrile (2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile)197.18 g/mol Absence of a broad carboxylic acid proton peak. The chemical shifts of the pyridone ring protons will be slightly different from the carboxylic acid product.[M+H]+ at m/z 198.
Decarboxylated Product (6-(2-Pyridinyl)-2(1H)-pyridinone)172.18 g/mol Absence of the carboxylic acid proton. The proton at the 3-position of the pyridone ring will now be a singlet or doublet depending on coupling, and will likely appear in the 6.0-6.5 ppm region.[M+H]+ at m/z 173.
Starting Material (2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid)216.19 g/mol Presence of a broad singlet for the carboxylic acid proton (often >10 ppm).[3][4][M+H]+ at m/z 217.[5]

Troubleshooting Workflow for Byproduct Identification:

Caption: Decision workflow for identifying common byproducts.

FAQ 3: Incomplete Hydrolysis of the Nitrile Intermediate

Question: My hydrolysis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is sluggish and often incomplete. How can I drive this reaction to completion?

Answer:

Incomplete hydrolysis is a common issue and can be addressed by modifying the reaction conditions. Both acidic and basic hydrolysis can be employed, but each has its potential drawbacks.

Acidic Hydrolysis:

  • Protocol: Refluxing the nitrile in a mixture of concentrated sulfuric acid and water is a common method.

  • Advantages: Generally provides a clean conversion.

  • Disadvantages: Can be slow and may require high temperatures, which increases the risk of decarboxylation. The workup can also be cumbersome due to the need to neutralize a large amount of acid.

Basic Hydrolysis:

  • Protocol: Refluxing the nitrile in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Advantages: Often faster than acidic hydrolysis.

  • Disadvantages: Can also promote decarboxylation, especially with prolonged heating. The product will be in the carboxylate salt form, requiring careful acidification during workup to precipitate the carboxylic acid.

Troubleshooting Tips:

  • Increase Reaction Time and/or Temperature: If the reaction is sluggish, extending the reflux time or cautiously increasing the temperature can improve conversion. Monitor the reaction closely for the appearance of the decarboxylated byproduct.

  • Use of a Co-solvent: If the nitrile has poor solubility in the aqueous medium, adding a co-solvent like ethanol or dioxane can improve the reaction rate.

  • Biocatalytic Hydrolysis: For a milder approach, consider enzymatic hydrolysis using a nitrilase.[6][7] This can offer high selectivity and avoid harsh conditions that lead to byproducts.

FAQ 4: How to Purify the Final Product from Persistent Impurities?

Question: I am struggling to purify my final product. Simple recrystallization does not seem to remove a persistent impurity. What purification strategies do you recommend?

Answer:

Due to the similar polarity of the desired product and its likely byproducts, chromatographic methods are often necessary for achieving high purity.

Recommended Purification Protocol: Preparative HPLC

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective. The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Detection: UV detection at a wavelength where the product and impurities have good absorbance (e.g., around 250-280 nm) is recommended.[8]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Remove the mobile phase solvents under reduced pressure. If a non-volatile buffer was used, a subsequent desalting step may be necessary.

Alternative: Column Chromatography on Silica Gel

While less effective than preparative HPLC for closely related impurities, column chromatography on silica gel can be attempted. A polar mobile phase, such as a mixture of dichloromethane and methanol with a small amount of acetic acid, may provide some separation.

III. Key Reaction Mechanisms and Side Reactions

A deeper understanding of the reaction mechanisms can help in predicting and avoiding byproduct formation.

Guareschi-Thorpe Condensation and Potential Side Reactions:

Guareschi_Thorpe cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-Acetylpyridine + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Self_Condensation Self-Condensation of 2-Acetylpyridine Start->Self_Condensation Strong Base/ High Temp Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Incomplete_Cyclization Uncyclized Intermediate Michael->Incomplete_Cyclization Unfavorable Conditions Aromatization Aromatization Cyclization->Aromatization Product 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarbonitrile Aromatization->Product

Caption: Main and side reaction pathways in the Guareschi-Thorpe condensation.

IV. References

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45.

  • Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98.

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]

  • Nguyen, V. L., et al. (2021). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. Journal of Chromatographic Science.

  • Nguyen, V. L., et al. (2021). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. Oxford Academic. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 17: Aldol Condensation. [Link]

  • Merck Index. (n.d.). Guareschi-Thorpe Condensation. [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Procopio, A., et al. (2014). Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Martinkova, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Welcome to the technical support center for the synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific chemical synthesis. Here, we will explore common issues and provide actionable, field-tested solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a significantly lower yield than expected. What are the primary factors that could be contributing to this?

Low yields in the synthesis of pyridone structures can often be traced back to several key areas: the purity of starting materials, the specific reaction conditions employed, the efficiency of the cyclization and subsequent oxidation steps, and the final product isolation and purification methods. The Hantzsch pyridine synthesis and related condensation reactions are sensitive to a variety of factors that can lead to the formation of side products or incomplete conversion.[1][2]

A critical step in many pyridine syntheses is the oxidation of a dihydropyridine intermediate.[3] If this oxidation is incomplete, it will directly result in a lower yield of the desired aromatic pyridine product.[1] Additionally, the high temperatures sometimes required can lead to decomposition of starting materials or products.[1]

Q2: I suspect issues with my starting materials. What should I look for and how can I mitigate these problems?

The quality of your reactants is paramount. Here’s a breakdown of potential issues with common starting materials:

  • β-Keto Esters and Aldehydes: These compounds can undergo self-condensation or other side reactions if not pure. It is advisable to use freshly distilled aldehydes.

  • Ammonia Source: The choice and handling of the ammonia source (e.g., ammonium acetate, ammonia in ethanol) are critical. Ensure accurate stoichiometry, as an excess or deficit can shift the reaction equilibrium unfavorably.

Troubleshooting Protocol: Starting Material Purity Check

  • Analyze Reactants: Use NMR or GC-MS to confirm the purity of your aldehyde and β-keto ester.

  • Purify if Necessary: Distill liquid aldehydes and recrystallize solid starting materials if impurities are detected.

  • Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents, especially for the ammonia source.

Q3: My reaction seems to stall or proceeds very slowly. How can I improve the reaction kinetics and drive it to completion?

Several factors can lead to a sluggish reaction. The primary culprits are often suboptimal reaction temperature, inefficient mixing, or an inappropriate catalyst or solvent system.

ParameterRecommended ActionRationale
Temperature Gradually increase the reaction temperature while monitoring by TLC. For Bohlmann-Rahtz synthesis, acidic conditions may allow for lower temperatures during the dehydration step.[4]Higher temperatures can overcome activation energy barriers but may also lead to decomposition if excessive.
Catalyst Consider using a catalyst like p-toluenesulfonic acid (PTSA), especially with ultrasonic irradiation.[1][3]Catalysts can significantly lower the activation energy, and ultrasound can improve mass transfer and reaction rates.
Solvent Experiment with different solvents. While ethanol is common, solvent-free conditions or the use of aqueous micelles have shown to improve yields.[1]The solvent polarity and its ability to solubilize all reactants and intermediates are crucial for reaction efficiency.

G cluster_start Reaction Initiation cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Potential Solutions Start Combine Aldehyde, β-Keto Ester, Ammonia Source LowYield Low Yield Observed Start->LowYield Reaction Progress CheckPurity Check Starting Material Purity LowYield->CheckPurity Possible Cause OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions Possible Cause CheckOxidation Verify Complete Oxidation LowYield->CheckOxidation Possible Cause ImprovePurification Refine Purification Strategy LowYield->ImprovePurification Possible Cause PurifyReactants Distill/Recrystallize Reactants CheckPurity->PurifyReactants ChangeCatalyst Use PTSA or Ultrasonication OptimizeConditions->ChangeCatalyst AdjustTempSolvent Modify Temperature or Solvent OptimizeConditions->AdjustTempSolvent StrongerOxidant Use Stronger/ Different Oxidant CheckOxidation->StrongerOxidant Recrystallize Recrystallize from Different Solvent ImprovePurification->Recrystallize

Q4: I am observing a mixture of products and significant impurities. What are the likely side reactions, and how can I suppress them?

The formation of byproducts is a common cause of low yields. In syntheses like the Hantzsch reaction, the order of reagent addition can be crucial to avoid the formation of undesired intermediates.[1]

Common Side Reactions and Solutions:

  • Incomplete Oxidation: The initial product is a dihydropyridine, which needs to be oxidized.[3] Ensure you are using an effective oxidizing agent (e.g., nitric acid, potassium permanganate, or iodine in methanol) in the correct stoichiometric amount.[1][3] Milder conditions may require careful optimization to prevent other side reactions.[1]

  • Alternative Cyclizations: Depending on the reactants and conditions, alternative cyclization pathways can lead to different heterocyclic systems. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can improve regioselectivity.[1]

G cluster_pathways Reaction Pathways Reactants Aldehyde |  β-Keto Ester (2 eq.) |  Ammonia Source Knoevenagel Knoevenagel Condensation (Aldehyde + β-Keto Ester) Reactants:f0->Knoevenagel Reactants:f1->Knoevenagel Enamine Enamine Formation (β-Keto Ester + Ammonia) Reactants:f1->Enamine Reactants:f2->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Dihydropyridine 1,4-Dihydropyridine Intermediate Cyclization->Dihydropyridine SideProducts Side Products (e.g., Tricyclic Pyrans) Cyclization->SideProducts Incorrect reagent addition order Oxidation Oxidation Dihydropyridine->Oxidation Product 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid Oxidation->Product

Q5: My product seems to be difficult to purify, leading to material loss. What are some effective purification strategies for pyridine carboxylic acids?

Pyridine carboxylic acids can be challenging to purify due to their polarity and potential for zwitterion formation.

Recommended Purification Protocol:

  • Initial Isolation: After the reaction, the crude product may precipitate. This can be collected by filtration and washed with a non-polar solvent to remove organic impurities.

  • Acid-Base Extraction:

    • Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or NaOH solution).

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with an acid (e.g., HCl) to the isoelectric point of the product to precipitate the pure carboxylic acid.[5][6]

  • Recrystallization: If further purification is needed, recrystallize the solid product from a suitable solvent system (e.g., ethanol/water, DMF).[7]

  • Column Chromatography: For particularly difficult separations, column chromatography on silica gel can be employed, though this may lead to some product loss on the column.[1]

References

  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Google Patents.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Google Patents. Process for the production of pyridine carboxylic acids.
  • Learning
  • Google Patents. Process for the production of pyridine carboxylic acids.
  • Scribd. Hantzsch Pyridine Synthesis.
  • Google Patents. Process for producing pyridine carboxylic acids.
  • Baran Lab. Pyridine Synthesis: Cliff Notes.

Sources

Optimization

Technical Support Center: Purification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Welcome to the technical support resource for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8). This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this and structurally similar compounds. The unique amphoteric and zwitterionic nature of this molecule presents specific challenges that require tailored purification strategies.[1] This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" has very poor solubility in common organic solvents like ethyl acetate and dichloromethane. How can I effectively purify it?

This is the most common challenge and stems from the molecule's ability to exist as a zwitterion. The pyridinium cation and the carboxylate anion create a highly polar, salt-like structure with low solubility in non-polar organic solvents.[2]

Root Cause Analysis:

The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, intramolecular proton transfer can occur, forming a zwitterion. This ionic character drastically reduces its solubility in typical organic solvents. Many researchers are surprised that even DMSO struggles to dissolve similar pyridine dicarboxylic acids.

Troubleshooting Workflow: Solubility & Initial Purification

Caption: Initial purification strategy decision workflow.

Recommended Action:

Your primary strategy should be Acid-Base Extraction . This technique leverages the amphoteric nature of your compound to selectively move it into an aqueous phase, leaving behind neutral organic impurities.[3][4][5][6]

Q2: I'm performing an acid-base extraction, but my compound precipitates at the interface or I get low recovery. What's going wrong?

This is a classic issue when working with zwitterionic compounds at their isoelectric point.

Expert Insight:

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. At this pH, the compound's aqueous solubility is at its minimum, causing it to precipitate. If the pH of your aqueous layer drifts towards the pI during extraction, the compound will crash out.

Detailed Protocol: Robust Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or a mixture containing THF to aid solubility. If solubility is very low, you may need to use a larger volume of solvent or a stronger solvent system initially.

  • Basic Extraction:

    • Extract the organic layer with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble sodium carboxylate salt. The pyridine nitrogen remains neutral.

    • Crucially, ensure the aqueous phase remains distinctly basic (pH > 9) to prevent reaching the isoelectric point. Check with pH paper.

    • Separate the layers. Repeat the extraction on the organic layer 2-3 times to ensure complete transfer of the acidic product. Combine the aqueous extracts.

  • Wash Step (Optional but Recommended): Wash the combined basic aqueous extracts with a fresh portion of ethyl acetate or ether to remove any residual neutral impurities.

  • Acidification & Precipitation:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH closely.

    • As you approach the isoelectric point, the "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" will precipitate as a solid. Continue adding acid until the solution is acidic (pH ~2-3) to ensure complete protonation of the carboxylate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or acetone to aid drying.

Q3: My compound streaks severely on silica gel TLC plates, making it impossible to develop a column chromatography method. How can I get clean spots?

Streaking is a tell-tale sign of strong, undesirable interactions between your polar, zwitterionic compound and the acidic silica gel surface.[7][8][9][10] The molecule can exist in multiple protonation states on the silica, leading to a continuous band rather than a discrete spot.

Solution: Mobile Phase Modification

To obtain sharp, reliable TLC spots, you must suppress the zwitterionic character and prevent unwanted interactions. This is achieved by adding a modifier to your eluent.

Table 1: Mobile Phase Modifiers for TLC of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid"

ModifierConcentration in EluentMechanism of ActionWhen to Use
Acetic Acid or Formic Acid 0.5 - 2% (v/v)Keeps the compound fully protonated (cationic form), minimizing interaction with acidic silanol groups.[7][10]This is the most common and highly recommended starting point. It is effective and uses volatile additives that are easily removed.
Triethylamine (TEA) 0.5 - 1% (v/v)Neutralizes the acidic sites on the silica gel, preventing the basic pyridine nitrogen from strongly adsorbing.[11]Use if acid modification is ineffective, but be aware that TEA is less volatile and can be harder to remove from the final product.

Experimental Protocol: TLC Method Development

  • Prepare Stock Solutions:

    • Solvent System: Start with a polar system like 10:1 Dichloromethane:Methanol.

    • Acidic Eluent: To 10 mL of your chosen solvent system, add 100 µL of glacial acetic acid (1%).

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (DMF or methanol may be necessary). Spot a standard silica gel TLC plate.

  • Elution & Visualization: Develop the plate in the acidic eluent. Visualize under UV light. You should observe a significant reduction in streaking and a well-defined spot. Adjust the solvent polarity (e.g., increase or decrease the methanol percentage) to achieve an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.

Chromatography Troubleshooting Logic

G A TLC shows streaking B Add 1% Acetic Acid to Mobile Phase A->B C Spot is well-defined? B->C D Optimize Solvent Ratio (e.g., DCM/MeOH) for Rf ≈ 0.3 C->D Yes F Streaking persists C->F No E Proceed to Column Chromatography with Acidified Eluent D->E G Try adding 1% Triethylamine instead of acid F->G H Consider alternative stationary phase (Alumina or C18) F->H

Caption: Logic for troubleshooting TLC streaking.

Q4: I've managed to get my compound to move on the column, but the recovery is low, and the peaks are very broad. What can I do?

This indicates that even with a modified mobile phase, your compound is still interacting too strongly with the stationary phase.

Expert Recommendations:

  • Proper Column Packing: Ensure your column is packed perfectly. Any channels or cracks will lead to band broadening.

  • Sample Loading: Do not overload the column. A good rule of thumb is to load no more than 1-5% of the silica gel mass.[4] For difficult separations, use a 1-2% loading.

  • Method of Loading:

    • Wet Loading: If your compound is soluble in the initial mobile phase, dissolve it in a minimal amount and load it directly onto the column.

    • Dry Loading: This is often superior for poorly soluble compounds. Pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Use of Alternative Adsorbents:

    • Neutral or Basic Alumina: Alumina can be less harsh for basic compounds compared to acidic silica gel.[12]

    • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or TFA to improve peak shape.

Q5: My purified "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" fails to crystallize and keeps "oiling out". How can I obtain a crystalline solid?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for polar molecules and can be caused by impurities, rapid cooling, or an inappropriate solvent choice.

Strategies to Induce Crystallization:

  • Solvent Selection is Key:

    • Good single solvents for recrystallizing similar 2-pyridone-3-carboxylic acids include DMF or mixtures of Ethanol/Water.[13]

    • A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Slow Cooling: Do not rush the cooling process. Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Rapid cooling promotes oiling.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.

  • Co-Solvent System (Anti-Solvent Precipitation):

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF or hot ethanol).

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether or hexane) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

References

  • Application Of Acid Base Extraction In Organic Chemistry. Welcome Home Vets of NJ. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal.
  • TLC troubleshooting. ChemBAM. Available at: [Link]

  • Any tips for purification of two zwitterionic compounds? r/Chempros - Reddit. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • What causes "draggy" spots on TLC? r/chemistry - Reddit. Available at: [Link]

  • How to choose the best solution for column chromatography?. ResearchGate. Available at: [Link]

  • N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. National Institutes of Health. Available at: [Link]

  • How to desalt zwitterions?. ResearchGate. Available at: [Link]

  • Why does tailing happen in TLC?. r/chemhelp - Reddit. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. ACS Publications. Available at: [Link]

  • Tailing in TLC - can anyone help?. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. Available at: [Link]

  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. Available at: [Link]

  • Zwitterionic pyridinecarboxylic acids. Sci-Hub. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health. Available at: [Link]

  • Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand. CrystEngComm (RSC Publishing). Available at: [Link]

  • data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Research with 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

Introduction Welcome to the technical support center for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). As a Senior Application Scientist, this guide is designed to provide researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8). As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance to improve the efficacy of their experiments involving this compound. While publicly available research specifically detailing the mechanism of action and extensive applications of this particular molecule is limited, this guide draws upon established principles of medicinal chemistry and pharmacology related to the broader class of pyridinecarboxylic acid derivatives to offer valuable insights and troubleshooting strategies.

The pyridinecarboxylic acid scaffold is a well-recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities, including but not limited to enzyme inhibition and receptor modulation. This guide will equip you with the foundational knowledge and practical techniques to navigate the common challenges encountered when working with compounds of this class, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid?

Understanding the fundamental physicochemical properties of a compound is the first step in designing successful experiments.

PropertyValueSource
CAS Number 56304-42-8
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.2 g/mol

Q2: What are the potential biological activities of this compound based on its structural class?

While specific data for this compound is not widely published, the pyridinecarboxylic acid moiety is a key feature in many biologically active molecules. Derivatives of this class have been investigated for a variety of therapeutic applications. For instance, certain 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid analogs have demonstrated potential as oral hypoglycemic agents. Furthermore, the broader family of pyridinecarboxylic acids has been explored for its potential as enzyme inhibitors.

Q3: How should I prepare a stock solution of this compound?

Proper stock solution preparation is critical for accurate and reproducible experimental results.

  • Solvent Selection: Due to the carboxylic acid group, the solubility of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is expected to be pH-dependent. For initial solubilization, consider using a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in an appropriate aqueous buffer.

  • Protocol for Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of the compound. For 1 mL of a 10 mM stock solution, you would need 2.162 mg.

    • Add the compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO (e.g., 1 mL).

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

This section addresses potential issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Poor Solubility in Aqueous Buffers

  • Symptom: Precipitation or cloudiness is observed when diluting the DMSO stock solution into your aqueous assay buffer.

  • Potential Cause: The compound may have limited solubility at the pH of your buffer. Carboxylic acids are generally more soluble at higher pH values where they are deprotonated.

  • Troubleshooting Steps:

    • pH Adjustment: Systematically test the solubility of the compound in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0).

    • Co-solvents: Consider the use of a small percentage (typically <1%) of a co-solvent like DMSO or ethanol in your final assay medium. However, always run a vehicle control to ensure the solvent does not affect your experimental system.

    • Use of Solubilizing Agents: For in vivo studies, formulation with solubilizing agents such as cyclodextrins may be necessary.

Problem 2: Inconsistent or Non-reproducible Results

  • Symptom: High variability between replicate experiments or a lack of a clear dose-response relationship.

  • Potential Causes:

    • Compound Instability: The compound may be unstable in your experimental conditions (e.g., sensitive to light, temperature, or pH).

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.

    • Inaccurate Pipetting of Stock Solutions: Errors in serial dilutions can lead to significant inaccuracies in the final compound concentration.

  • Troubleshooting Steps:

    • Stability Assessment: Assess the stability of the compound in your assay buffer over the time course of your experiment. This can be done using techniques like HPLC to measure the concentration of the parent compound over time.

    • Use of Low-adsorption Labware: Utilize low-protein-binding plates and tubes to minimize compound loss.

    • Dilution Series Verification: Prepare fresh dilution series for each experiment and use calibrated pipettes.

Experimental Workflow & Protocols

Given the limited specific data on this compound, a logical first step is to perform a series of screening assays to determine its biological activity.

Workflow for Initial Biological Characterization

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a basic framework to assess the general cytotoxicity of the compound against a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

References

  • Thoreauchem. 2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid-56304-42-8. [Link]

  • Sarges, R., et al. (1985). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • NIST. 3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-. [Link]

  • ACS Publications. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid. Analogs, and derivatives. A new class of oral hypoglycemic agents. [Link]

  • PrecisionFDA. 2-PYRIDINECARBOXYLIC ACID, 5-((2-((4-(5-BROMO-3-(HYDROXYMETHYL)-2-PYRIDINYL)BUTYL)AMINO)-1,6-DIHYDRO-6-OXO-5-PYRIMIDINYL)METHYL)-. [Link]

  • Wikipedia. Pyridinecarboxylic acid. [Link]

  • Ali, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

Optimization

Technical Support Center: Experimental Artifacts in the Synthesis and Handling of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Welcome to the technical support center for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8). This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts encountered when working with this pyridone derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

I. Compound Overview and Key Characteristics

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound featuring a 2-pyridone ring linked to a pyridine moiety and bearing a carboxylic acid group. Its structure presents several key characteristics that can influence experimental outcomes:

  • Tautomerism: The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In most conditions, the pyridone (lactam) form is predominant.[1]

  • Polarity: The presence of the carboxylic acid and the pyridone's amide-like structure makes it a polar molecule, which can present challenges in purification.

  • Chelating Properties: The arrangement of nitrogen and oxygen atoms can allow for metal chelation, which could be a factor in certain reaction conditions or analytical techniques.

PropertyValueSource
CAS Number 56304-42-8[2]
Molecular Formula C₁₁H₈N₂O₃[2]
Molecular Weight 216.19 g/mol [2]

II. Synthesis and Reaction Troubleshooting

The synthesis of 2-pyridone derivatives often involves multi-component reactions or cyclization strategies.[1][3] Artifacts can arise from incomplete reactions, side reactions, or improper work-up procedures.

FAQ 1: My reaction to synthesize 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is giving a low yield and multiple spots on my TLC. What are the likely side products?

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common issues in pyridone synthesis. The likely culprits are incomplete cyclization, self-condensation of starting materials, or competing reaction pathways.

Potential Side Products and Impurities:

  • Incompletely Cyclized Intermediates: Depending on the synthetic route, linear intermediates may persist if the cyclization is not driven to completion.

  • Starting Material Carryover: Unreacted starting materials are a common impurity.

  • Decarboxylated Product: Under harsh thermal or acidic/basic conditions, the carboxylic acid group may be lost.

  • N-Alkylated/Arylated Byproducts: If alkyl or aryl halides are present under basic conditions, the nitrogen of the pyridone ring can be alkylated/arylated.[3]

Troubleshooting Workflow:

cluster_synthesis Synthesis Troubleshooting Low_Yield Low Yield / Multiple Spots Check_Stoichiometry Verify Stoichiometry of Reactants Low_Yield->Check_Stoichiometry 1. First Check Monitor_Reaction Monitor Reaction by TLC/LC-MS Check_Stoichiometry->Monitor_Reaction 2. If Stoichiometry is Correct Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Monitor_Reaction->Optimize_Conditions 3. If Reaction is Stalled Workup Adjust Work-up Procedure Optimize_Conditions->Workup 4. After Optimization Characterize Isolate and Characterize Byproducts Workup->Characterize 5. If Impurities Persist

Caption: A logical workflow for troubleshooting low yields and impurities in the synthesis of 2-pyridone derivatives.

Recommended Actions:

  • Monitor the Reaction Closely: Use TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and byproducts over time.

  • Control Stoichiometry: Ensure the precise molar ratios of your reactants. An excess of one reactant can lead to self-condensation or other side reactions.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific synthesis.

FAQ 2: I am attempting a synthesis that should yield the target compound, but my final product has a different mass in the mass spectrum. What could be the issue?

An unexpected mass in the mass spectrum is a clear indication of a different product being formed. Here are some possibilities:

  • Esterification: If your reaction or work-up involves an alcohol (e.g., ethanol, methanol), the carboxylic acid can be esterified, leading to a higher mass.

  • Dimerization: Under certain conditions, two molecules of the product or an intermediate could react to form a dimer.

  • Reaction with Solvent: Some solvents can participate in the reaction, leading to an adduct with a different mass.

Protocol for Identifying Unexpected Products:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the exact mass and predict the molecular formula of the unexpected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The presence of unexpected peaks (e.g., an ethyl group from ethanol) can help identify the structure of the byproduct.

  • Review Reaction and Work-up Conditions: Carefully examine every reagent and solvent used for potential sources of the unexpected addition.

III. Purification Challenges

The polarity of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can make it challenging to purify, especially using column chromatography.

FAQ 3: My compound is streaking badly on the silica gel column, and I'm getting poor separation and low recovery. What can I do?

Streaking and poor recovery on silica gel are common for polar, acidic, and pyridine-containing compounds due to strong interactions with the acidic silica.

Troubleshooting Purification:

Purification_Issue Purification Challenge Streaking on Silica Gel Option_1 Modify Mobile Phase Add Acetic Acid or Triethylamine Purification_Issue->Option_1 Option A Option_2 Use Different Stationary Phase Alumina (basic or neutral), Reversed-Phase Silica Purification_Issue->Option_2 Option B Option_3 Alternative Purification Recrystallization, Preparative HPLC Purification_Issue->Option_3 Option C

Caption: Decision tree for troubleshooting the purification of polar pyridone derivatives.

Recommended Solutions:

  • Modify the Mobile Phase:

    • Acidify: Add a small amount of acetic acid (0.1-1%) to the mobile phase. This can help to protonate the pyridine nitrogen and the carboxylate, reducing their interaction with the silica.

    • Basify: Alternatively, adding a small amount of triethylamine (0.1-1%) can help to deprotonate the acidic silica surface, reducing streaking.

  • Change the Stationary Phase:

    • Alumina: Use neutral or basic alumina as the stationary phase, which may have more favorable interactions with your compound.

    • Reversed-Phase Silica (C18): If your compound has sufficient organic character, reversed-phase chromatography with a water/acetonitrile or water/methanol mobile phase may provide better separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying crystalline solids and can be more scalable than chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, prep-HPLC is a powerful option.

IV. Characterization and Data Interpretation

Accurate characterization is crucial to confirm the identity and purity of your compound. Artifacts can manifest as unexpected signals in your analytical data.

FAQ 4: What should I expect for the ¹H NMR and ¹³C NMR of pure 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, and what do common impurity peaks look like?

Expected NMR Data (Predicted):

Data TypePredicted Chemical Shifts (ppm) and MultiplicityNotes
¹H NMR ~13-14 (br s, 1H, COOH), ~11-12 (br s, 1H, NH), ~7.5-8.5 (m, 4H, pyridine rings), ~6.5-7.0 (m, 2H, pyridone ring)The acidic protons (COOH and NH) may be broad and their chemical shifts can vary with concentration and solvent.
¹³C NMR ~160-170 (C=O, carboxylic), ~155-165 (C=O, pyridone), ~110-150 (aromatic carbons)The exact chemical shifts will depend on the solvent and other experimental conditions.

Common Impurity Signals in NMR:

  • Grease: Broad signals around 1.2-1.4 ppm.

  • Water: A broad singlet, the chemical shift of which is highly dependent on the solvent (e.g., ~1.5 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆).

  • Ethyl Acetate: Signals around 4.1 (q), 2.0 (s), and 1.2 (t) ppm.

  • Dichloromethane: A singlet around 5.3 ppm.

  • Ethanol: Signals around 3.6 (q) and 1.2 (t) ppm.

FAQ 5: My mass spectrum shows a peak at M+23 in addition to the expected molecular ion. What is this?

A peak at M+23 is almost always due to the formation of a sodium adduct ([M+Na]⁺) in the mass spectrometer. This is very common for polar molecules, especially in electrospray ionization (ESI) mode. Similarly, a peak at M+39 would correspond to a potassium adduct ([M+K]⁺). These are generally not indicative of an impurity in your sample but are artifacts of the ionization process.

V. Stability and Storage

Proper handling and storage are essential to prevent the degradation of your compound.

FAQ 6: How stable is 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, and what are the recommended storage conditions?

While specific stability data for this compound is not widely published, based on its functional groups, the following can be inferred:

  • Light Sensitivity: Pyridone derivatives can be sensitive to light and may discolor over time. It is best to store the compound in an amber vial or in the dark.

  • Thermal Stability: Avoid prolonged exposure to high temperatures, which could potentially cause decarboxylation.

  • pH Stability: The compound is likely to be most stable at a neutral to slightly acidic pH. Strong basic conditions may lead to deprotonation and potential side reactions, while strongly acidic conditions could affect the pyridine ring.

Recommended Storage:

Store the solid compound in a tightly sealed container at 2-8 °C, protected from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.

References

  • Dotsenko, V. V., & Russkih, A. A. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1083. [Link]

  • PubChem. (n.d.). 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 12(55), 35847–35870. [Link]

  • Saeed, A., Shaheen, U., & Flörke, U. (2014). Synthesis and characterization of some new 2-pyridone derivatives and their antimicrobial activity. Medicinal Chemistry Research, 23(7), 3348–3357.
  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2015).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8) and encounterin...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (CAS 56304-42-8) and encountering potential assay interference.[1] Due to its chemical structure, which incorporates a pyridinone core, a pyridine ring, and a carboxylic acid moiety, this compound may interact with various assay components and detection systems. This guide provides a structured approach to identifying, understanding, and mitigating these interferences to ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of assay interference with 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid?

A1: Based on its structural features, this compound may interfere with assays through several mechanisms:

  • Intrinsic Absorbance and Color: The conjugated ring system of the molecule suggests it will absorb light in the UV and possibly the visible spectrum. This can interfere with absorbance-based assays or cause an "inner filter effect" in fluorescence-based assays.[2]

  • Autofluorescence: Pyridinone derivatives are known to be fluorescent.[3] If the compound's excitation and emission spectra overlap with those of the assay's fluorophores, it can lead to false-positive or false-negative results.[2][4]

  • Fluorescence Quenching: The pyridine moiety can quench the fluorescence of other molecules, potentially leading to a decrease in the assay signal that could be misinterpreted as biological activity.

  • Chemical Reactivity: The carboxylic acid and pyridinone groups could potentially interact with assay reagents or target proteins, leading to non-specific effects.

  • Aggregation: At higher concentrations, small molecules can form aggregates that may inhibit enzymes or interfere with assay signals through light scattering.

Q2: How can I preemptively assess the potential for interference before starting my main experiments?

A2: It is highly recommended to perform a series of preliminary characterization experiments on your test compound:

  • Measure the Absorbance Spectrum: Scan the absorbance of the compound across a broad wavelength range (e.g., 200-800 nm) at a relevant concentration in your assay buffer. This will identify any overlap with your assay's excitation or emission wavelengths.

  • Measure the Fluorescence Spectrum: Determine the compound's excitation and emission spectra. This will directly tell you if it is autofluorescent under your assay conditions.

  • Solubility Assessment: Visually inspect the compound in your assay buffer at the highest intended concentration for any signs of precipitation or turbidity, which might indicate poor solubility or aggregation.

Q3: Are there any general tips for minimizing interference from compounds like this?

A3: Yes, several general strategies can be employed:

  • Use the Lowest Effective Concentration: Test a dose-response of your compound to find the lowest concentration that still gives a biological effect, as interference is often concentration-dependent.

  • Optimize Assay Conditions: Adjusting the pH of the assay buffer can sometimes alter the spectral properties of an interfering compound.

  • Incorporate Appropriate Controls: Always run controls that contain the compound but lack a key biological component (e.g., enzyme or substrate) to measure the compound's direct effect on the assay signal.

Troubleshooting Guide: A Deeper Dive

This section provides a problem-and-solution-oriented approach to common issues encountered when working with potentially interfering compounds.

Problem 1: In a fluorescence-based assay, I see a high background signal in wells containing my compound, even without the enzyme/target.

Diagnosis: This is a classic sign of compound autofluorescence .

Troubleshooting Workflow:

Caption: Workflow for diagnosing and mitigating compound autofluorescence.

Detailed Mitigation Steps:

  • Background Subtraction: For each concentration of your compound, run a control well without the assay's specific substrate or enzyme. Subtract the average signal from these control wells from your experimental wells.

  • Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum.[5] If possible, switch to an assay that uses a fluorophore with excitation and emission in the red or far-red wavelengths.

  • Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. A delay between excitation and detection allows the short-lived background fluorescence from the interfering compound to decay, while the long-lived signal from the assay is still detectable.[2]

  • Use an Orthogonal Assay: Validate your findings using a different assay platform that is not based on fluorescence, such as an absorbance-based assay (if the compound's absorbance is not problematic at the detection wavelength), a luminescence assay, or a label-free method.

Problem 2: My assay signal decreases in the presence of the compound, suggesting inhibition, but I'm not sure if it's a real effect.

Diagnosis: This could be due to fluorescence quenching or the inner filter effect .

Troubleshooting Workflow:

Caption: Workflow for diagnosing signal decrease due to quenching or inner filter effect.

Experimental Protocols:

Protocol 1: Inner Filter Effect Control

Objective: To determine if the test compound is absorbing the excitation or emission light of the assay's fluorophore.

Materials:

  • Test compound stock solution

  • Assay buffer

  • Purified fluorophore used in the assay (at the same concentration as in the assay)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a microplate, add the purified fluorophore at its final assay concentration to all wells.

  • Add the serial dilution of the test compound to the wells.

  • Include control wells with the fluorophore and assay buffer only (no compound).

  • Read the fluorescence at the assay's excitation and emission wavelengths.

Data Analysis:

Compound ConcentrationFluorescence Intensity% Signal Reduction
0 µM100,0000%
1 µM95,0005%
10 µM80,00020%
100 µM50,00050%

If you observe a concentration-dependent decrease in fluorescence, this indicates an inner filter effect.

Protocol 2: Orthogonal Assay for Hit Confirmation

Objective: To confirm an initial hit from a fluorescence-based assay using a non-fluorescence-based method.

Example: If your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a luminescence-based assay that measures ATP consumption by the same enzyme.

Procedure:

  • Set up the luminescence-based assay according to the manufacturer's protocol.

  • Test a dose-response of your compound in this new assay format.

  • Compare the IC50 values obtained from both the primary fluorescence assay and the orthogonal luminescence assay.

Data Interpretation:

  • Similar IC50 values: This provides strong evidence that your compound is a true inhibitor of the target.

  • Discrepant IC50 values (or no activity in the orthogonal assay): This suggests that the activity observed in the primary assay was likely due to interference.

References

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Tanimoto, H., et al. (2008).
  • Assay Guidance Manual. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Assay Guidance Manual. (2021). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and a detailed procedural workflow for the structural elucidation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid , a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally similar analogs to predict expected analytical outcomes and provide a robust framework for its characterization.

Introduction to the Target Molecule and its Analogs

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS 56304-42-8) belongs to the 2-pyridone class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules. The presence of both a pyridone and a pyridine ring, along with a carboxylic acid moiety, suggests potential for diverse chemical interactions and applications in drug discovery.

To provide a comprehensive comparative analysis, we will examine our target molecule alongside two structurally related and commercially available alternatives:

  • Alternative 1: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS 56162-63-1)

  • Alternative 2: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 609-71-2)[1]

This comparison will highlight the influence of the 6-position substituent on the physicochemical and spectral properties of the 2-pyridone-3-carboxylic acid core.

PropertyTarget MoleculeAlternative 1Alternative 2
IUPAC Name 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid2-Oxo-1,2-dihydropyridine-3-carboxylic acid
CAS Number 56304-42-8[2][3]56162-63-1[4]609-71-2[1]
Molecular Formula C₁₁H₈N₂O₃C₁₂H₉NO₃C₆H₅NO₃
Molecular Weight 216.19 g/mol 215.21 g/mol 139.11 g/mol
Purity (Typical) >95%>97%[5]>98%[6]

Experimental Workflow for Synthesis and Structural Confirmation

The following section outlines a detailed, step-by-step methodology for the synthesis and comprehensive structural analysis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. The described protocols are based on established methods for the synthesis of substituted 2-pyridones.[7][8]

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials reaction One-Pot Condensation/Cyclization start->reaction Base catalyst workup Acidification & Isolation reaction->workup purification Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (optional) purification->xray confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of the target molecule.

Part 1: Synthesis

The synthesis of 6-substituted 2-pyridone-3-carboxylic acids can often be achieved through a multi-component reaction.[9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl 2-cyano-3-(2-pyridinyl)-3-oxopropanoate, an appropriate active methylene compound (e.g., malononitrile), and a suitable aldehyde in a protic solvent like ethanol.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., 2M HCl) to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.

Part 2: Spectroscopic and Analytical Characterization

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Expected):

  • Aromatic Protons: Expect a complex multiplet pattern in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyridone rings. The protons on the 2-pyridinyl substituent will likely appear as a distinct set of multiplets.

  • Pyridone Protons: The protons on the 2-pyridone ring are expected to show characteristic coupling constants.

  • NH Proton: A broad singlet corresponding to the N-H proton of the pyridone ring, likely in the range of δ 11.0-14.0 ppm, which may be exchangeable with D₂O.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton, typically downfield (δ > 12.0 ppm), also exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected):

  • Carbonyl Carbons: Two distinct signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid carbonyl and the 2-oxo group of the pyridone ring.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm) for the carbons of both heterocyclic rings. The carbon attached to the nitrogen in the pyridone ring will be significantly deshielded.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expected Fragmentation Pattern:

  • Molecular Ion Peak [M+H]⁺: A prominent peak corresponding to the protonated molecule (m/z 217.0506 for C₁₁H₈N₂O₃).

  • Decarboxylation: A characteristic loss of CO₂ (44 Da) from the molecular ion is anticipated, resulting in a significant fragment ion.

  • Other Fragments: Fragmentation of the pyridine and pyridone rings may also be observed.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.

  • N-H Stretch: A moderate absorption band around 3100-3000 cm⁻¹ corresponding to the N-H stretch of the pyridone.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands are expected: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the 2-oxo group of the pyridone (around 1650-1680 cm⁻¹).

  • C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Structural_Comparison cluster_target Target Molecule cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Target label_target 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid Alt1 label_alt1 2-Oxo-6-phenyl-1,2-dihydro- 3-pyridinecarboxylic acid Alt2 label_alt2 2-Oxo-1,2-dihydropyridine- 3-carboxylic acid

Caption: Comparison of the chemical structures of the target molecule and its alternatives.

Comparative Analysis and Discussion

The structural confirmation of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid relies on the synergistic interpretation of data from multiple analytical techniques. The comparison with its phenyl and unsubstituted analogs is crucial for assigning spectral features. For instance, the ¹H NMR spectrum of the target molecule is expected to show more complex aromatic signals compared to the phenyl analog due to the additional nitrogen atom in the 6-substituent. Similarly, the mass spectrum will have a different molecular ion peak, reflecting the different elemental composition.

The parent compound, 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, provides a baseline for the spectral features of the core pyridone-carboxylic acid structure, aiding in the confident assignment of signals arising from this common scaffold in all three molecules.

Conclusion

While experimental spectra for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid are not readily found in the public domain, a robust strategy for its synthesis and structural confirmation can be devised based on established chemical principles and data from closely related analogs. By following the detailed experimental workflows and leveraging the comparative data presented in this guide, researchers can confidently synthesize and unequivocally characterize this and other novel heterocyclic compounds, thereby upholding the principles of scientific integrity and advancing the frontiers of drug discovery.

References

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  • Ahadi, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available from: [Link]

  • Ahadi, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(35), 22964-22986. Available from: [Link]

  • Patel, D. B., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 783-796. Available from: [Link]

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Comparative

A Comparative Guide to the Efficacy of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid and Other Pyridone Derivatives

Introduction: The Privileged Pyridone Scaffold in Drug Discovery The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and bro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridone Scaffold in Drug Discovery

The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] These six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, allowing for diverse interactions with biological targets.[2][3] The inherent metabolic stability and favorable solubility profiles of many pyridone derivatives further enhance their potential as therapeutic agents.[3] This guide provides a comprehensive comparison of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid with other notable pyridone derivatives, focusing on their performance in preclinical anticancer studies. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research.

Comparative Analysis of Anticancer Activity

The anticancer potential of pyridone derivatives is a burgeoning field of research, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. The structure of the pyridone core allows for extensive functionalization, with substituents at various positions significantly influencing biological activity. This structure-activity relationship (SAR) is a key focus of this guide.[2]

Data Presentation: Head-to-Head Comparison of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" and a selection of other pyridone derivatives against various cancer cell lines. This quantitative data allows for a direct comparison of their cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of Pyridone Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid Data Not Available--
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)4.5 ± 0.3[4]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)>10[4]
Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 (48h)[5]
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88 (48h)[5]
Thieno[2,3-c]pyridine derivative (6i)HSC3 (Head and Neck)10.8[6]
Thieno[2,3-c]pyridine derivative (6i)T47D (Breast)11.7[6]
Thieno[2,3-c]pyridine derivative (6i)RKO (Colorectal)12.4[6]
Doxorubicin (Reference Drug)MCF-7 (Breast)1.93 (48h)[5]

Note: Direct comparative experimental data for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" was not available in the reviewed literature. The table presents data for other pyridone derivatives to illustrate the range of activities within this class of compounds.

Potential Mechanisms of Action: Insights from Structurally Related Pyridone Derivatives

While the specific molecular targets of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" have not been definitively identified in the available literature, the broader class of pyridone derivatives is known to exert its anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in cell signaling and proliferation, induction of apoptosis, and cell cycle arrest.

One of the most well-documented mechanisms for pyridone derivatives is the inhibition of protein kinases.[2] Many pyridone-containing compounds have been developed as potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, some pyridone derivatives have shown inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[4]

Another common mechanism is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key signaling pathways, such as the p53 and JNK pathways, which play critical roles in determining cell fate.[4] Furthermore, many pyridone derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[4]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by pyridone derivatives, leading to anticancer effects. It is important to note that the direct interaction of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" with these specific components is speculative and requires experimental validation.

pyridone_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Pyridone_Derivative Pyridone Derivative Pyridone_Derivative->Kinase_Cascade Inhibition Topoisomerase_II Topoisomerase II Pyridone_Derivative->Topoisomerase_II Inhibition p53 p53 Pyridone_Derivative->p53 Activation JNK JNK Pyridone_Derivative->JNK Activation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors DNA DNA Topoisomerase_II->DNA Relaxes Supercoils Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis_Proteins Apoptosis Proteins (e.g., Caspases) JNK->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Transcription_Factors->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathways modulated by pyridone derivatives leading to anticancer effects.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of experimental findings, it is crucial to follow standardized and well-documented protocols. This section provides detailed methodologies for key in vitro assays used to assess the anticancer activity of pyridone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridone derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

mtt_assay_workflow Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Incubation_1 2. Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with Pyridone Derivatives Incubation_1->Compound_Treatment Incubation_2 4. Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT Solution Incubation_2->MTT_Addition Incubation_3 6. Incubate 2-4h MTT_Addition->Incubation_3 Formazan_Solubilization 7. Solubilize Formazan Crystals Incubation_3->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

This guide has provided a comparative overview of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" and other pyridone derivatives, with a focus on their anticancer activities. The presented data highlights the significant potential of the pyridone scaffold in the development of novel therapeutic agents. However, a notable gap in the current literature is the lack of specific mechanistic studies for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid." Future research should prioritize the identification of its molecular targets and the elucidation of the signaling pathways it modulates. Such studies will be instrumental in understanding its full therapeutic potential and in guiding the rational design of even more potent and selective pyridone-based drugs.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved from [Link]

  • (S)-10-(2,6-Dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzothiazine-6-carboxylic acid. (n.d.). Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Retrieved from [Link]

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). European Journal of Medicinal Chemistry, 105, 136-146.
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). Results in Chemistry, 4, 100342.
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 846523.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(55), 35845-35869.
  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. (1975). Journal of Medicinal Chemistry, 18(9), 878-882.
  • Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. (2001). Journal of Medicinal Chemistry, 44(11), 1758-1769.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1641-1669.
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  • Synthesis and Structure-Activity Relationship Studies of Pyrido[1,2-e]purine-2,4(1H,3H)-dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2021). Molecules, 26(16), 4983.
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  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry, 46(7), 1116-1119.
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Validation

The 2-Oxo-pyridinyl-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships and Therapeutic Diversification

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" scaffold and its analogs. Moving beyond a simple product descrip...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" scaffold and its analogs. Moving beyond a simple product description, we will explore the remarkable versatility of this "privileged scaffold" in medicinal chemistry. We will dissect how subtle modifications to its core structure dramatically pivot its therapeutic application, from a potent antiviral agent to a broad-spectrum antibacterial or even a hypoglycemic compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this powerful pharmacophore.

Introduction: A Scaffold of Opportunity

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a recurring motif in a multitude of biologically active compounds.[1][2] Its defining feature is a planar arrangement of a pyridone oxygen, a carboxylic acid, and a nitrogen atom, which creates an ideal geometry for coordinating with metal ions. This ability to chelate metals is central to the mechanism of action for many of its most successful derivatives.

The specific compound, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid , serves as our central case study. Its structure contains the quintessential metal-binding triad: the C2-oxo oxygen, the C3-carboxylate, and the nitrogen of the C6-pyridinyl substituent. This arrangement strongly suggests its primary mechanism of action is the inhibition of metalloenzymes, a hypothesis we will explore in detail. By comparing its structure to clinically successful drugs and other well-characterized analogs, we can illuminate the principles that govern its activity and guide future drug design.

Core_Structure cluster_0 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid mol mol

Caption: Core structure of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

PART 1: The Metalloenzyme-Binding Pharmacophore

The power of the 2-pyridone-3-carboxylic acid scaffold lies in its ability to act as a chelator, binding to and inactivating enzymes that require divalent metal cations (typically two Mg²⁺ ions) for their catalytic activity.[3] This mechanism is particularly effective against viral integrases and bacterial topoisomerases.

The key pharmacophoric elements are:

  • The oxygen atom of the 2-oxo group .

  • The deprotonated oxygen of the 3-carboxylic acid .

  • A third heteroatom , often provided by a substituent at the 6-position, which completes the coordination sphere around the metal ions.

This "tridentate" chelation effectively sequesters the essential metal cofactors, halting the enzymatic reaction and disrupting the pathogen's life cycle. The HIV-1 integrase enzyme is a classic example of this mechanism.

Chelation_Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Pyridone Inhibitor Mg1 Mg²⁺ EnzymeResidue1 Asp Mg1->EnzymeResidue1 Chelation EnzymeResidue2 Asp Mg1->EnzymeResidue2 Chelation Mg2 Mg²⁺ Mg2->EnzymeResidue2 Chelation EnzymeResidue3 Glu Mg2->EnzymeResidue3 Chelation Inhibitor 2-Oxo-pyridinyl- carboxylic Acid Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Caption: Chelation of Mg²⁺ ions in a metalloenzyme active site by the pyridone scaffold.

PART 2: Comparative Structure-Activity Relationship (SAR) Analysis

The biological target of the 2-pyridone scaffold is exquisitely sensitive to the nature of its substituents, particularly at the 1- and 6-positions. Below, we compare the SAR for three distinct therapeutic classes.

2A. Antiviral Activity: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The 2-pyridone core is the foundation of several FDA-approved INSTIs, which are critical components of modern antiretroviral therapy.[4][5] In this context, the 6-substituent is not a simple placeholder but a key component of the pharmacophore, while modifications elsewhere tune potency and pharmacokinetics.

Core SAR Principles for INSTIs:

  • N1-Substituent: Typically a small alkyl or substituted benzyl group. This group occupies a hydrophobic pocket and is heavily modified to optimize metabolic stability and cell permeability.

  • C3-Carboxylic Acid: Essential for activity. Bioisosteric replacement is generally not tolerated.

  • C4-Position: Often substituted with a hydroxyl group (as part of a diketo acid motif) to enhance metal chelation.

  • C6-Substituent: A second nitrogen-containing heterocycle is not strictly required if other chelating groups (like a C4-keto) are present. However, the side chains in this position are crucial for interacting with the protein and viral DNA.

SAR_INSTI cluster_0 SAR: HIV-1 Integrase Inhibitors mol mol N1 N1: Tune PK Properties (e.g., Benzyl) N1->mol C3 C3: Carboxylic Acid (Essential for Chelation) C3->mol C6 C6: Pyridinyl Group (Third Chelation Point) C6->mol

Caption: Key SAR points for 2-pyridone-based HIV-1 integrase inhibitors.

Table 1: Comparison of Pyridone-Based INSTIs

CompoundStructureKey FeaturesPotency (EC₅₀)
2-Oxo-6-(2-pyridinyl)-... Acid (Topic Compound)C₁₁H₈N₂O₃Classic tridentate chelator scaffold. Activity is predicted but not empirically defined.Predicted Potent
Dolutegravir

Contains a complex polycyclic system attached via an amide linker. Fluorobenzyl group at N1.~2.2 nM
Bictegravir

Similar polycyclic system to Dolutegravir. Difluorobenzyl group at N1 enhances potency.~1.5 nM
Raltegravir

Features an oxadiazole ring which participates in metal chelation.~3 nM
2B. Antibacterial Activity: DNA Gyrase Inhibitors

The 2-pyridone scaffold also serves as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7] This activity makes them promising alternatives to fluoroquinolone antibiotics, especially against resistant strains.[8] The SAR for this class shares features with quinolones but has distinct requirements.

Core SAR Principles for DNA Gyrase Inhibitors:

  • N1-Substituent: A small, strained ring like cyclopropyl is optimal, mirroring the SAR of fluoroquinolones. This group is believed to interact with the DNA itself.

  • C3-Carboxylic Acid: Essential for activity and believed to interact with the enzyme's active site, likely via metal chelation.[9]

  • C6-Position: Often fused to another ring system to create a planar, polycyclic structure that intercalates with DNA. Simple heteroaromatic substituents are less common in the most potent examples.

  • C7-Substituent (on fused ring): A basic amine, often a piperazine or pyrrolidine, is critical for potency and spectrum of activity, similar to the quinolones.

Table 2: Comparison with DNA Gyrase Inhibitors

CompoundStructureTargetPotency (MIC vs. S. aureus)
2-Oxo-6-(2-pyridinyl)-... Acid (Topic Compound)C₁₁H₈N₂O₃DNA Gyrase (Predicted)Moderate Activity Predicted
ABT-719 (Experimental)Fused quinolizine-pyridoneDNA Gyrase / Topo IV0.06 µg/mL
Ciprofloxacin (Fluoroquinolone)

DNA Gyrase / Topo IV0.25 - 1.0 µg/mL
2C. A Divergent Path: Oral Hypoglycemic Agents

In a striking example of SAR divergence, modifying the 6-position with bulky, non-polar alkyl groups completely changes the therapeutic target, producing oral hypoglycemic agents.[10] The mechanism for this activity is not fully elucidated but is distinct from the metal chelation pathway of the antiviral and antibacterial analogs.

Core SAR Principles for Hypoglycemic Activity:

  • N1-Substituent: N-H is generally preferred; methylation can be tolerated but sometimes reduces activity.

  • C3-Carboxylic Acid: Essential. Can be replaced by bioisosteres like a tetrazole. The corresponding ethyl ester is also active, but the amide is inactive.[10]

  • C6-Substituent: A bulky, branched alkyl group such as 2,2-dimethylpropyl (neopentyl) or 1,1-dimethylethyl (tert-butyl) is required for high potency. Linear or small alkyl groups are inactive. The 6-(2-pyridinyl) group would render the compound inactive in this class.

PART 3: Experimental Design and Protocols

To facilitate research in this area, we provide representative protocols for the synthesis and biological evaluation of compounds based on the 2-pyridone scaffold.

3A. Representative Synthesis Protocol

This protocol describes a general method for synthesizing 6-substituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, which can then be hydrolyzed to the target carboxylic acids. This is adapted from established multicomponent reaction methodologies.[1]

Protocol: Synthesis of Ethyl 2-oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carboxylate

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) and 2-acetylpyridine (1.0 eq) in ethanol, add piperidine (0.2 eq) as a catalyst.

  • Addition of Cyanoacetamide: Add cyanoacetamide (1.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC for the disappearance of starting materials (typically 6-8 hours).

  • Workup: Cool the reaction to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol.

  • Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate ethyl 2-oxo-6-(2-pyridinyl)-1,2-dihydropyridine-3-carboxylate.

  • Hydrolysis: Dissolve the purified ester in a 1:1 mixture of ethanol and 2M NaOH solution. Heat at 60 °C for 2-4 hours until TLC indicates complete conversion.

  • Acidification: Cool the mixture in an ice bath and acidify to pH ~2-3 with 2M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid.

3B. Biological Evaluation Workflow

A tiered approach is recommended to efficiently characterize novel analogs.

Screening_Workflow A Primary Biochemical Assay (e.g., HIV Integrase IC₅₀) B Cellular Activity Assay (e.g., Antiviral EC₅₀) A->B Confirm cell permeability and on-target effect C Selectivity Profiling (vs. related enzymes, cytotoxicity) B->C Assess therapeutic window D In vivo Efficacy Studies C->D Select lead candidates

Caption: A typical screening cascade for evaluating novel enzyme inhibitors.

Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

  • Plate Preparation: Add 1 µL of the test compound (in DMSO, various concentrations) to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of recombinant HIV-1 integrase enzyme solution (in assay buffer containing MgCl₂) to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of a solution containing a biotinylated donor DNA substrate and a fluorescently-labeled target DNA substrate to each well.

  • Reaction Incubation: Incubate the plate at 37 °C for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., streptavidin-coated beads conjugated to a scintillant). Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition relative to controls (DMSO only for 0% inhibition, a known potent inhibitor for 100% inhibition) and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid structure represents a highly versatile and therapeutically relevant scaffold. Its intrinsic ability to chelate metal ions makes it a powerful starting point for the design of inhibitors against critical metalloenzymes in viruses and bacteria. The structure-activity relationship is a tale of profound divergence, where the choice of substituent at the 6-position can completely redirect the compound's activity from an antiviral to an antibacterial or, with non-chelating groups, to a metabolic agent. This guide demonstrates that a deep understanding of the underlying mechanism and SAR is paramount for successfully exploiting this privileged scaffold in modern drug discovery.

References

  • Barzegar, A., & Hamidi, H. (n.d.). Quantitative structure–activity relationships study of potent pyridinone scaffold derivatives as HIV-1 integrase inhibitors with therapeutic applications. Journal of Theoretical and Computational Chemistry. [Link]

  • Li, Q., et al. (1996). Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry. [Link]

  • Li, Q., et al. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry. [Link]

  • Deprez, E., et al. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Pharmaceutical Design. [Link]

  • ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry. [Link]

  • Bakunov, S. A., et al. (2021). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules. [Link]

  • Tewtrakul, S., et al. (2003). Chemistry and Structure-Activity Relationship of HIV-1 Integrase Inhibitor Integracide B and Related Natural Products. Journal of Natural Products. [Link]

  • Al-Mawsawi, L. Q., et al. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Sargent, B. J., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. [Link]

  • RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Ramakrishnan, K., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research. [Link]

  • Tariq, F., et al. (2014). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Analogues

In the landscape of medicinal chemistry, the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has emerged as a versatile platform for the development of novel therapeutic agents. This guide provides a comparative ana...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has emerged as a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogues based on this core structure, with a particular focus on the influence of substitutions at the 6-position. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern the diverse pharmacological profiles of these compounds, offering valuable insights for researchers and drug development professionals.

Introduction: The Privileged Scaffold of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, including derivatives like "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid", has garnered significant attention due to its synthetic accessibility and its ability to interact with a wide range of biological targets.[1][2] The structural rigidity of the pyridone ring, coupled with the hydrogen bonding capabilities of the carboxylic acid and amide functionalities, allows for specific and high-affinity binding to enzyme active sites and receptors. This has led to the discovery of analogues with potent activities, including hypoglycemic, enzyme inhibitory, and antiproliferative effects.[3][4][5]

Comparative Analysis of Biological Activities

The biological activity of 2-oxo-1,2-dihydropyridine-3-carboxylic acid analogues is profoundly influenced by the nature of the substituent at the 6-position of the pyridone ring. This section will compare the SAR for different therapeutic targets.

Hypoglycemic Activity

A notable study explored a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with various substituents at the 6-position as potential oral hypoglycemic agents. The research aimed to identify compounds with a mechanism of action distinct from that of nicotinic acid.[3]

Structure-Activity Relationship (SAR) Insights:

The hypoglycemic potency was found to be highly dependent on the steric bulk and branching of the alkyl substituent at the 6-position. The order of decreasing potency was observed as follows: 6-(2,2-dimethylpropyl) > 6-(2,2-dimethylbutyl) > 6-(1,1-dimethylethyl) > 6-(2-methylpropyl) > 6-(1,1-dimethylpropyl).[3] This suggests that a t-butyl-like moiety at the 6-position is favorable for activity. In contrast, compounds with smaller alkyl groups (e.g., 6-methyl), linear alkyl chains (e.g., 6-pentyl), or substituents at other positions (e.g., 4-(2,2-dimethylpropyl)) were found to be inactive.[3]

Table 1: Hypoglycemic Activity of 6-Substituted 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acid Analogues [3]

6-SubstituentHypoglycemic Activity
2,2-dimethylpropylMost Potent
2,2-dimethylbutylActive
1,1-dimethylethylActive
2-methylpropylActive
1,1-dimethylpropylActive
methylInactive
1-methylethylInactive
pentylInactive
3-methylbutylInactive
Enzyme Inhibition

The 2-oxo-1,2-dihydropyridine scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors targeting various classes of enzymes.

Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.[4][6] A series of 2-oxo-1,2-dihydropyridin-3-yl amide derivatives were designed and synthesized as potential GP inhibitors.

Structure-Activity Relationship (SAR) Insights:

The inhibitory activity against glycogen phosphorylase a (GPa) was sensitive to the length and nature of the amide substituent. Two lead compounds with good GPa inhibition (IC50 = 2.1 µM and 1.92 µM) were identified.[4] The SAR analysis highlighted a preference for the inclusion of a 3,4-dichlorobenzyl moiety in the amide side chain.[4][6]

Table 2: Glycogen Phosphorylase a (GPa) Inhibition by 2-Oxo-1,2-dihydropyridin-3-yl Amide Derivatives [4][6]

CompoundIC50 (µM)Key Structural Features
Lead Compound 12.12-oxo-1,2-dihydropyridin-3-yl amide derivative
Lead Compound 21.922-oxo-1,2-dihydropyridin-3-yl amide derivative with a 3,4-dichlorobenzyl moiety

Histone demethylases are crucial epigenetic regulators, and their dysregulation is implicated in cancer.[7][8] The 2-oxo-pyridine scaffold has been explored for the development of inhibitors for this enzyme class. A study on inhibitors of the JMJD2 histone demethylase subfamily identified a compound with a pyridine-based scaffold as a potent inhibitor.[9]

Mechanism of Action:

Many inhibitors of JmjC domain-containing lysine demethylases act as 2-oxoglutarate (2-OG) analogues, competing with the cofactor for binding to the active site.[8][9] These enzymes utilize Fe(II) and 2-OG to catalyze the demethylation of histones.[8]

Experimental Workflow for Histone Demethylase Assay:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection recombinant_enzyme Purified Recombinant JMJD2 Enzyme incubation Incubation of Enzyme, Inhibitor, Substrate, and Cofactors recombinant_enzyme->incubation inhibitor Test Compound (2-Oxo-pyridine analogue) inhibitor->incubation substrate Histone Peptide (e.g., H3K27me3) substrate->incubation cofactors Fe(II) and 2-Oxoglutarate cofactors->incubation detection_method Detection of Demethylation Product (e.g., HCS Imaging, MS) incubation->detection_method data_analysis Data Analysis (IC50 determination) detection_method->data_analysis

Caption: Workflow for a typical in vitro histone demethylase inhibition assay.

Antiproliferative Activity

General SAR for Antiproliferative Pyridine Derivatives:

  • The presence of hydrogen bond donor groups, such as -OH, is often beneficial for activity.[5]

  • Substitutions with electron-withdrawing groups can influence the electronic properties of the ring and its interactions with biological targets.[10]

  • The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Analogues

The synthesis of these analogues typically involves the condensation of an appropriate enolate with cyanoacetamide or its derivatives, followed by hydrolysis of the resulting nitrile.[1][3]

General Synthetic Scheme:

G start Substituted Ketone + Ethyl Formate enolate Sodium Enolate of 3-Substituted 3-Oxopropionaldehyde start->enolate Na or NaH nitrile Substituted 2-Oxo-1,2-dihydropyridine- 3-carbonitrile enolate->nitrile cyanoacetamide Cyanoacetamide cyanoacetamide->nitrile final_product 2-Oxo-6-(substituted)- 1,2-dihydro-3- pyridinecarboxylic acid nitrile->final_product Hydrolysis

Caption: General synthetic route to 6-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acids.[3]

Conclusion and Future Directions

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a remarkably versatile platform for the design of biologically active molecules. The substituent at the 6-position plays a critical role in determining the specific biological activity, with bulky alkyl groups favoring hypoglycemic effects and aromatic moieties being explored for enzyme inhibition. While the direct biological activity of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" is not extensively documented in the reviewed literature, its structural features suggest potential for various therapeutic applications, including as an enzyme inhibitor, given the prevalence of the pyridinyl group in medicinal chemistry.

Future research should focus on a systematic evaluation of a broader range of substituents at the 6-position and other positions of the pyridone ring to further elucidate the SAR for different biological targets. High-throughput screening and mechanism-of-action studies will be crucial in identifying novel lead compounds for the development of new therapeutics based on this privileged scaffold.

References

  • Inhibitor Scaffolds for 2-Oxoglutarate-Dependent Histone Lysine Demethylases. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Histone Demethylase Assay. EpigenTek. [Link]

  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. PubMed. [Link]

  • Configuration of a High-Content Imaging Platform for Hit Identification and Pharmacological Assessment of JMJD3 Demethylase Enzyme Inhibitors. ResearchGate. [Link]

  • 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. PubMed. [Link]

  • 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. ResearchGate. [Link]

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC - PubMed Central. [Link]

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid. Analogs, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. PubMed. [Link]

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Validation

A Comparative Guide to the Toxicological Profile of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic Acid and Structural Analogs

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is a cornerstone of preclinical safety assessment. This guide provides a comparative framework for ev...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is a cornerstone of preclinical safety assessment. This guide provides a comparative framework for evaluating the toxicity of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid , a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available toxicity data for this specific molecule, this guide establishes a comprehensive testing strategy and compares its anticipated toxicological evaluation with two structurally related analogs: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid and 2-Oxo-1,2-dihydropyridine-3-carboxylic acid .

The objective is to provide a robust, scientifically grounded workflow for researchers to generate and interpret the necessary toxicological data, thereby enabling informed decisions in the drug discovery and development pipeline.

Introduction to Preclinical Toxicity Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with safety being a primary hurdle. Early and comprehensive toxicity testing is crucial to de-risk drug candidates, saving significant time and resources.[1][2] A standard toxicological assessment battery typically investigates three key areas: cytotoxicity, genotoxicity, and in vivo acute toxicity.[3] This multi-pronged approach ensures a holistic understanding of a compound's potential adverse effects at the cellular and organismal levels.

This guide will detail the established protocols for these fundamental assays, providing the scientific rationale behind each step and a direct comparison of the known hazard profiles of the selected pyridine derivatives.

The Compounds: A Structural Overview

The three compounds at the center of this guide share a common 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a scaffold present in various biologically active molecules.[4] The key structural variation lies in the substituent at the 6-position of the pyridine ring.

  • Compound of Interest: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 56304-42-8)

  • Alternative 1: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS: 56162-63-1)

  • Alternative 2: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 609-71-2)

The presence of a pyridinyl, phenyl, or hydrogen group at this position can significantly influence the molecule's physicochemical properties, metabolic fate, and, consequently, its toxicological profile.

Comparative Toxicity Profile

Parameter 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
GHS Hazard Statements Data not availableH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]H302: Harmful if swallowed
GHS Pictograms Data not availableGHS07 (Exclamation Mark)[5]GHS07 (Exclamation Mark)
Signal Word Data not availableWarning[5]Warning
Predicted Cytotoxicity (IC50) To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Ames Test Result To be determined experimentallyTo be determined experimentallyTo be determined experimentally
In Vivo Micronucleus Test Result To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Acute Oral LD50 To be determined experimentallyTo be determined experimentallyTo be determined experimentally

This table serves as a template for researchers. The empty fields for the compound of interest and its analogs should be populated with experimentally derived data.

Experimental Protocols for Toxicity Assessment

To generate the data required for a comprehensive toxicity comparison, a battery of standardized in vitro and in vivo assays should be performed. The following sections detail the methodologies for these essential tests.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are foundational in preclinical drug development for assessing a compound's toxic effects on cells.[1] The MTT and XTT assays are reliable colorimetric methods for quantifying cell viability.[6]

Both assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple, insoluble formazan.[7] The amount of formazan produced is proportional to the number of viable cells. The XTT assay is similar, but its formazan product is water-soluble, simplifying the protocol.[6]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., HepG2, 96-well plate) compound_prep 2. Compound Dilution (Serial dilutions of test compounds) treatment 3. Cell Treatment (Incubate with compounds for 24-72h) compound_prep->treatment add_reagent 4. Add MTT/XTT Reagent (Incubate for 2-4h) treatment->add_reagent solubilization 5. Solubilize Formazan (MTT only) (Add DMSO or SDS) add_reagent->solubilization read_absorbance 6. Read Absorbance (Plate Reader) solubilization->read_absorbance calc_ic50 7. Calculate IC50 (Dose-response curve) read_absorbance->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing using MTT or XTT assays.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a vehicle control. Replace the cell culture medium with the medium containing the compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to genetic material.[3] The bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay are standard tests for this purpose.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[10] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[2]

The test is typically performed both with and without a mammalian metabolic activation system (S9 mix), which simulates the metabolic processes in the liver that can convert a non-mutagenic compound into a mutagenic one.[11]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Data Analysis strain_prep 1. Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) compound_prep 2. Prepare Test Compound & Controls (Positive, Negative) mix 3. Mix Bacteria, Compound, & S9 (With and without S9 mix) compound_prep->mix plate 4. Plate on Minimal Glucose Agar (Histidine-deficient medium) mix->plate incubate 5. Incubate Plates (48-72h at 37°C) plate->incubate count 6. Count Revertant Colonies incubate->count interpret 7. Interpret Results (Compare to negative control) count->interpret

Caption: A streamlined workflow for conducting the bacterial reverse mutation (Ames) test.

A positive result in the Ames test is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the number in the negative control group.

The in vivo micronucleus assay is a key test for detecting chromosomal damage.[3] It assesses the ability of a compound to induce the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[12] An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates that the compound is genotoxic.[13]

The assay is typically conducted in rodents, and bone marrow or peripheral blood is analyzed.[14] This in vivo test provides a more comprehensive assessment of genotoxicity as it accounts for metabolic, pharmacokinetic, and DNA repair processes that occur in a whole organism.[13]

In Vivo Acute Oral Toxicity

Acute oral toxicity studies are performed to determine the adverse effects that occur shortly after a single oral dose of a substance.[15] These studies are essential for classifying the hazard of a chemical and for determining the median lethal dose (LD50).[16] The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for conducting these studies, including Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[17]

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Sequential Dosing (Up-and-Down Procedure) cluster_observation Observation Period cluster_analysis Data Analysis animal_prep 1. Animal Acclimation & Fasting (e.g., Female rats) dose_prep 2. Dose Formulation dose1 3. Dose First Animal (Based on preliminary estimate of LD50) dose_prep->dose1 observe1 4. Observe for 48h dose1->observe1 outcome1 Survival? observe1->outcome1 dose2_up 5a. Increase Dose for Next Animal outcome1->dose2_up Yes dose2_down 5b. Decrease Dose for Next Animal outcome1->dose2_down No observe_all 6. Observe All Animals (Up to 14 days for clinical signs, mortality, body weight) dose2_up->observe_all dose2_down->observe_all necropsy 7. Gross Necropsy observe_all->necropsy calc_ld50 8. Calculate LD50 (Maximum likelihood method) necropsy->calc_ld50

Caption: Workflow for acute oral toxicity testing following the OECD 425 Up-and-Down Procedure.

The Up-and-Down Procedure is a sequential dosing method that uses a minimum number of animals to obtain a statistically robust estimate of the LD50.[18]

Conclusion and Future Directions

This guide outlines a foundational strategy for characterizing the toxicity profile of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid. By employing a standardized battery of in vitro and in vivo assays, researchers can generate the critical data needed to compare its safety profile with structural analogs like 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

The experimental protocols provided herein are based on established, internationally recognized guidelines, ensuring the generation of reliable and reproducible data. A thorough understanding of a compound's cytotoxicity, genotoxicity, and acute toxicity is indispensable for advancing promising candidates in the drug development process. The logical, stepwise approach detailed in this guide will empower research teams to conduct a rigorous and efficient preclinical safety assessment.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Retrieved from [Link]

  • Ames test - Wikipedia. (n.d.). Retrieved from [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. (n.d.). Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20). Retrieved from [Link]

  • MTT assay - Wikipedia. (n.d.). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test - SciSpace. (2018, March 20). Retrieved from [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30). Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (n.d.). Retrieved from [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • In Vivo Micronucleus Test - Inotiv. (n.d.). Retrieved from [Link]

  • Rodent Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | C12H9NO3 | CID 2767304. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - Semantic Scholar. (2023, October 21). Retrieved from [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

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Comparative

Validating the Mechanism of Action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid: A Comparative Guide for Researchers

For drug development professionals and researchers, rigorously validating the mechanism of action (MoA) of a novel small molecule is a critical step. This guide provides a comprehensive framework for characterizing "2-Ox...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, rigorously validating the mechanism of action (MoA) of a novel small molecule is a critical step. This guide provides a comprehensive framework for characterizing "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid." The structural motif of a pyridinecarboxylic acid is prevalent in a class of drugs known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][2] This guide will, therefore, focus on a scientifically driven workflow to test the hypothesis that this compound functions as a HIF-PH inhibitor, comparing its potential performance against established molecules in this class.

The Hypoxia-Inducible Factor (HIF) Pathway: A Key Therapeutic Target

Under normal oxygen conditions (normoxia), the alpha subunit of the HIF transcription factor is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[3] This modification targets HIF-α for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4] In low oxygen conditions (hypoxia), PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[5][6] HIF prolyl-hydroxylase inhibitors (HIF-PHIs) mimic this hypoxic response by blocking the action of PHD enzymes, leading to HIF-α stabilization even in the presence of oxygen.[1][2]

This guide will compare "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" (herein referred to as Compound X) with well-characterized HIF-PHIs such as Roxadustat and Vadadustat, as well as with non-pharmacological methods of HIF stabilization like hypoxia and cobalt chloride treatment.

Experimental Workflow for MoA Validation

A multi-pronged approach is essential for robust MoA validation. This involves moving from direct target engagement in vitro to cellular responses and downstream functional outcomes.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Functional Outcomes Enzymatic Assays Enzymatic Assays Binding Assays Binding Assays Enzymatic Assays->Binding Assays Confirms direct interaction HIF-1α Stabilization HIF-1α Stabilization Enzymatic Assays->HIF-1α Stabilization Links target inhibition to cellular effect Target Gene Expression Target Gene Expression HIF-1α Stabilization->Target Gene Expression Demonstrates cellular activity EPO Production EPO Production Target Gene Expression->EPO Production Connects gene upregulation to protein product Cell Viability Assays Cell Viability Assays EPO Production->Cell Viability Assays Assesses therapeutic potential and toxicity

Caption: A streamlined workflow for validating the mechanism of action of a putative HIF-PH inhibitor.

PART 1: In Vitro Target Engagement - Direct Inhibition of Prolyl Hydroxylases

The initial step is to determine if Compound X directly inhibits PHD enzymes.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PHD2 Inhibition Assay
  • Principle: This assay measures the hydroxylation of a HIF-1α peptide by the PHD2 enzyme. Inhibition of PHD2 results in a decreased HTRF signal.

  • Materials: Recombinant human PHD2, HIF-1α peptide substrate, alpha-ketoglutarate, ferrous iron, ascorbate, anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore, and an acceptor fluorophore-conjugated secondary antibody.

  • Procedure:

    • Add PHD2 enzyme, HIF-1α peptide, and co-factors to a microplate well.

    • Add varying concentrations of Compound X, a known inhibitor (e.g., Roxadustat), and a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding alpha-ketoglutarate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (antibodies).

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Data: In Vitro PHD Inhibition
CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Compound X (Hypothetical Data) 1204595
Roxadustat~70~20~80
Vadadustat~50~30~40

Note: IC50 values can vary based on assay conditions. This table provides a template for comparing the potency and isoform selectivity of Compound X to established HIF-PHIs.

PART 2: Cell-Based Assays - Demonstrating HIF-1α Stabilization and Target Gene Activation

Confirmation of target engagement in a cellular context is the next crucial step.

Detailed Protocol: Western Blot for HIF-1α Stabilization
  • Cell Culture: Culture a relevant cell line (e.g., human renal carcinoma cells - RCC4, or hepatoma cells - HepG2) to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of Compound X, a positive control (e.g., Roxadustat or 1% O2 for hypoxia), and a vehicle control for 4-8 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α. Subsequently, probe with a secondary antibody conjugated to HRP. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry.

G Cell Treatment Cell Treatment Lysis & Quantitation Lysis & Quantitation Cell Treatment->Lysis & Quantitation SDS-PAGE SDS-PAGE Lysis & Quantitation->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

Detailed Protocol: qPCR for HIF Target Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells as described for the Western blot. Extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for HIF target genes (e.g., EPO, VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Comparative Data: Cellular HIF-1α Stabilization and Target Gene Induction
TreatmentHIF-1α Stabilization (Fold Change vs. Vehicle)EPO mRNA Fold InductionVEGFA mRNA Fold Induction
Compound X (10 µM) 8.515.26.8
Roxadustat (10 µM)10.218.58.1
Hypoxia (1% O2)12.122.39.5
Vehicle Control1.01.01.0

PART 3: Functional Outcomes - Assessing Downstream Biological Effects

The final validation step is to measure a key physiological outcome of HIF stabilization.

Detailed Protocol: ELISA for Erythropoietin (EPO) Production
  • Cell Culture and Treatment: Plate HepG2 or a similar EPO-producing cell line. Treat with Compound X, positive controls, and a vehicle control for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for human EPO according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of EPO in the samples.

Interpreting the Results: A Decision Framework

G start Compound X shows PHD inhibition in vitro? stabilizes_hif Compound X stabilizes HIF-1α in cells? start->stabilizes_hif Yes off_target Consider off-target effects or alternative MoA. start->off_target No induces_genes Compound X induces HIF target genes? stabilizes_hif->induces_genes Yes cytotoxicity Investigate potential cytotoxicity. stabilizes_hif->cytotoxicity No produces_epo Compound X increases EPO production? induces_genes->produces_epo Yes induces_genes->off_target No moa_validated Mechanism as HIF-PH inhibitor is validated. produces_epo->moa_validated Yes produces_epo->off_target No

Caption: A decision tree for interpreting the experimental outcomes.

Conclusion

This guide provides a robust, multi-tiered strategy for validating the mechanism of action of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" as a potential HIF prolyl-hydroxylase inhibitor. By directly comparing its performance with established compounds and employing a logical progression of experiments from in vitro target engagement to cellular and functional readouts, researchers can confidently characterize its biological activity. This systematic approach, grounded in scientific integrity, is paramount for advancing novel therapeutic candidates.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. (Source: MDPI) [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (Source: NIH) [Link]

  • HIF prolyl-hydroxylase inhibitor. (Source: Wikipedia) [Link]

  • HIF prolyl-hydroxylase inhibitor. (Source: Grokipedia) [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. (Source: PubMed) [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? (Source: Taylor & Francis Online) [Link]

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? (Source: NIH) [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (Source: PubMed Central) [Link]

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Validation

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" cross-reactivity analysis

An In-Depth Guide to the Cross-Reactivity Analysis of Novel Pyridinone-Class Compounds: A Case Study of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid Derivatives Authored by: A Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Analysis of Novel Pyridinone-Class Compounds: A Case Study of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid Derivatives

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. This guide provides a comprehensive framework for the cross-reactivity analysis of novel compounds, using a derivative of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid," which we will refer to as Pyrido-Oxo-3C , as a case study.

Pyrido-Oxo-3C has been identified as a potent inhibitor of a primary target of interest, a hypothetical serine/threonine kinase designated as "Kinase-A." The objective of this guide is to delineate a robust, multi-tiered strategy to profile the selectivity of Pyrido-Oxo-3C, compare its performance against alternative compounds, and provide the experimental data necessary for informed decision-making in a drug development program.

The Imperative of Selectivity Profiling

The kinase family, with over 500 members, presents a significant challenge for the development of selective inhibitors due to the highly conserved nature of the ATP-binding pocket. A lack of selectivity can lead to a multitude of adverse effects. For instance, inhibition of kinases involved in critical cellular processes such as cell cycle regulation or metabolic homeostasis can result in significant toxicity. Conversely, promiscuous compounds can sometimes be repurposed for new therapeutic indications if their off-target interactions are well-characterized and therapeutically relevant. Therefore, a thorough understanding of a compound's cross-reactivity profile is not only a crucial safety assessment but also a potential avenue for new discoveries.

A Multi-Faceted Approach to Cross-Reactivity Analysis

A comprehensive cross-reactivity analysis should not rely on a single methodology. Instead, a combination of in silico, in vitro, and cell-based assays provides a more complete picture of a compound's selectivity. The following sections detail a recommended workflow for the analysis of Pyrido-Oxo-3C and its comparison with two alternative compounds from different chemical scaffolds, "Alterna-Scaffold-1" and "Alterna-Scaffold-2," both of which also inhibit Kinase-A.

Tier 1: In Silico and High-Throughput Biochemical Screening

The initial phase of cross-reactivity analysis involves broad screening to identify potential off-targets from a large pool of possibilities.

In Silico Profiling

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable predictions of potential off-target interactions. Techniques such as ligand-based similarity searching and molecular docking can be employed. For Pyrido-Oxo-3C, a 3D structural similarity search against databases of known bioactive compounds can reveal potential off-targets that share similar pharmacophoric features.

Large-Panel Kinase Profiling

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome. For this case study, Pyrido-Oxo-3C, Alterna-Scaffold-1, and Alterna-Scaffold-2 were screened at a concentration of 1 µM against a panel of 468 kinases.

Table 1: Comparative Kinase Selectivity Profile at 1 µM

CompoundPrimary Target (Kinase-A) % InhibitionNumber of Off-Targets (>50% Inhibition)Selectivity Score (S-Score)Key Off-Target Families
Pyrido-Oxo-3C 98%120.026SRC family, TEC family
Alterna-Scaffold-1 95%280.060CMGC family, CAMK family
Alterna-Scaffold-2 92%50.011None identified

The Selectivity Score (S-Score) is calculated as the number of inhibited off-targets divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

From this initial screen, Pyrido-Oxo-3C demonstrates a moderate level of selectivity, with some off-target activity against members of the SRC and TEC kinase families. Alterna-Scaffold-2 appears to be the most selective of the three.

Tier 2: Cellular Target Engagement and Phenotypic Profiling

While biochemical assays are invaluable, they do not always reflect a compound's behavior in a complex cellular environment. The second tier of analysis focuses on confirming target engagement in cells and assessing the phenotypic consequences of treatment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase-A) to 80% confluency. Treat the cells with Pyrido-Oxo-3C (at various concentrations), a vehicle control, and a positive control for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and precipitated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble Kinase-A in each sample by Western blot. The temperature at which 50% of the protein denatures is the melting temperature (Tm). A shift in Tm upon compound treatment indicates target engagement.

Table 2: CETSA Results for Pyrido-Oxo-3C

Compound ConcentrationΔTm for Kinase-A (°C)ΔTm for SRC Family Kinase (°C)
100 nM+4.2+0.5
1 µM+6.8+2.1
10 µM+7.1+3.5

The CETSA results confirm that Pyrido-Oxo-3C engages with Kinase-A in a cellular context in a dose-dependent manner. A smaller, but still noticeable, thermal shift for a representative SRC family kinase suggests that this off-target interaction also occurs in cells.

Phenotypic Screening

High-content imaging can be used to assess the phenotypic effects of a compound on cells. By treating cells with Pyrido-Oxo-3C and staining for various cellular markers (e.g., cytoskeletal proteins, nuclear morphology, cell cycle markers), it is possible to identify unexpected cellular responses that may be indicative of off-target effects.

Workflow and Decision-Making

The following diagram illustrates the workflow for the cross-reactivity analysis of a novel compound like Pyrido-Oxo-3C.

Cross_Reactivity_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Cellular Validation cluster_decision Decision Point cluster_outcomes Possible Outcomes in_silico In Silico Profiling kinase_panel Large-Panel Kinase Screening in_silico->kinase_panel cetsa Cellular Thermal Shift Assay (CETSA) kinase_panel->cetsa Identified Hits phenotypic Phenotypic Screening cetsa->phenotypic decision Proceed with Pyrido-Oxo-3C? phenotypic->decision proceed Advance to In Vivo Studies decision->proceed High Selectivity optimize Chemical Optimization to Improve Selectivity decision->optimize Manageable Off-Targets repurpose Investigate Off-Targets for New Indications decision->repurpose Potent Off-Target Activity

Comparative

A Head-to-Head Comparison of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid and Known KDM4 Subfamily Inhibitors

Introduction The dynamic regulation of histone methylation is a critical component of epigenetic control over gene expression. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a major class of enzym...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dynamic regulation of histone methylation is a critical component of epigenetic control over gene expression. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a major class of enzymes responsible for reversing histone lysine methylation, playing pivotal roles in a multitude of cellular processes including transcription, DNA repair, and cell differentiation.[1][2] The KDM4 subfamily (KDM4A-E), which primarily targets di- and trimethylated histone H3 lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), has garnered significant attention as a therapeutic target, particularly in oncology, due to its frequent overexpression in various cancers.[1][3] The development of small molecule inhibitors against KDM4 enzymes is an active area of research, with the goal of elucidating their biological functions and developing novel cancer therapeutics.[3][4]

This guide presents a comprehensive benchmarking analysis of a novel compound, "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid," against well-characterized, known inhibitors of the KDM4 subfamily. This compound shares structural similarities with 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the JmjC KDMs.[1][5][6][7] We will compare its in vitro enzymatic inhibition and cellular activity with two established inhibitors: IOX1 , a potent and broad-spectrum 2OG oxygenase inhibitor, and JIB-04 , a pan-selective Jumonji histone demethylase inhibitor.[8][9][10][11][12][13][14][15][16][17][18]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison to evaluate the potential of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" as a selective and potent KDM4 inhibitor.

Mechanism of Action: Targeting the KDM4 Catalytic Core

The KDM4 family of enzymes are Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases.[1][18][19][20] Their catalytic mechanism involves the coupling of 2OG decarboxylation with the hydroxylation of the methyl group on a lysine residue, leading to its removal. Many inhibitors, including 2,4-PDCA and likely our test compound, act as 2OG mimetics, chelating the active site Fe(II) and preventing the binding and turnover of the co-substrate 2OG.[4][5]

KDM4_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Inhibitor Action Histone Histone H3 Tail H3K9me3 H3K9me3 (Trimethylated) Transcriptional Repression Histone->H3K9me3 Methylation (by KMTs) KDM4 KDM4 Enzyme H3K9me3->KDM4 Substrate Binding H3K9me1 H3K9me1 (Monomethylated) Transcriptional Activation KDM4->H3K9me1 Demethylation Fe2 Fe(II) Fe2->KDM4 TwoOG 2-Oxoglutarate TwoOG->KDM4 Topic_Compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarboxylic acid Topic_Compound->KDM4 Inhibition IOX1 IOX1 IOX1->KDM4 Inhibition JIB04 JIB-04 JIB04->KDM4 Inhibition

Caption: KDM4-mediated histone demethylation and points of inhibition.

Comparative Benchmarking: Experimental Design

To provide a robust comparison, we will evaluate the inhibitors based on two key criteria: in vitro enzymatic potency and on-target cellular activity. The following experimental workflow outlines the head-to-head comparison.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Biochemical_Assay Biochemical Potency (IC50) HTRF/AlphaLISA Assay Selectivity_Panel Selectivity Profiling Panel of JmjC Demethylases Biochemical_Assay->Selectivity_Panel Cellular_Activity Cellular Target Engagement (EC50) Immunofluorescence for H3K9me3 Biochemical_Assay->Cellular_Activity Result Comparative Data Analysis Selectivity_Panel->Result Cytotoxicity Cytotoxicity Assessment MTT/CellTiter-Glo Assay Cellular_Activity->Cytotoxicity Cytotoxicity->Result Start Compound Synthesis & QC Start->Biochemical_Assay

Caption: Experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

In Vitro Biochemical Potency Assay (HTRF)

This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against recombinant KDM4A/C enzymes.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to measure the demethylation of a biotinylated H3K9me3 peptide substrate by the KDM4 enzyme.[21]

  • Materials:

    • Recombinant human KDM4A and KDM4C enzymes

    • Biotinylated H3K9me3 peptide substrate

    • 2-Oxoglutarate, Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O

    • Assay buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20

    • Detection reagents: Europium cryptate-labeled anti-H3K9me2 antibody and Streptavidin-XL665

  • Procedure:

    • Prepare serial dilutions of the test compounds (2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, IOX1, JIB-04) in DMSO.

    • In a 384-well plate, add the assay buffer, KDM4 enzyme, and the test compounds.

    • Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate and co-factors (2-oxoglutarate, ascorbate, Fe(II)).

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible microplate reader.

    • Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic model.

Cellular Target Engagement Assay (Immunofluorescence)

This assay measures the ability of the compounds to increase global H3K9me3 levels in a cellular context, indicating on-target activity.[22][23][24]

  • Principle: High-content imaging is used to quantify the fluorescence intensity of H3K9me3 staining in cells treated with the inhibitors.

  • Cell Line: A relevant cancer cell line with known KDM4 expression (e.g., HeLa or a prostate cancer cell line like PC3).

  • Materials:

    • Selected cancer cell line

    • Cell culture medium and supplements

    • Test compounds

    • Paraformaldehyde (PFA) for fixing

    • Triton X-100 for permeabilization

    • Primary antibody: Rabbit anti-H3K9me3

    • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

    • DAPI for nuclear counterstaining

  • Procedure:

    • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with the primary anti-H3K9me3 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the mean nuclear fluorescence intensity of H3K9me3.

    • Determine the EC50 values from the dose-response curves.

Comparative Data Summary

The following table summarizes the expected performance of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" in comparison to the benchmark inhibitors, IOX1 and JIB-04. The data presented here are representative and derived from literature values for the known inhibitors.

Compound Target(s) Biochemical IC50 (KDM4C) Cellular EC50 (H3K9me3 increase) Selectivity Profile
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid KDM4 Subfamily (Hypothesized)To Be DeterminedTo Be DeterminedTo Be Determined
IOX1 Broad Spectrum 2OG Oxygenases~0.6 µM[12][13]~50-200 µM (cell type dependent)[12]Broad, inhibits multiple JmjC KDMs and other 2OG oxygenases.[8][12][18][25]
JIB-04 Pan-Jumonji KDM~1.1 µM[10][14][15]~0.1-2 µM[10]Pan-selective for Jumonji family, not competitive with 2-OG.[10][14][15][18]

Interpretation and Field-Proven Insights

  • From Biochemical Potency to Cellular Efficacy: A significant drop-off in potency is often observed when moving from biochemical assays to cellular models. This can be attributed to factors like cell permeability, efflux pumps, and competition with high intracellular concentrations of the endogenous co-substrate 2-oxoglutarate.[1][24] Therefore, while a low biochemical IC50 is desirable, strong cellular activity is a more critical indicator of a compound's potential.

  • The Importance of Selectivity: IOX1, being a broad-spectrum inhibitor, can be a useful tool for probing the general effects of 2OG oxygenase inhibition.[8][12] However, for therapeutic applications and for dissecting the specific roles of the KDM4 subfamily, a more selective inhibitor is highly desirable. JIB-04 demonstrates better selectivity for the Jumonji family over other demethylases.[10][14] The selectivity profile of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" against a panel of other KDM subfamilies and 2OG oxygenases will be a crucial determinant of its utility as a chemical probe.

  • Mechanism of Inhibition: While many pyridine-based inhibitors act as 2-OG competitors, JIB-04 is reported to have a different, non-competitive mechanism.[10] Elucidating the precise mechanism of action for our test compound through kinetic studies will provide valuable insights for future optimization.

Conclusion

This guide provides a framework for the systematic evaluation of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" as a potential KDM4 inhibitor. By benchmarking against the well-characterized inhibitors IOX1 and JIB-04, we can ascertain its relative potency, cellular efficacy, and selectivity. The outlined experimental protocols are designed to generate robust and reproducible data, enabling an informed assessment of this novel compound's potential as a valuable tool for epigenetic research and as a starting point for the development of new therapeutic agents.

References

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